Product packaging for 3,4-Dimethylpentanal(Cat. No.:CAS No. 19353-21-0)

3,4-Dimethylpentanal

Cat. No.: B100440
CAS No.: 19353-21-0
M. Wt: 114.19 g/mol
InChI Key: SZBNDYYJXRXQHA-UHFFFAOYSA-N
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Description

3,4-Dimethylpentanal (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B100440 3,4-Dimethylpentanal CAS No. 19353-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19353-21-0

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3,4-dimethylpentanal

InChI

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3

InChI Key

SZBNDYYJXRXQHA-UHFFFAOYSA-N

SMILES

CC(C)C(C)CC=O

Canonical SMILES

CC(C)C(C)CC=O

Other CAS No.

19353-21-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylpentanal, a branched-chain aliphatic aldehyde, serves as a key intermediate in various organic syntheses. Its chemical structure, characterized by a terminal aldehyde group and methyl substitutions at the 3 and 4 positions, imparts specific reactivity and physical properties that are of interest in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-carbon pentanal chain with two methyl group substituents.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
Synonyms 3,4-Dimethylvaleraldehyde[1]
CAS Number 19353-21-0[1]
Molecular Formula C₇H₁₄O[1][2]
SMILES CC(C)C(C)CC=O[1][3]
InChI Key SZBNDYYJXRXQHA-UHFFFAOYSA-N[1]

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents and environments.

PropertyValueSource
Molecular Weight 114.19 g/mol [1]
Boiling Point 134.5 °C at 760 mmHg[4]
Density 0.803 g/cm³[4]
Flash Point 33.4 °C[4]
Vapor Pressure 8.08 mmHg at 25 °C[4]
Melting Point Not available
Water Solubility Limited (predicted)[5]
LogP 1.87[4]

Synthesis and Reactivity

Synthesis

Experimental Workflow: General Oxidation of a Primary Alcohol to an Aldehyde

experimental_workflow start Start: 3,4-Dimethylpentan-1-ol oxidation Oxidation (e.g., Swern or DMP) start->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Purification (e.g., Distillation) workup->purification product Product: this compound purification->product

Caption: General experimental workflow for aldehyde synthesis.

Detailed Methodologies (General Protocols):

1. Swern Oxidation:

  • Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (or another hindered base), and a chlorinated solvent (e.g., dichloromethane).

  • Procedure:

    • A solution of DMSO in dichloromethane is added to a solution of oxalyl chloride in dichloromethane at a low temperature (typically -78 °C) under an inert atmosphere.

    • The primary alcohol (3,4-dimethylpentan-1-ol) dissolved in dichloromethane is then added dropwise to the activated DMSO solution.

    • After a short stirring period, triethylamine is added to the reaction mixture.

    • The reaction is allowed to warm to room temperature, followed by an aqueous work-up.

    • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by distillation.

2. Dess-Martin Periodinane (DMP) Oxidation:

  • Reagents: Dess-Martin periodinane, and a chlorinated solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of the primary alcohol (3,4-dimethylpentan-1-ol) in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature.

    • The reaction is stirred until the starting material is consumed (monitored by TLC or GC).

    • The reaction mixture is then quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed, dried, and the solvent is evaporated.

    • The resulting crude aldehyde is purified by distillation or column chromatography.

Reactivity

The chemical reactivity of this compound is dominated by its aldehyde functional group. It can undergo a variety of reactions typical for aldehydes, including:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3,4-dimethylpentanoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: The aldehyde group can be reduced to a primary alcohol (3,4-dimethylpentan-1-ol) using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For example, it reacts with Grignard reagents to form secondary alcohols.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

  • Aldol Condensation: Can undergo self-condensation or crossed-aldol condensation in the presence of an acid or base catalyst.

Logical Relationship: Key Reactions of this compound

logical_relationship aldehyde This compound oxidation Oxidation aldehyde->oxidation [O] reduction Reduction aldehyde->reduction [H] nucleophilic_addition Nucleophilic Addition (e.g., Grignard) aldehyde->nucleophilic_addition R-MgX carboxylic_acid 3,4-Dimethylpentanoic acid oxidation->carboxylic_acid primary_alcohol 3,4-Dimethylpentan-1-ol reduction->primary_alcohol secondary_alcohol Secondary Alcohol nucleophilic_addition->secondary_alcohol

Caption: Key chemical transformations of this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

  • Aldehydic Proton (-CHO): A triplet around δ 9.5-9.8 ppm, with a small coupling constant (J ≈ 2-3 Hz) due to coupling with the adjacent CH₂ group.

  • Methylene Protons (-CH₂-CHO): A multiplet (likely a triplet of doublets) in the region of δ 2.2-2.5 ppm.

  • Methine Protons (-CH-): Multiplets in the upfield region, likely between δ 1.5-2.0 ppm.

  • Methyl Protons (-CH₃): Doublets and potentially singlets in the range of δ 0.8-1.2 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-CHO): A signal in the downfield region, typically around δ 200-205 ppm.

  • Aliphatic Carbons: Signals in the upfield region (δ 10-50 ppm).

Expected IR Spectral Features:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.

Expected Mass Spectrometry Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 114.

  • Major Fragments: Loss of alkyl groups, particularly the isopropyl group (m/z = 71) and fragments resulting from cleavage adjacent to the carbonyl group.

Safety and Handling

This compound is a flammable liquid and vapor. It is also expected to be a skin and eye irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined structural and physicochemical properties. While specific experimental protocols and spectral data are not widely published, its synthesis and reactivity can be reliably predicted based on established chemical principles for aliphatic aldehydes. This guide provides a foundational understanding for researchers and professionals working with this compound, and it is recommended to perform analytical characterization to confirm the identity and purity of synthesized this compound.

References

An In-depth Technical Guide to 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3,4-Dimethylpentanal, including its chemical nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical information.

Nomenclature and Synonyms

The compound with the chemical formula C7H14O is systematically named in accordance with IUPAC nomenclature.[1][2][3][4][5]

  • IUPAC Name : this compound[1]

  • Synonyms : A variety of synonyms are used to identify this compound, including 3,4-Dimethylvaleraldehyde, EINECS 242-983-0, and Pentanal, 3,4-dimethyl-.[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C7H14O[1][2][3][4][5]
Molecular Weight 114.19 g/mol [1][2][3]
Boiling Point 134.5°C at 760 mmHg[2]
Density 0.803 g/cm³[2]
Flash Point 33.4°C[2]
Vapor Pressure 8.08 mmHg at 25°C[2]
CAS Number 19353-21-0[1][2]
Canonical SMILES CC(C)C(C)CC=O[1][2]
InChIKey SZBNDYYJXRXQHA-UHFFFAOYSA-N[1][4]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. The following sections describe key reactions involving this compound.

One documented synthetic route to this compound involves the isomerization of (E)-3,4-dimethylpent-2-en-1-ol.[2]

  • Reaction : Isomerization of (E)-3,4-dimethylpent-2-en-1-ol to this compound.

  • Reagents and Conditions : The reaction is carried out using (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a catalyst and hydrogen gas in a tetrahydrofuran solvent. The reaction proceeds at 23°C for 30 minutes.[2]

  • Yield : This method has a reported reference yield of 69.0%.[2]

The aldehyde functional group of this compound can be readily reduced to a primary alcohol.

  • Reaction : Reduction of this compound to 3,4-dimethylpentanol.

  • Reagent : Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation.[6]

  • Mechanism : NaBH₄ reduces the aldehyde group (-CHO) to a primary alcohol (-CH₂OH).[6] In this reaction, the carbonyl carbon of the aldehyde gains a hydrogen atom, resulting in the formation of a hydroxyl group (-OH).[6]

Visualizations

The following diagrams illustrate the chemical structure and a key reaction of this compound.

Caption: Chemical structure of this compound.

reaction_pathway Reduction of this compound reactant This compound (C7H14O) product 3,4-Dimethylpentanol (C7H16O) reactant->product Reduction reagent NaBH4 reagent->reactant

Caption: Reduction of this compound to 3,4-Dimethylpentanol.

References

3,4-Dimethylvaleraldehyde CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of 3,4-Dimethylvaleraldehyde, also known as 3,4-dimethylpentanal. The document summarizes its fundamental chemical properties and provides generalized experimental frameworks relevant to its synthesis and analysis. Due to the limited availability of specific biological data for this compound in peer-reviewed literature, this guide also presents general metabolic pathways and analytical workflows applicable to aldehydes as a class.

Core Chemical Identifiers

The fundamental identifiers for 3,4-Dimethylvaleraldehyde are detailed below.

IdentifierValue
CAS Number 19353-21-0[1][2][3][4]
Molecular Formula C7H14O[1][2][3]
IUPAC Name This compound[5]
Synonyms 3,4-Dimethylvaleraldehyde, 3,4-dimethyl-pentanal

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dimethylvaleraldehyde is presented in the following table.

PropertyValueSource
Molecular Weight 114.19 g/mol [2]
Boiling Point 134.5°C at 760 mmHg[4]
Density 0.803 g/cm³[4]
Flash Point 33.4°C[4]
Vapor Pressure 8.08 mmHg at 25°C[4]

General Experimental Protocols

The following sections outline generalized experimental protocols that can serve as a starting point for the synthesis and analysis of 3,4-Dimethylvaleraldehyde. These are illustrative and would require optimization for specific experimental contexts.

Example Synthetic Protocol: Aldehyde Synthesis via Oxidation of a Primary Alcohol

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde, a common route for synthesizing compounds like 3,4-Dimethylvaleraldehyde. The corresponding primary alcohol for 3,4-Dimethylvaleraldehyde would be 3,4-dimethylpentan-1-ol.

Materials:

  • 3,4-dimethylpentan-1-ol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (anhydrous)

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3,4-dimethylpentan-1-ol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridinium chlorochromate (PCC) to the solution in a single portion.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-Dimethylvaleraldehyde.

  • Purify the crude product by distillation or column chromatography as needed.

General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the qualitative and quantitative analysis of a volatile aldehyde like 3,4-Dimethylvaleraldehyde.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • Sample of 3,4-Dimethylvaleraldehyde

  • Suitable solvent (e.g., dichloromethane or hexane)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 3,4-Dimethylvaleraldehyde sample in a suitable volatile solvent.

  • GC-MS Method Setup:

    • Injector Temperature: Set to a temperature appropriate for the volatilization of the analyte without degradation (e.g., 250°C).

    • Oven Temperature Program: An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at a rate of 10°C/min, and hold for 2 minutes. This program would need to be optimized.

    • Carrier Gas Flow: Set a constant flow rate for the helium carrier gas.

    • Mass Spectrometer Parameters: Set the MS to scan a mass range appropriate for the analyte and potential fragments (e.g., m/z 40-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 3,4-Dimethylvaleraldehyde. The retention time can be used for identification, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern. For quantitative analysis, a calibration curve would be prepared using standards of known concentration.

Potential Metabolic Pathway and Analytical Workflow

While specific signaling pathways for 3,4-Dimethylvaleraldehyde are not documented, a generalized metabolic pathway for aldehydes and a logical workflow for its analysis are depicted below using the DOT language.

Conceptual Metabolic Pathway for Aldehydes 3,4-Dimethylvaleraldehyde 3,4-Dimethylvaleraldehyde Oxidation Oxidation 3,4-Dimethylvaleraldehyde->Oxidation Reduction Reduction 3,4-Dimethylvaleraldehyde->Reduction Conjugation Conjugation 3,4-Dimethylvaleraldehyde->Conjugation 3,4-Dimethylvaleric_Acid 3,4-Dimethylvaleric_Acid Oxidation->3,4-Dimethylvaleric_Acid ALDH ALDH Oxidation->ALDH 3,4-Dimethylpentan-1-ol 3,4-Dimethylpentan-1-ol Reduction->3,4-Dimethylpentan-1-ol AKR_ADH AKR_ADH Reduction->AKR_ADH Glutathione_Adduct Glutathione_Adduct Conjugation->Glutathione_Adduct GST GST Conjugation->GST

Caption: General metabolic routes for aldehydes including oxidation, reduction, and conjugation.

Experimental Workflow for Aldehyde Analysis Sample_Collection Sample Collection (e.g., biological fluid, reaction mixture) Sample_Preparation Sample Preparation (e.g., extraction, derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (e.g., GC-MS, HPLC) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing (e.g., peak integration, library search) Instrumental_Analysis->Data_Processing Quantification_and_Reporting Quantification and Reporting Data_Processing->Quantification_and_Reporting

Caption: A typical workflow for the chemical analysis of an aldehyde from sample collection to reporting.

Conclusion

3,4-Dimethylvaleraldehyde is a simple aldehyde with well-defined chemical and physical properties. However, there is a notable lack of specific in-depth technical data, detailed experimental protocols for biological applications, and documented signaling pathways in the publicly available scientific literature. The information and protocols provided in this guide are based on general chemical principles and methodologies for aldehydes and should be adapted and validated for specific research needs. Further investigation is required to elucidate the potential biological roles and mechanisms of action of this particular compound.

References

Physical properties of 3,4-Dimethylpentanal (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physical properties of 3,4-Dimethylpentanal (CAS No. 19353-21-0), a branched-chain aldehyde. The data presented herein is critical for professionals engaged in chemical synthesis, formulation development, and materials science, where precise physical characteristics are essential for experimental design and process optimization.

Core Physical Properties

The boiling point and density are fundamental physical constants that dictate the behavior of a substance under various conditions. For this compound, these properties are well-defined.

Physical PropertyValueConditions
Boiling Point134.5°CAt 760 mmHg
Density0.803 g/cm³Not Specified

Table 1: Key Physical Properties of this compound.[1]

Experimental Considerations

The determination of boiling point and density for a chemical compound like this compound typically involves standardized experimental protocols.

Boiling Point Determination: The boiling point of 134.5°C at standard atmospheric pressure (760 mmHg) is likely determined through distillation.[1] This method involves heating the liquid in a distillation apparatus equipped with a thermometer to measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, resulting in vigorous boiling. Accurate pressure measurement is crucial as boiling point is pressure-dependent.

Density Measurement: The density value of 0.803 g/cm³ is typically determined using a pycnometer or a digital density meter.[1] These instruments allow for a precise measurement of the mass of a known volume of the substance at a specific temperature. While the temperature for this reported density is not specified, such measurements are commonly performed at a standard temperature, such as 20°C or 25°C.

Logical Relationship of Properties

The following diagram illustrates the direct association between the chemical entity, this compound, and its experimentally determined physical properties.

G cluster_compound Chemical Compound cluster_properties Physical Properties Compound This compound (C7H14O) BoilingPoint Boiling Point: 134.5°C @ 760 mmHg Compound->BoilingPoint has Density Density: 0.803 g/cm³ Compound->Density has

Figure 1: Relationship between this compound and its physical properties.

References

Spectroscopic Profile of 3,4-Dimethylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethylpentanal, a branched-chain aldehyde of interest in various chemical and pharmaceutical research areas. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside predicted and known fragmentation patterns from Mass Spectrometry (MS). The information is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this compound, the data presented for NMR and IR spectroscopy are based on established chemical shift and absorption frequency principles, as well as data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Triplet1HH-1 (Aldehyde)
~2.4Multiplet2HH-2
~1.9Multiplet1HH-3
~1.6Multiplet1HH-4
~0.9Doublet3HC-3 Methyl
~0.85Doublet6HC-4 Isopropyl
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)Carbon Atom
~203C-1 (C=O)
~52C-2
~45C-3
~30C-4
~20C-4 Isopropyl (CH₃)₂
~16C-3 Methyl (CH₃)
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1465MediumC-H bend (alkane)
~1380MediumC-H bend (alkane)
Table 4: Mass Spectrometry Data for this compound

The molecular weight of this compound (C₇H₁₄O) is 114.19 g/mol .[1] The exact mass is 114.1045.[1][2]

m/zPredicted Adduct/Fragment
115.1117[M+H]⁺[3]
114.1045M⁺ (Molecular Ion)[1][3]
99[M-CH₃]⁺
85[M-C₂H₅]⁺
71[M-C₃H₇]⁺
57[C₄H₉]⁺ (tert-butyl cation)
43[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.

    • Upon entering the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing the removal of an electron to form a molecular ion (M⁺).

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare as neat liquid film Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Spectral Analysis of 3,4-Dimethylpentanal: A Technical Guide to ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dimethylpentanal. The document details predicted and experimental spectral data, outlines comprehensive experimental protocols for data acquisition, and illustrates the structural relationships through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Introduction to NMR-based Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound (C₇H₁₄O), ¹H and ¹³C NMR spectroscopy offer a complete picture of its carbon-hydrogen framework.

This compound, a branched-chain aldehyde, presents a unique spectral fingerprint due to its stereocenter at the C3 and C4 positions. The analysis of its NMR spectra allows for the unambiguous assignment of each proton and carbon atom, confirming the molecular structure and providing insights into its conformational dynamics.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established chemical shift principles and spin-spin coupling patterns. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The protons on the aliphatic chain will appear at higher field, with their chemical shifts and multiplicities determined by their proximity to the carbonyl group and neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CHO)9.6 - 9.8Triplet (t)~2-3
H2 (CH₂)2.2 - 2.4Multiplet (m)-
H3 (CH)1.8 - 2.0Multiplet (m)-
H4 (CH)1.5 - 1.7Multiplet (m)-
H5 (CH₃)0.9 - 1.1Doublet (d)~6-7
H6 (CH₃)0.8 - 1.0Doublet (d)~6-7
H7 (CH₃)0.8 - 1.0Doublet (d)~6-7

Note: Predicted values are based on empirical data for similar functional groups and structural motifs.

Experimental ¹³C NMR Spectral Data

The experimental ¹³C NMR spectrum for this compound has been reported in the Human Metabolome Database (HMDB). The carbonyl carbon is significantly deshielded and appears at a low field, while the aliphatic carbons resonate at higher fields.

Table 2: Experimental ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C1 (CHO)205.5
C2 (CH₂)51.8
C3 (CH)42.5
C4 (CH)33.1
C5 (CH₃)20.3
C6 (CH₃)18.9
C7 (CH₃)15.6

Data obtained from the Human Metabolome Database (HMDB0031206) in CDCl₃ at 25.16 MHz.[1]

Experimental Protocols

The following sections detail the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection : A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Reference Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration : Filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS) : 8 to 16 scans are typically sufficient for a moderately concentrated sample.

  • Relaxation Delay (D1) : 1-2 seconds.

  • Acquisition Time (AQ) : 2-4 seconds.

  • Spectral Width (SW) : A range of 0-12 ppm is generally adequate for most organic molecules.

  • Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Spectral Width (SW) : A range of 0-220 ppm is standard for most organic compounds.

  • Temperature : 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing : The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking and Assignment : The chemical shift of each peak is determined, and the signals are assigned to the corresponding nuclei in the molecule based on chemical shifts, multiplicities, and coupling constants.

Visualization of Structural Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between the structure of this compound and its expected NMR signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Picking, Integration, Assignment Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR spectral analysis of this compound.

Caption: Correlation of structure to expected ¹H NMR signals.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 3,4-dimethylpentanal. The content herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the fragmentation pathways and the resulting mass spectrum.

Molecular Structure and Ionization

This compound (C7H14O) possesses a molecular weight of 114.19 g/mol .[1][2] Upon introduction into a mass spectrometer, particularly under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+), which is a radical cation with a mass-to-charge ratio (m/z) of 114.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by established principles of mass spectrometry for aliphatic aldehydes and branched hydrocarbons. The primary fragmentation mechanisms include α-cleavage, inductive cleavage, and rearrangements such as the McLafferty rearrangement.[3]

α-Cleavage

α-cleavage is a characteristic fragmentation pathway for carbonyl compounds where the bond between the carbonyl carbon and an adjacent carbon is homolytically cleaved.[3][4] For this compound, two primary α-cleavage pathways are possible:

  • Loss of a hydrogen radical (•H): Cleavage of the C-H bond on the carbonyl carbon results in the formation of a stable acylium ion at m/z 113 ([M-1]+). This is a common fragmentation for aldehydes.[4][5]

  • Loss of an isobutyl radical (•CH(CH3)CH2CH3): Cleavage of the C-C bond between the carbonyl group and the rest of the carbon chain leads to the formation of an acylium ion at m/z 29 ([CHO]+) and an isobutyl radical. While the m/z 29 peak is expected, it is not unique to aldehydes.[4]

Inductive Cleavage

Inductive cleavage involves the heterolytic cleavage of a bond, often driven by the electron-withdrawing nature of the carbonyl group, resulting in the formation of a carbocation.[3] In the case of this compound, the cleavage of the C-C bond alpha to the carbonyl group can lead to the formation of a resonance-stabilized secondary carbocation.

  • Formation of an isobutyl cation: Cleavage of the bond between C2 and C3 can result in the formation of a secondary carbocation at m/z 57 ([C4H9]+). This fragment is expected to be prominent due to the stability of the secondary carbocation.

McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds possessing a γ-hydrogen.[3][4][6] This intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen is followed by the cleavage of the β-bond. In this compound, a γ-hydrogen is available on the methyl group at the C4 position. This rearrangement leads to the formation of a neutral enol and a charged alkene radical cation.

  • Formation of a propene radical cation: The McLafferty rearrangement would result in the formation of a radical cation at m/z 42 ([C3H6]•+).

Other Fragmentation Pathways

Branched alkanes are also known to fragment at the branching point, leading to the formation of stable carbocations.[7]

  • Cleavage at the C3-C4 bond: This can lead to the formation of a secondary carbocation at m/z 43 ([C3H7]+) and a radical. The formation of the stable secondary propyl cation makes this a likely fragmentation.

  • Loss of neutral molecules: Straight-chain aldehydes can exhibit the loss of neutral molecules such as water ([M-18]) and ethylene ([M-28]).[4] While this compound is branched, these losses may still be observed to a lesser extent.

Summary of Expected Mass Spectrum Data

The following table summarizes the predicted major fragments for this compound and their corresponding m/z values. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Abundance
114[C7H14O]•+Molecular IonLow
113[C7H13O]+α-Cleavage (Loss of •H)Moderate
85[C6H13]+Loss of •CHOLow
71[C5H11]+Cleavage at C2-C3Moderate
57[C4H9]+Inductive Cleavage (isobutyl cation)High (likely base peak)
43[C3H7]+Cleavage at C3-C4 (isopropyl cation)High
42[C3H6]•+McLafferty RearrangementModerate
29[CHO]+α-Cleavage (Loss of isobutyl radical)Moderate

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol for volatile organic compounds would be employed.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).

  • Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 20-200.

  • Scan Speed: 2 scans/second.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation pathways of the this compound molecular ion is depicted in the following diagram.

Fragmentation_Pattern cluster_alpha α-Cleavage cluster_inductive Inductive Cleavage cluster_mclafferty McLafferty Rearrangement cluster_other Other Cleavages M This compound Molecular Ion (M•+) m/z 114 m113 [M-H]+ m/z 113 M->m113 - •H m29 [CHO]+ m/z 29 M->m29 - •C4H9 m57 [C4H9]+ m/z 57 M->m57 - •C3H5O m42 [C3H6]•+ m/z 42 M->m42 Rearrangement m43 [C3H7]+ m/z 43 M->m43 - •C4H9O

Caption: Fragmentation pathways of this compound molecular ion.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Branched-Chain Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of branched-chain aldehydes. It details the characteristic vibrational frequencies, spectral interpretation, and experimental methodologies pertinent to the analysis of these compounds.

Core Principles of Infrared Spectroscopy of Aldehydes

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups and elucidation of molecular structure.

For aldehydes, the most diagnostic absorptions arise from the carbonyl (C=O) group and the unique aldehydic C-H bond. The position, intensity, and shape of these absorption bands are sensitive to the molecular environment, including the presence of branching and conjugation.

Characteristic Vibrational Frequencies of Branched-Chain Aldehydes

The infrared spectra of branched-chain aldehydes are characterized by several key absorption bands. The precise wavenumbers of these bands can be influenced by the structure of the alkyl chain.

Carbonyl (C=O) Stretching Vibrations

The C=O stretching vibration in aldehydes gives rise to a strong and sharp absorption band, typically in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[1] The presence of alkyl branching generally has a minor effect on the C=O stretching frequency compared to electronic effects like conjugation.[2] Saturated aldehydes typically show carbonyl absorptions near 1730 cm⁻¹.[3][4][5] For instance, the C=O stretching peak for isovaleraldehyde, a saturated branched-chain aldehyde, is observed at 1722 cm⁻¹.[6]

Conjugation of the carbonyl group with a C=C double bond or an aromatic ring lowers the C=O stretching frequency by 20-30 cm⁻¹ due to resonance, which imparts more single-bond character to the carbonyl bond.[7] This shifts the absorption to the 1710-1685 cm⁻¹ range.[1]

Aldehydic C-H Stretching Vibrations and Fermi Resonance

A highly characteristic feature in the IR spectra of aldehydes is the aldehydic C-H stretching vibration. The electronegativity of the adjacent carbonyl oxygen weakens the C-H bond, causing its stretching frequency to appear at a lower wavenumber than typical sp³ C-H stretches.[8][9] This results in one or two absorption bands of moderate intensity in the 2880-2650 cm⁻¹ region.[1][10]

Often, two distinct bands are observed for the aldehydic C-H stretch, typically around 2850 cm⁻¹ and 2750 cm⁻¹.[11] This doublet is a result of Fermi resonance , an interaction between the fundamental aldehydic C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration, which occurs around 1390 cm⁻¹.[6][8] For Fermi resonance to occur, the two interacting vibrational modes must have similar energies and the same symmetry.[3][4] This interaction causes the two energy levels to "repel" each other and the overtone to "borrow" intensity from the fundamental stretch, resulting in two peaks of noticeable intensity instead of a single strong peak and a very weak overtone.[3][8]

Other Characteristic Vibrations
  • Alkyl C-H Stretching and Bending: Branched-chain aldehydes will also exhibit characteristic absorption bands for the alkyl groups. C-H stretching vibrations of sp³ hybridized carbons are observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups appear in the 1470-1365 cm⁻¹ range. The presence of an isopropyl or a tert-butyl group can sometimes be discerned from the specific patterns and splitting of these bending bands.

  • Aldehydic C-H Bending: The in-plane bending vibration of the aldehydic C-H bond is typically found around 1390 cm⁻¹.[6]

Quantitative Data Summary

The following tables summarize the characteristic IR absorption frequencies for branched-chain aldehydes.

Vibrational ModeGeneral Wavenumber Range (cm⁻¹)IntensityNotes
C=O Stretch
Saturated1740 - 1720[1]Strong, SharpThe position is relatively insensitive to alkyl branching.
α,β-Unsaturated1710 - 1685[1]Strong, SharpLower frequency due to conjugation.
Aldehydic C-H Stretch 2880 - 2650[10]ModerateOften appears as a doublet due to Fermi resonance.
Fermi Resonance Doublet~2850 and ~2750[11]ModerateA key diagnostic feature for aldehydes.
Alkyl C-H Stretch 3000 - 2850Strong to Medium
Aldehydic C-H Bend ~1390[6]MediumIts overtone participates in Fermi resonance.
Alkyl C-H Bend 1470 - 1365Medium

Table 1: General IR Absorption Frequencies for Branched-Chain Aldehydes

CompoundC=O Stretch (cm⁻¹)Aldehydic C-H Stretch (cm⁻¹)Reference
Isobutyraldehyde (2-Methylpropanal)~1720-1740Characteristic doublet present[12]
Isovaleraldehyde (3-Methylbutanal)17222822, 2724[6]
Pivaldehyde (2,2-Dimethylpropanal)Not specifiedNot specified[2]
Butanal~1740-1720~2880-2650[10]

Table 2: Specific IR Absorption Frequencies for Selected Branched-Chain Aldehydes

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. Branched-chain aldehydes are typically liquids at room temperature, making sample handling relatively straightforward.

Sample Preparation for Liquid Aldehydes

4.1.1. Neat Liquid (Thin Film) Method for Transmission FTIR

This is a common and simple method for pure liquid samples.

  • Materials:

    • FTIR Spectrometer

    • Polished salt plates (e.g., NaCl, KBr)

    • Pasteur pipette or dropper

    • Appropriate solvent for cleaning (e.g., isopropanol, acetone)

    • Kimwipes or other lint-free tissue

    • Desiccator for storing salt plates

  • Procedure:

    • Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture and oils from your fingers.

    • Place one to two drops of the liquid aldehyde sample onto the center of one salt plate.[7]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid the formation of air bubbles.[13]

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • After analysis, disassemble the plates and clean them thoroughly with a suitable solvent and dry them completely before storing them in a desiccator.[7]

4.1.2. Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a powerful technique that requires minimal sample preparation and is suitable for a wide range of liquid and solid samples.[14][15]

  • Materials:

    • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[16]

    • Micropipette or dropper

    • Solvent for cleaning (e.g., isopropanol)

    • Lint-free swabs or wipes

  • Procedure:

    • Ensure the ATR crystal is clean. Acquire a background spectrum of the clean, empty ATR crystal.[17]

    • Place a small drop of the liquid aldehyde sample directly onto the ATR crystal surface, ensuring it completely covers the crystal.[17]

    • If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[8]

    • After the measurement, clean the ATR crystal thoroughly with a solvent-moistened swab.

Gas-Phase FTIR

For volatile aldehydes, gas-phase FTIR can provide highly resolved spectra, often revealing rotational fine structure.

  • Materials:

    • FTIR Spectrometer

    • Gas cell with IR-transparent windows (e.g., KBr, BaF₂)

    • Vacuum pump

    • Heated sample lines (optional, to prevent condensation)

    • Pressure and temperature controllers

  • Procedure:

    • Connect the gas cell to the vacuum pump and evacuate it.

    • Acquire a background spectrum of the evacuated gas cell.

    • Introduce a small amount of the liquid aldehyde into a sample container connected to the gas cell inlet.

    • Allow the aldehyde to vaporize and fill the gas cell to the desired pressure. The gas temperature and pressure should be kept constant for accurate measurements.[18]

    • Acquire the sample spectrum.

    • After analysis, evacuate the gas cell to remove the sample.

Mandatory Visualizations

Logical Relationship of Fermi Resonance in Aldehydes

Fermi_Resonance v_CH_stretch Aldehydic C-H Stretch (Fundamental, ν₁) interaction Vibrational Coupling (Fermi Resonance) v_CH_stretch->interaction Similar Energy & Same Symmetry v_CH_bend_overtone Aldehydic C-H Bend (First Overtone, 2ν₂) v_CH_bend_overtone->interaction doublet_high Higher Energy Peak (~2850 cm⁻¹) interaction->doublet_high Energy Shift Up Intensity Borrowed doublet_low Lower Energy Peak (~2750 cm⁻¹) interaction->doublet_low Energy Shift Down

Caption: Fermi resonance in aldehydes arises from the coupling of the C-H stretch and bend overtone.

Experimental Workflow for ATR-FTIR Analysis of a Liquid Aldehyde

ATR_Workflow start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background_scan 2. Acquire Background Spectrum clean_crystal->background_scan apply_sample 3. Apply Liquid Aldehyde Sample to Crystal background_scan->apply_sample sample_scan 4. Acquire Sample Spectrum apply_sample->sample_scan process_data 5. Data Processing (e.g., Baseline Correction) sample_scan->process_data analyze_spectrum 6. Spectral Analysis (Peak Identification) process_data->analyze_spectrum end End analyze_spectrum->end

Caption: A typical workflow for analyzing a liquid branched-chain aldehyde using ATR-FTIR.

References

The Elusive Presence of 3,4-Dimethylpentanal in Essential Oils: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Essential oils, the aromatic heart of many plants, are complex mixtures of volatile organic compounds that have been a subject of scientific inquiry for centuries. Their diverse chemical composition, rich in terpenes, esters, and various aldehydes, underpins their use in pharmaceuticals, flavorings, and fragrances. This technical guide delves into the reported natural occurrence of a specific branched-chain aldehyde, 3,4-Dimethylpentanal, in essential oils. Despite its theoretical potential for biosynthesis in plants, a comprehensive review of the scientific literature reveals a conspicuous absence of this compound as a naturally occurring constituent in any analyzed essential oil. This document will summarize the current state of knowledge, outline the analytical methodologies used for aldehyde identification in essential oils, and provide a context for the types of aldehydes that are commonly encountered in these natural extracts.

Core Finding: No Evidence of Natural Occurrence

A thorough and systematic search of scientific databases and literature has yielded no credible reports of the isolation or identification of this compound from any essential oil or other natural source. While the compound is known and has been synthesized, its presence as a plant metabolite remains unproven. This lack of evidence suggests that if this compound is present in any essential oil, it is likely at a concentration below the detection limits of modern analytical techniques or is a genuinely rare or non-existent natural product.

Aldehydes in Essential Oils: A General Overview

Aldehydes are a significant class of compounds that contribute to the characteristic aroma and biological activity of many essential oils.[1][2] They are typically more reactive than other constituents and can be susceptible to oxidation.[3] Common aldehydes found in essential oils can be broadly categorized as:

  • Acyclic Monoterpene Aldehydes: Such as geranial and neral (the two isomers of citral) found in lemongrass and lemon myrtle, and citronellal found in citronella oil.

  • Cyclic Monoterpene Aldehydes: Examples include phellandral in Eucalyptus species.

  • Aromatic Aldehydes: Cinnamaldehyde in cinnamon bark oil and benzaldehyde in bitter almond oil are prominent examples.[4]

  • Aliphatic Aldehydes: Straight-chain aldehydes like octanal, nonanal, and decanal are found in citrus and other essential oils.[2]

Branched-chain aliphatic aldehydes are less common but have been reported. For instance, 3-methylbutanal is a volatile component found in some plants and is recognized for its malty aroma.[5] However, the specific structure of this compound has not been identified among these naturally occurring volatiles.

Analytical Methodologies for Aldehyde Identification in Essential Oils

The identification of volatile compounds in the complex mixtures of essential oils requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.[2][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Sample Preparation:

  • A small aliquot of the essential oil (typically 1-10 µL) is diluted in a suitable volatile solvent (e.g., hexane, dichloromethane, or ethanol) to a concentration of approximately 1-5%.

  • An internal standard (e.g., a homologous series of n-alkanes) may be added to the diluted sample for the calculation of Retention Indices (RI).

2. Gas Chromatography (GC) Separation:

  • A small volume of the diluted sample (typically 0.1-1 µL) is injected into the GC inlet, which is heated to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

  • The vaporized sample is carried by an inert carrier gas (usually helium or hydrogen) onto a long, thin capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) coated with a stationary phase (commonly a non-polar or mid-polar phase like 5% phenyl polysiloxane).

  • The column is placed in an oven where the temperature is increased over time according to a programmed temperature ramp (e.g., starting at 60 °C and increasing to 240 °C at a rate of 3 °C/min).

  • Separation of the components is achieved based on their boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions elute from the column first.

3. Mass Spectrometry (MS) Detection and Identification:

  • As each compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes them to ionize and fragment in a reproducible manner.

  • The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each fragment, generating a mass spectrum for each compound.

  • The identity of each compound is determined by comparing its mass spectrum and retention index to reference spectra in a spectral library (e.g., NIST, Wiley).

The following diagram illustrates a generalized workflow for the GC-MS analysis of essential oils.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis EssentialOil Essential Oil Sample Dilution Dilution in Solvent EssentialOil->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Injection into GC InternalStandard->Injection Separation Separation on Capillary Column Injection->Separation Ionization Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (m/z) Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum LibrarySearch Library Search (NIST, Wiley) MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Generalized workflow for the analysis of volatile compounds in essential oils by Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Profile of this compound

While not found in nature, this compound is a known chemical entity. A summary of its key chemical properties is provided in the table below.

PropertyValue
Chemical Formula C₇H₁₄O
Molar Mass 114.19 g/mol
IUPAC Name This compound
Synonyms 3,4-Dimethylvaleraldehyde
CAS Number 19353-21-0
Appearance Likely a colorless liquid
Boiling Point 140-142 °C (predicted)

Data sourced from chemical databases.

Conclusion

References

Biological Activity of C7 Branched Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C7 branched aldehydes, a class of organic compounds characterized by a seven-carbon chain with methyl group branching and a terminal aldehyde functional group, are emerging as molecules of interest in the fields of pharmacology and drug development. While research specifically targeting these compounds is still in its nascent stages, the broader class of aldehydes is known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. These activities are largely attributed to the high reactivity of the aldehyde group, which can readily interact with biological macromolecules such as proteins and nucleic acids. This technical guide provides a comprehensive overview of the known and potential biological activities of C7 branched aldehydes, with a focus on two representative molecules: 2,4,6-trimethylheptanal and 4-methyloctanal. This document summarizes available data, details relevant experimental methodologies, and illustrates key signaling pathways potentially modulated by these compounds.

Introduction

Aldehydes are organic compounds that contain a carbonyl group bonded to a hydrogen atom and a variable R-group. Their inherent reactivity makes them key players in various biological processes, acting as both signaling molecules and cytotoxic agents.[1] Branched-chain aldehydes, in particular, are recognized for their role as flavor compounds in food but are also being investigated for their pharmacological potential.[2] This guide focuses on C7 branched aldehydes, exploring their potential therapeutic applications and the molecular mechanisms that may underlie their biological effects.

Cytotoxic Activity

Quantitative Data for Aldehyde Cytotoxicity (Representative Data)

The following table summarizes representative IC50 values for other aldehydes to provide a comparative context for the potential cytotoxicity of C7 branched aldehydes.

AldehydeCell LineIC50 ValueReference
Cinnamic aldehydeLeukemia L12104.8 µg/mL[3]
trans-CinnamaldehydeLeukemia K562120-180 µmol/L (apoptosis induction)[4]
CuminaldehydeLung adenocarcinoma Calu-3650 µM[5]

Note: Data for 2,4,6-trimethylheptanal and 4-methyloctanal are not currently available in the cited literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Target cell line (e.g., human cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • C7 branched aldehyde test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the C7 branched aldehyde for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).[8]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[7]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with C7 aldehyde cell_seeding->treatment compound_prep Prepare serial dilutions of C7 aldehyde compound_prep->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h add_mtt Add MTT solution incubation_24h->add_mtt incubation_4h Incubate for 1.5-4 hours add_mtt->incubation_4h add_dmso Add solubilization solution incubation_4h->add_dmso read_absorbance Read absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

A simplified workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Aldehydes have been shown to modulate inflammatory responses.[9] For instance, some aldehydes can suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[9] This effect is often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data for Anti-inflammatory Activity (Representative Data)

The following table presents data on the inhibition of nitric oxide (NO), a pro-inflammatory mediator, by various natural compounds to illustrate the potential anti-inflammatory efficacy of C7 branched aldehydes.

CompoundCell LineInhibitory EffectReference
Grapefruit Essential Oil Fraction (aldehyde-enriched)RAW 264.7 macrophagesDecreased IL-6 and TNF-α expression[9]
(-)-Majusculoic AcidRAW 264.7 macrophages33.68% NO inhibition[10]
Coniferyl aldehydeLeptomeningeal cellsDecreased TNF-α, IL-1β, and IL-6 secretion[11]

Note: Specific anti-inflammatory data for 2,4,6-trimethylheptanal and 4-methyloctanal are not currently available in the cited literature.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with LPS, a potent inflammatory agent.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • C7 branched aldehyde test compounds

  • Griess Reagent (1% sulfanilamide, 0.1% naphthylethylene diamine dihydrochloride, and 2.5% phosphoric acid)[13]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the C7 branched aldehyde for 1-4 hours.[12]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[13][14]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[14]

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm.[14]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

NFkB_Signaling_Pathway Simplified Aldehyde-Mediated NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates C7_Aldehyde C7 Branched Aldehyde C7_Aldehyde->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression

Potential inhibition of the NF-κB signaling pathway by C7 branched aldehydes.

Antimicrobial Activity

Aldehydes are known for their broad-spectrum antimicrobial properties, which are attributed to their ability to react with microbial proteins and enzymes, leading to impaired cellular processes and cell death.[5] The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data for Antimicrobial Activity (Representative Data)

The following table provides MIC values for other aldehydes against common bacterial strains, offering a benchmark for the potential antimicrobial activity of C7 branched aldehydes.

AldehydeMicroorganismMIC ValueReference
CinnamaldehydeEscherichia coliVaries (e.g., 0.2-0.5 mg/mL)[15]
CinnamaldehydeStaphylococcus aureusVaries (e.g., 0.2-0.5 mg/mL)[15]
GeranialTrypanosoma cruzi3.1 µM (MLC)[16]

Note: Specific MIC values for 2,4,6-trimethylheptanal and 4-methyloctanal are not currently available in the cited literature.

Experimental Protocol: Broth Microdilution MIC Assay

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[17]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • C7 branched aldehyde test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Dilutions: Prepare serial two-fold dilutions of the C7 branched aldehyde in the broth medium in a 96-well plate.[2]

  • Inoculate: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[18]

MAPK_Signaling_Pathway Potential Modulation of MAPK Signaling by C7 Aldehydes cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Cytokines Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF phosphorylates C7_Aldehyde C7 Branched Aldehyde C7_Aldehyde->MAPKKK modulates? Response Cellular Response (Inflammation, Apoptosis) TF->Response regulates

Hypothesized modulation of the MAPK signaling cascade by C7 branched aldehydes.

Signaling Pathways

The biological effects of aldehydes are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are central to the regulation of inflammation, cell survival, and apoptosis, and are known to be affected by various aldehydes.[19]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes.[14] Aldehydes may inhibit this pathway by interfering with the function of IKK or other upstream components.

MAPK Signaling Pathway

The MAPK cascades are a series of protein kinases that transduce extracellular signals to cellular responses.[20] The p38 and JNK MAPK pathways are typically activated by cellular stress and inflammatory cytokines, leading to the activation of transcription factors such as AP-1, which in turn regulate the expression of genes involved in inflammation and apoptosis.[21] The modulatory effects of C7 branched aldehydes on these pathways warrant further investigation.

Conclusion

While direct experimental evidence for the biological activities of C7 branched aldehydes such as 2,4,6-trimethylheptanal and 4-methyloctanal is currently limited, the well-documented effects of other aldehydes suggest a strong potential for cytotoxic, anti-inflammatory, and antimicrobial properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for future research in this area. Further investigation is crucial to elucidate the specific mechanisms of action and to determine the therapeutic potential of this promising class of compounds. The systematic evaluation of their effects on various cell lines and microbial species, coupled with detailed mechanistic studies of their interactions with key signaling pathways, will be instrumental in advancing their development for pharmaceutical applications.

References

The Enigmatic Aroma of 3,4-Dimethylpentanal: A Technical Guide for Flavor and Fragrance Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, and potential applications of 3,4-Dimethylpentanal in the flavor and fragrance industry, addressing the current knowledge gaps and future research directions for this lesser-known aliphatic aldehyde.

Introduction

This compound, a branched-chain aliphatic aldehyde with the molecular formula C7H14O, represents an intriguing yet underexplored molecule within the vast palette of flavor and fragrance ingredients. While its straight-chain and less-branched isomers have found their place in various formulations, the specific sensory profile and application potential of this compound remain largely uncharacterized in publicly available literature. This technical guide aims to consolidate the existing chemical and physical data, delve into its synthesis, and provide a framework for its analytical characterization. Furthermore, it will explore the potential flavor and fragrance profiles based on structurally related compounds, offering a roadmap for researchers and product developers in the field.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application and handling in flavor and fragrance formulations. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C7H14O[1][2][3][4]
Molecular Weight 114.19 g/mol [2]
CAS Number 19353-21-0[1][3][4]
Appearance Likely a colorless liquid (based on similar aldehydes)
Boiling Point 134.5 °C at 760 mmHg[1]
Density 0.803 g/cm³[1]
Flash Point 33.4 °C[1]
Vapor Pressure 8.08 mmHg at 25°C[1]
LogP 1.8[2]
Synonyms 3,4-Dimethylvaleraldehyde[5]

Flavor and Fragrance Profile: An Uncharted Territory

Direct and detailed sensory descriptions of this compound are scarce. However, a United States Patent (US 8,785,677 B1) provides a valuable, albeit general, insight into its potential olfactory character. When used in a fragrance formulation, it is reported to provide fruity and woody notes .[6] This initial description suggests a complex odor profile that could be valuable in a variety of fragrance applications, from fine fragrances to personal care products.

To further elaborate on its potential sensory properties, it is useful to consider the characteristics of structurally similar branched-chain aldehydes. Branched aldehydes, such as 2-methylbutanal and 3-methylbutanal, are known for their malty and chocolate-like notes.[5] While the methyl branching in this compound is different, it is plausible that it could also contribute to a profile with nutty, malty, or fruity facets.

The flavor profile is even less defined. Aliphatic aldehydes are known to contribute to the overall flavor of various foods, often formed through the Maillard reaction.[7] They can act as taste modulators, enhancing sweet, umami, and salty tastes at concentrations below their odor detection threshold.[8] Further sensory evaluation is required to determine the specific taste characteristics and modulatory effects of this compound.

Olfactory Threshold

Experimental Protocols

Synthesis of this compound

A documented synthetic route to this compound involves the asymmetric isomerization of a primary allylic alcohol. Specifically, (E)-3,4-dimethylpent-2-en-1-ol can be hydrogenated to yield this compound.

A study published in Tetrahedron Letters (DOI: 10.1016/j.tetlet.2009.04.130) describes a highly efficient method using an iridium catalyst.[1] While the full experimental details from this specific paper are not provided here, a general protocol based on this type of reaction is outlined below.

Reaction: Asymmetric Isomerization of (E)-3,4-dimethylpent-2-en-1-ol

Catalyst: (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Reagents:

  • (E)-3,4-dimethylpent-2-en-1-ol

  • Iridium catalyst

  • Hydrogen gas

  • Anhydrous Tetrahydrofuran (THF) as solvent

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the iridium catalyst in anhydrous THF.

  • Add the substrate, (E)-3,4-dimethylpent-2-en-1-ol, to the solution.

  • Pressurize the vessel with hydrogen gas to the recommended pressure.

  • Stir the reaction mixture at the specified temperature (e.g., 23 °C) for the designated time (e.g., 0.5 hours).

  • Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas.

  • The reaction mixture can then be worked up to isolate the this compound. This typically involves removing the solvent under reduced pressure and purifying the product by distillation or chromatography.

SynthesisWorkflow Substrate (E)-3,4-dimethylpent-2-en-1-ol Reaction Asymmetric Isomerization Substrate->Reaction Catalyst Iridium Catalyst in THF Catalyst->Reaction Hydrogen Hydrogen Gas Hydrogen->Reaction Workup Solvent Removal & Purification Reaction->Workup Reaction Mixture Product This compound Workup->Product Purified Product

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile compounds like this compound. A general protocol for the analysis of aldehydes is provided below, which can be optimized for this specific compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • For complex matrices, a derivatization step using an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve sensitivity and chromatographic performance.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in Solvent Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Carrier Gas Flow Ionization Electron Ionization Separation->Ionization Eluted Analytes Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Signaling Pathways in Olfactory Perception

The interaction of odorant molecules with olfactory receptors (ORs) initiates a complex signaling cascade that results in the perception of smell. While the specific ORs that bind to this compound have not been identified, the general pathway for aldehyde perception is understood.

OlfactorySignaling Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_ion Ca²⁺ Influx CNG->Ca_ion Depolarization Neuron Depolarization Ca_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Conclusion and Future Directions

This compound remains a molecule of interest with untapped potential in the flavor and fragrance industry. The preliminary description of its "fruity and woody" character suggests a promising avenue for novel scent creation. However, to fully realize its utility, further research is imperative.

Key areas for future investigation include:

  • Detailed Sensory Analysis: Comprehensive sensory panel evaluations are needed to create a detailed flavor and fragrance profile, including descriptive analysis and determination of its olfactory and gustatory thresholds.

  • Application Testing: Incorporation of this compound into various product bases (e.g., fine fragrances, personal care products, beverages, and food items) to assess its performance, stability, and synergistic effects with other ingredients.

  • Exploration of Stereoisomers: As this compound possesses chiral centers, the synthesis and sensory evaluation of its individual stereoisomers could reveal unique and potentially more potent odor and flavor characteristics.

  • Identification of Olfactory Receptors: Research to identify the specific olfactory receptors that are activated by this compound would provide valuable insights into the structure-activity relationships of branched aldehydes.

By addressing these knowledge gaps, the flavor and fragrance community can unlock the full potential of this compound and expand the creative palette for future product development.

References

An In-depth Technical Guide to the Discovery and History of Short-Chain Branched Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and fundamental characteristics of short-chain branched aldehydes. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the formation, analysis, and biological significance of these important compounds.

Introduction and Historical Context

Short-chain branched aldehydes, such as isobutyraldehyde, 2-methylbutanal, and 3-methylbutanal, are volatile organic compounds that have long been recognized for their significant contributions to the aroma and flavor of a wide variety of foods and beverages. Their history is intertwined with the development of organic chemistry and the study of fermentation and food science.

The general class of "aldehydes" was first systematically studied in the 1830s, with the term itself derived from "alcohol dehydrogenatus," signifying their formation via the oxidation of alcohols. However, the specific discovery of the branched-chain variants is more closely linked to the investigation of amino acid metabolism in the late 19th and early 20th centuries.

Key Historical Milestones:

  • 1862: The Strecker Degradation: German chemist Adolph Strecker reported a reaction that converts α-amino acids into aldehydes with one fewer carbon atom.[1][2] This reaction, now known as the Strecker degradation, was a pivotal discovery in understanding the formation of these aldehydes, particularly during the heating of food.[1][2]

  • Late 19th Century: Identification of 3-Methylbutanal: Chemists studying volatile compounds in fermented products identified 3-methylbutanal (isovaleraldehyde) as a degradation product of the amino acid leucine.

  • Early 20th Century: The Ehrlich Pathway and 2-Methylbutanal: The role of microorganisms in producing these aldehydes was elucidated through studies of the Ehrlich pathway in yeast. This pathway described the conversion of amino acids into "fusel alcohols," with the corresponding aldehydes as key intermediates. 2-Methylbutanal was first synthesized in the early 20th century during broader investigations into aliphatic aldehydes, with more focused study on its properties occurring in the 1930s.[3]

  • Industrial Synthesis of Isobutyraldehyde: The industrial-scale production of isobutyraldehyde became possible with the development of the hydroformylation process, also known as the oxo process, which adds a formyl group and a hydrogen atom across a carbon-carbon double bond.[4] Today, isobutyraldehyde is primarily produced through the hydroformylation of propene.[4]

Physicochemical Properties

Short-chain branched aldehydes are characterized by their volatility and distinct odors. Their physical properties are crucial for their roles as aroma compounds and for their detection and analysis. The table below summarizes key quantitative data for the most common short-chain branched aldehydes.

PropertyIsobutyraldehyde (2-Methylpropanal)2-Methylbutanal3-Methylbutanal (Isovaleraldehyde)
Molecular Formula C₄H₈OC₅H₁₀OC₅H₁₀O
Molar Mass ( g/mol ) 72.1186.1386.13
Boiling Point (°C) 63-6490-9392-93
Melting Point (°C) -65--51
Density (g/cm³) 0.79~0.80.785
Vapor Pressure (mmHg @ 25°C) ~17349.3-
Solubility in Water Moderately soluble (75 g/L)Slightly solubleSlightly soluble
Odor Description Pungent, straw-likeMalty, nutty, cocoaMalty, chocolate-like, pungent

Key Formation Pathways

The presence of short-chain branched aldehydes in natural and processed materials is primarily due to two well-characterized pathways involving the breakdown of branched-chain amino acids: valine, isoleucine, and leucine.

The Strecker Degradation (Chemical Pathway)

The Strecker degradation is a non-enzymatic reaction that occurs between an α-amino acid and a dicarbonyl compound, typically formed during the Maillard reaction when foods are heated. The overall reaction results in the formation of an aldehyde with one less carbon than the original amino acid, along with carbon dioxide and a pyrazine precursor.

Strecker_Degradation AminoAcid α-Amino Acid (e.g., Leucine) Intermediate Schiff Base Intermediate AminoAcid->Intermediate + Dicarbonyl Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Intermediate Aldehyde Short-Chain Branched Aldehyde (e.g., 3-Methylbutanal) Intermediate->Aldehyde Decarboxylation & Hydrolysis CO2 CO₂ Intermediate->CO2 Aminoketone α-Aminoketone Intermediate->Aminoketone Ehrlich_Pathway cluster_leucine From Leucine cluster_isoleucine From Isoleucine cluster_valine From Valine Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transaminase Ald3MB 3-Methylbutanal KIC->Ald3MB Keto-acid Decarboxylase Alc3MB 3-Methyl-1-butanol Ald3MB->Alc3MB Alcohol Dehydrogenase Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transaminase Ald2MB 2-Methylbutanal KMV->Ald2MB Keto-acid Decarboxylase Alc2MB 2-Methyl-1-butanol Ald2MB->Alc2MB Alcohol Dehydrogenase Valine Valine KIV α-Ketoisovalerate Valine->KIV Transaminase AldIB Isobutyraldehyde KIV->AldIB Keto-acid Decarboxylase AlcIB Isobutanol AldIB->AlcIB Alcohol Dehydrogenase CaSR_Signaling cluster_membrane Cell Membrane CaSR CaSR (Dimer) Gq Gαq/11 CaSR->Gq activates Gi Gαi/o CaSR->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca Extracellular Ca²⁺ (Orthosteric Agonist) Ca->CaSR binds Aldehyde Short-Chain Branched Aldehyde (Positive Allosteric Modulator) Aldehyde->CaSR binds & potentiates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER triggers release Ca_intra ↑ [Ca²⁺]i ER->Ca_intra CellResponse1 Cellular Responses (e.g., Hormone Secretion) Ca_intra->CellResponse1 ATP ATP ATP->AC CellResponse2 Cellular Responses (e.g., Gene Transcription) cAMP->CellResponse2 Workflow_Allosteric_Modulator Start Start: Identify Potential Modulator Screening 1. Primary Screening (e.g., Calcium Flux Assay in CaSR-expressing cells) Start->Screening DoseResponse 2. Dose-Response Characterization Screening->DoseResponse Active 'Hit' ModeOfAction 3. Mode of Action Analysis DoseResponse->ModeOfAction Determine Potency (EC₅₀) & Efficacy (Eₘₐₓ) SignalingBias 4. Signaling Bias Assessment ModeOfAction->SignalingBias Confirmed as Allosteric Modulator ModeOfAction_Details Test compound alone (agonist activity?) + in presence of orthosteric agonist (potentiation or inhibition?) ModeOfAction->ModeOfAction_Details BindingStudies 5. Binding Site Characterization (e.g., Structural Biology, Mutagenesis) SignalingBias->BindingStudies Determine pathway preference SignalingBias_Details Compare potency/efficacy across multiple pathways (e.g., IP₃ vs. cAMP) SignalingBias->SignalingBias_Details End End: Characterized Allosteric Modulator BindingStudies->End

References

Safety and Handling of 3,4-Dimethylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethylpentanal (CAS No. 19353-21-0). The information is compiled from Safety Data Sheets (SDS), and chemical databases to ensure a thorough understanding of the potential hazards and the implementation of appropriate safety measures in a laboratory or research setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C7H14O[1][2][3][4]
Molecular Weight 114.19 g/mol [1][2][5]
Appearance Colorless liquid (likely)[6]
Boiling Point 134.5 °C at 760 mmHg[1]
Flash Point 33.4 °C[1]
Density 0.803 g/cm³[1]
Vapor Pressure 8.08 mmHg at 25 °C[1]
Solubility Soluble in organic solvents; limited solubility in water.[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

(Source:[5][7])

Hazard Pictograms:

alt text
alt text

Signal Word: Warning

Toxicology and Health Effects

  • Inhalation: May cause respiratory irritation.[5][7] Vapors may cause drowsiness and dizziness.

  • Skin Contact: Causes skin irritation.[5][7] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[5][7]

  • Ingestion: May be harmful if swallowed. Aspiration hazard is a concern with similar aldehydes.

Experimental Protocols for Safe Handling

The following protocols are derived from standard safety procedures for handling flammable and irritant chemicals and should be strictly adhered to when working with this compound.

4.1. Engineering Controls

  • Ventilation: Work in a well-ventilated area. A chemical fume hood is required for all procedures that may generate vapors or aerosols.

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition. Use explosion-proof electrical, ventilating, and lighting equipment.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Protective Clothing: Wear a lab coat and, if necessary, an apron or coveralls to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

4.3. General Hygiene Practices

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

5.1. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

5.2. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Emergency Procedures

6.1. First-Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

Logical Workflow for Handling this compound

The following diagram illustrates the logical progression of safety considerations when working with this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Review SDS and Chemical Properties B Assess Risks for Specific Experiment A->B C Ensure Engineering Controls are Functional (Fume Hood, etc.) B->C D Select and Inspect Appropriate PPE C->D E Work in Fume Hood D->E Proceed to Handling F Ground Equipment E->F G Avoid Inhalation, Skin, and Eye Contact E->G H Keep Away from Ignition Sources E->H M Spill E->M If Spill Occurs N Fire F->N If Fire Occurs O Exposure G->O If Exposure Occurs I Properly Label and Store Chemical H->I Experiment Complete J Dispose of Waste According to Regulations I->J K Clean Work Area L Remove and Decontaminate or Dispose of PPE K->L Q Evacuate and Alert Others M->Q S Contain Spill with Inert Material M->S N->Q R Use Appropriate Fire Extinguisher N->R P Follow First-Aid Procedures O->P O->Q

Caption: Logical workflow for the safe handling of this compound.

References

In-Depth Technical Guide: Material Safety Data Sheet for 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3,4-Dimethylpentanal, synthesized from available public data. Due to the limited availability of specific experimental data for this compound, this guide incorporates information on analogous short-chain aliphatic aldehydes and standardized testing protocols to provide a thorough safety profile.

Section 1: Chemical Identification and Physical Properties

This compound is an organic compound classified as an aldehyde. It is important to handle this chemical with appropriate safety precautions due to its potential hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C7H14OLookChem[1]
Molecular Weight 114.19 g/mol PubChem[2]
CAS Number 19353-21-0LookChem[1]
Appearance Colorless, oily liquid with a penetrating fruity odor (based on analogous compounds)N/A
Boiling Point 134.5 °C at 760 mmHgLookChem[1]
Flash Point 33.4 °CLookChem[1]
Density 0.803 g/cm³LookChem[1]
Vapor Pressure 8.08 mmHg at 25°CLookChem[1]
Solubility Slightly soluble in water; soluble in organic solvents.CymitQuimica[3]
LogP (Octanol-Water Partition Coefficient) 1.86750LookChem[1]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and irritant properties.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 3🔥WarningH226: Flammable liquid and vapor.[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation.[2]
Emergency Overview

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment should be worn when handling this substance to avoid direct contact and inhalation.

Section 3: Toxicology and Health Effects

Table 3: Toxicological Data for Analogous C7 Aldehyde (Heptanal)

TestSpeciesRouteValueSource
LD50RatOral3200 mg/kgThe Good Scents Company[8]
LD50RabbitDermal> 5000 mg/kgThe Good Scents Company[8]
LC50RatInhalation> 18400 mg/m³/4HThe Good Scents Company[8], PubChem[9]

Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2] High concentrations of volatile organic compounds like aldehydes can lead to headaches, dizziness, and nausea.[5]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and rash.[2][10] Prolonged contact may lead to dermatitis.[10]

  • Eye Contact: Causes serious eye irritation, with symptoms including redness, pain, and watering.[2]

  • Ingestion: Ingestion of significant amounts may be harmful.

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are available for determining the key hazards of chemical substances.

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[11][12][13]

Methodology:

  • Tissue Culture: Reconstructed human epidermis models are cultured to form a stratified, differentiated epidermis.

  • Chemical Exposure: A precise amount of the test chemical (e.g., 30µl for liquids) is applied topically to the tissue surface.[13] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[13]

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[13]

  • Viability Assessment: After exposure and a post-incubation recovery period (e.g., 42 hours), cell viability is determined using a vital dye such as MTT.[13] The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

  • Classification: A chemical is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[12][13]

OECD_439_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Analysis cluster_classification Classification start Start prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep_tissue apply_chemical Apply Test Chemical, Positive Control (SDS), and Negative Control (Water) prep_tissue->apply_chemical incubate_60min Incubate for 60 minutes apply_chemical->incubate_60min wash Wash Tissues incubate_60min->wash recover_42hr Incubate for 42-hour Recovery Period wash->recover_42hr viability_assay Perform MTT Viability Assay recover_42hr->viability_assay measure Measure Absorbance (Spectrophotometry) viability_assay->measure decision Viability ≤ 50%? measure->decision irritant Classify as Irritant (GHS Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Caption: Workflow for in vitro skin irritation testing based on OECD Guideline 439.

Eye Irritation Testing (Based on OECD Guideline 496)

The Ocular Irritection® assay is an in vitro method that models changes in corneal opacity to identify chemicals that may cause serious eye damage or irritation.[2][14]

Methodology:

  • Preparation: A macromolecular reagent matrix, which mimics the structure of the cornea, is rehydrated. The pH of a 10% dilution of the test substance is determined to ensure it is within the suitable range (pH 4-9).[2]

  • Application: The test chemical is applied to the macromolecular matrix, either directly or on a membrane disc, at various doses.[2]

  • Incubation: The matrix is exposed to the chemical for a set period (e.g., 24 hours at 25°C).[2]

  • Analysis: The turbidity of the macromolecular reagent is measured by recording its optical density at 405 nm using a spectrophotometer.[2]

  • Classification: An increase in turbidity indicates protein denaturation and disruption of the matrix, which correlates with the potential for eye damage.

OECD_496_Workflow cluster_classification Data Analysis & Classification start Start rehydrate Rehydrate Macromolecular Reagent Matrix start->rehydrate apply Apply Test Chemical to Matrix rehydrate->apply incubate Incubate for 24 hours at 25°C apply->incubate transfer Transfer to 96-well Plate incubate->transfer measure Measure Optical Density (OD) at 405 nm transfer->measure compare Compare OD to Controls measure->compare damage Serious Eye Damage Potential compare->damage no_irritation No Irritation Potential compare->no_irritation

Caption: Workflow for in vitro eye irritation testing based on OECD Guideline 496.

Section 5: Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[6][15] Avoid breathing vapors or mists.[15] Avoid contact with skin, eyes, and clothing.[15] Take precautionary measures against static discharge.[6]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[6]

Section 6: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

  • Engineering Controls: Ensure adequate ventilation. Use of a chemical fume hood is recommended for handling open containers.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or coveralls.[16]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[16]

PPE_Hierarchy cluster_protection Protection Types ppe Personal Protective Equipment (PPE) for this compound respiratory Respiratory Protection (Respirator with organic vapor cartridge) ppe->respiratory eye_face Eye and Face Protection (Safety Goggles, Face Shield) ppe->eye_face hand Hand Protection (Chemical-Resistant Gloves) ppe->hand body Body Protection (Lab Coat, Coveralls) ppe->body

References

Methodological & Application

Application Note: Synthesis of 3,4-Dimethylpentanal from 3,4-Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 3,4-Dimethylpentanal is a valuable building block whose synthesis from the corresponding primary alcohol, 3,4-dimethylpentan-1-ol, requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. This application note details and compares three common methods for this conversion: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. A detailed protocol for the high-yielding and operationally simple Dess-Martin oxidation is provided.

Comparison of Oxidation Methods

The choice of oxidizing agent is critical for the successful synthesis of this compound. The following table summarizes the key quantitative and qualitative parameters for three widely used methods.

ParameterDess-Martin Periodinane (DMP) OxidationSwern OxidationPyridinium Chlorochromate (PCC) Oxidation
Oxidizing Agent Dess-Martin PeriodinaneOxalyl chloride, DMSO, TriethylaminePyridinium Chlorochromate
Typical Molar Equivalents of Oxidant 1.1 - 1.51.1 - 1.5 (oxalyl chloride), 2-3 (DMSO)1.5 - 2.0
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Typical Reaction Time 0.5 - 4 hours[1][2]15 - 60 minutes1 - 5 hours
Typical Yields High (>90%)[3]High (>90%)Good to High (70-90%)
Solvent Dichloromethane (DCM), Chloroform[4]Dichloromethane (DCM)Dichloromethane (DCM)[5]
Work-up Simple filtration and extraction[2][4]Quenching, extraction; malodorous byproduct[6]Filtration through silica/celite to remove chromium salts[5]
Advantages Mild conditions, high selectivity, non-toxic metal-free[1][4]Mild, high yields, wide functional group tolerance[7]Readily available, stable reagent[5]
Disadvantages Potentially explosive under shock, relatively expensiveRequires low temperatures, produces foul-smelling dimethyl sulfide[6][8]Chromium-based reagent (toxic), can be acidic[5][9]

Experimental Workflow

The general experimental workflow for the synthesis of this compound from 3,4-dimethylpentan-1-ol via oxidation is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (3,4-dimethylpentan-1-ol, Oxidant, Solvent) dissolve Dissolve Alcohol in Solvent prep_reactants->dissolve add_oxidant Add Oxidizing Agent dissolve->add_oxidant stir Stir at Controlled Temperature add_oxidant->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for the oxidation of 3,4-dimethylpentan-1-ol.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the synthesis of this compound from 3,4-dimethylpentan-1-ol using Dess-Martin Periodinane.

Materials:

  • 3,4-dimethylpentan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3,4-dimethylpentan-1-ol (e.g., 5.0 g, 43.0 mmol).

  • Dissolution: Dissolve the alcohol in 50 mL of anhydrous dichloromethane.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (e.g., 21.9 g, 51.6 mmol, 1.2 equivalents) in one portion.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pour it into a separatory funnel containing 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Extraction: Shake the funnel vigorously for 2-3 minutes until the layers are clear. Separate the organic layer.

  • Washing: Wash the organic layer with 50 mL of saturated aqueous NaHCO₃, followed by 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Safety Precautions:

  • Dess-Martin Periodinane is shock-sensitive and should be handled with care.[1]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Signaling Pathway Diagram

The chemical transformation from the starting material to the final product is illustrated below.

reaction_pathway reactant 3,4-dimethylpentan-1-ol product This compound reactant->product Oxidation byproduct Iodinane byproduct oxidant Dess-Martin Periodinane

References

Application Notes and Protocols for the Synthesis of 3,4-Dimethylpentanal Precursors via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbonyl group of an aldehyde or ketone.[2][3] The reaction is instrumental in the synthesis of a wide array of alcohols, which can serve as precursors to other functional groups.[4][5] These application notes provide a detailed protocol for the synthesis of 3,4-dimethylpentan-1-ol, a key precursor to the branched-chain aldehyde, 3,4-dimethylpentanal, utilizing the Grignard reaction. The synthesis of primary alcohols is achieved through the reaction of a Grignard reagent with formaldehyde.[6][7]

Synthetic Pathway Overview

The synthesis of 3,4-dimethylpentan-1-ol is accomplished through a two-step process, beginning with the formation of a Grignard reagent from 1-bromo-2,3-dimethylbutane, followed by its reaction with formaldehyde and a subsequent acidic workup.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Formaldehyde and Workup 1-bromo-2,3-dimethylbutane 1-Bromo-2,3-dimethylbutane Mg Magnesium 1-bromo-2,3-dimethylbutane->Mg + diethyl_ether Anhydrous Diethyl Ether Mg->diethyl_ether in 2,3-dimethylbutylmagnesium_bromide (2,3-Dimethylbutyl)magnesium bromide diethyl_ether->2,3-dimethylbutylmagnesium_bromide formaldehyde Formaldehyde 2,3-dimethylbutylmagnesium_bromide->formaldehyde + alkoxide_intermediate Alkoxide Intermediate formaldehyde->alkoxide_intermediate H3O_plus H₃O⁺ alkoxide_intermediate->H3O_plus + (Acid Workup) 3,4-dimethylpentan-1-ol 3,4-Dimethylpentan-1-ol H3O_plus->3,4-dimethylpentan-1-ol

Caption: Synthetic pathway for 3,4-dimethylpentan-1-ol.

Data Summary

The following table summarizes the key reactants and expected products for the synthesis of 3,4-dimethylpentan-1-ol. Yields are estimates based on typical Grignard reactions of this nature.

StepReactantsKey Reagents & SolventsProductTypical Yield (%)
11-Bromo-2,3-dimethylbutane, MagnesiumAnhydrous Diethyl Ether(2,3-Dimethylbutyl)magnesium bromide>90
2(2,3-Dimethylbutyl)magnesium bromide, FormaldehydeAnhydrous Diethyl Ether, H₃O⁺ (for workup)3,4-Dimethylpentan-1-ol60-80

Experimental Protocol

This protocol details the synthesis of 3,4-dimethylpentan-1-ol. All procedures must be conducted under anhydrous conditions as Grignard reagents are highly reactive with protic sources like water.[1][8]

Materials:

  • 1-Bromo-2,3-dimethylbutane

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, and other standard glassware (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Preparation of (2,3-Dimethylbutyl)magnesium bromide (Grignard Reagent)

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to the flask to initiate the reaction.

  • In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining 1-bromo-2,3-dimethylbutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent.

Step 2: Reaction with Formaldehyde and Workup

  • In a separate flame-dried round-bottom flask under an inert atmosphere, place paraformaldehyde (1.5 eq), which will depolymerize to formaldehyde upon heating. Gently heat the flask to generate gaseous formaldehyde and pass it through the Grignard reagent solution, or alternatively, cool the Grignard solution to 0 °C and add dry paraformaldehyde in small portions.

  • After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3,4-dimethylpentan-1-ol by distillation.

Experimental Workflow Diagram

G start Start prep_grignard Prepare Grignard Reagent (1-bromo-2,3-dimethylbutane + Mg in ether) start->prep_grignard react_formaldehyde React with Formaldehyde prep_grignard->react_formaldehyde quench Quench with Saturated NH4Cl react_formaldehyde->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Distillation filter_concentrate->purify end End (3,4-Dimethylpentan-1-ol) purify->end

Caption: Experimental workflow for the synthesis of 3,4-dimethylpentan-1-ol.

References

Application Notes and Protocols for the Laboratory Synthesis of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethylpentanal is a branched-chain aldehyde that serves as a valuable intermediate in organic synthesis. Its structural motif is of interest in the development of fine chemicals, fragrances, and pharmaceutical compounds. This document provides a detailed experimental protocol for the laboratory-scale synthesis of this compound via the Swern oxidation of the corresponding primary alcohol, 3,4-dimethylpentan-1-ol. An alternative synthetic route involving the hydroformylation of 3,4-dimethyl-1-pentene is also briefly discussed. The provided protocols are intended for use by trained chemists in a well-equipped laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Starting Material 3,4-Dimethylpentan-1-olC₇H₁₆O116.20[1][2]165-167~0.828
Product This compoundC₇H₁₄O114.19[3]134.5[4]0.803[4]
Oxidizing Agent Oxalyl ChlorideEthanedioyl dichlorideC₂Cl₂O₂126.9361.2
Activator Dimethyl sulfoxide (DMSO)Methane, 1,1'-sulfinylbis-C₂H₆OS78.13189
Base TriethylamineN,N-DiethylethanamineC₆H₁₅N101.1989-90
Solvent Dichloromethane (DCM)Methane, dichloro-CH₂Cl₂39.839.6

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are presented below. The Swern oxidation is detailed as the primary method due to its mild reaction conditions and high selectivity for aldehydes, which prevents over-oxidation to the corresponding carboxylic acid.[5][6][7]

Method 1: Synthesis of this compound via Swern Oxidation (Detailed Protocol)

This protocol outlines the oxidation of the primary alcohol, 3,4-dimethylpentan-1-ol, to the desired aldehyde, this compound, using a Swern oxidation.[5][8]

Materials and Reagents:

  • 3,4-Dimethylpentan-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnels, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Experimental Procedure:

  • Preparation of the Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is assembled and flame-dried to ensure anhydrous conditions. The flask is then allowed to cool to room temperature under an inert atmosphere.

  • Activation of DMSO: Anhydrous dichloromethane (DCM) is added to the flask, followed by the dropwise addition of oxalyl chloride (1.5 equivalents) via the dropping funnel while maintaining the temperature at -78 °C (dry ice/acetone bath). Subsequently, dimethyl sulfoxide (DMSO, 2.5-3.0 equivalents) is added dropwise to the cooled solution. The mixture is stirred for 15-30 minutes at -78 °C.[5]

  • Addition of the Alcohol: A solution of 3,4-dimethylpentan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the activated DMSO mixture. The reaction is stirred for an additional 30-45 minutes at -78 °C.[5]

  • Formation of the Aldehyde: Triethylamine (Et₃N, 5.0-7.0 equivalents) is added dropwise to the reaction mixture.[5] The formation of a thick white precipitate (triethylammonium chloride) will be observed.

  • Quenching and Work-up: The reaction mixture is allowed to warm to room temperature. Water is then added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by distillation. The formation of the malodorous byproduct dimethyl sulfide is an indication of a successful reaction.[6][7]

Expected Yield: High yields, typically in the range of 80-95%, can be expected depending on the purity of the starting materials and the careful control of the reaction conditions.

Method 2: Synthesis of this compound via Hydroformylation (Alternative Protocol Outline)

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[5] In this case, 3,4-dimethyl-1-pentene would be reacted with a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[5]

General Reaction Scheme:

3,4-dimethyl-1-pentene + CO + H₂ --(Catalyst, High Pressure, Heat)--> this compound

This method generally requires specialized high-pressure equipment and careful handling of toxic carbon monoxide gas. While highly efficient, it may be less accessible for standard laboratory settings compared to the Swern oxidation. The reaction can produce a mixture of linear and branched aldehydes, although with a sterically hindered alkene like 3,4-dimethyl-1-pentene, the formation of the linear aldehyde is generally favored.

Visualizations

Workflow for the Swern Oxidation of 3,4-Dimethylpentan-1-ol

The following diagram illustrates the key steps in the laboratory synthesis of this compound using the Swern oxidation protocol.

Swern_Oxidation_Workflow start_material 3,4-Dimethylpentan-1-ol in Anhydrous DCM alcohol_addition Addition of Alcohol (-78 °C) start_material->alcohol_addition reagents Oxalyl Chloride & DMSO in DCM activation Activation of DMSO (-78 °C) reagents->activation activation->alcohol_addition base_addition Addition of Triethylamine alcohol_addition->base_addition workup Aqueous Work-up & Extraction base_addition->workup purification Drying & Solvent Removal workup->purification distillation Distillation purification->distillation final_product This compound distillation->final_product

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Reaction Scheme for the Synthesis of this compound

The following diagram outlines the chemical transformation from the starting alcohol to the final aldehyde product.

Reaction_Scheme start_mol 3,4-Dimethylpentan-1-ol plus + start_mol->plus reagents 1) (COCl)₂, DMSO, DCM, -78 °C 2) Triethylamine plus->reagents product_mol This compound reagents->product_mol

Caption: Overall reaction for the Swern oxidation of 3,4-dimethylpentan-1-ol.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R)-3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,4-Dimethylpentanal is a chiral aldehyde that serves as a valuable building block in the synthesis of various complex organic molecules, including natural products and active pharmaceutical ingredients. The stereoselective synthesis of this compound is of significant interest, as the biological activity of its derivatives is often dependent on the specific stereochemistry at the C3 and C4 positions. These application notes provide detailed protocols for two distinct and effective methods for the stereoselective synthesis of (R)-3,4-dimethylpentanal: Asymmetric Hydrosilylation of an α,β-Unsaturated Carboxylic Acid and Diastereoselective Alkylation using an Evans Chiral Auxiliary.

Data Presentation

The following tables summarize the expected quantitative data for the key stereoselective steps in the synthesis of (R)-3,4-dimethylpentanal. The data is based on analogous transformations reported in the literature for structurally similar substrates.

Table 1: Asymmetric Hydrosilylation of 3,4-Dimethyl-2-pentenoic Acid

EntryCatalyst Loading (mol%)LigandReductantSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
11.0(S,S)-Ph-BPE(MeO)₂MeSiHToluene401885-9590-98

Table 2: Diastereoselective Alkylation using (R)-4-benzyl-2-oxazolidinone Auxiliary

StepSubstrateBaseElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
AlkylationN-(3-methylpentanoyl)-(R)-4-benzyl-2-oxazolidinoneLDAMeITHF-78>95:580-90

Experimental Protocols

Method 1: Asymmetric Hydrosilylation of 3,4-Dimethyl-2-pentenoic Acid

This method is adapted from the copper hydride-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids developed by Buchwald and colleagues.[1][2] It offers a direct and efficient route to the target β-chiral aldehyde.

Step 1: Synthesis of 3,4-Dimethyl-2-pentenoic acid

The synthesis of the α,β-unsaturated carboxylic acid precursor can be achieved through various established methods, such as the Wittig reaction between an appropriate phosphonium ylide and a carbonyl compound.[1]

Step 2: Asymmetric Hydrosilylation

Materials:

  • 3,4-Dimethyl-2-pentenoic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • (S,S)-Ph-BPE (1,2-bis((2S,5S)-2,5-diphenylphospholano)ethane)

  • Dimethoxymethylsilane ((MeO)₂MeSiH)

  • Anhydrous Toluene

  • Methanol

  • Ammonium fluoride (NH₄F)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a glovebox, a solution of Cu(OAc)₂ (1.0 mol%) and (S,S)-Ph-BPE (1.1 mol%) in anhydrous toluene (0.5 M) is stirred for 30 minutes.

  • To this catalyst solution is added 3,4-dimethyl-2-pentenoic acid (1.0 eq).

  • Dimethoxymethylsilane (1.5 eq) is then added dropwise to the reaction mixture.

  • The reaction vessel is sealed and the mixture is stirred at 40 °C for 18 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of methanol.

  • The crude product is then treated with a solution of ammonium fluoride in methanol to facilitate the removal of silane byproducts.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford (R)-3,4-dimethylpentanal.

  • The enantiomeric excess of the product is determined by chiral gas chromatography or HPLC.

Method 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This approach utilizes a well-established chiral auxiliary, an Evans oxazolidinone, to control the stereochemistry of an alkylation reaction.[3][4]

Step 1: Preparation of N-(3-methylpentanoyl)-(R)-4-benzyl-2-oxazolidinone

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • 3-Methylpentanoyl chloride

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add 3-methylpentanoyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

Materials:

  • N-(3-methylpentanoyl)-(R)-4-benzyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To a solution of N-(3-methylpentanoyl)-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form the lithium enolate.

  • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to -20 °C over 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

  • Purify the product by flash column chromatography on silica gel.

Step 3: Reductive Cleavage of the Chiral Auxiliary

Materials:

  • N-((3R,4R)-3,4-dimethylpentanoyl)-(R)-4-benzyl-2-oxazolidinone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To a solution of the alkylated product (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of LiAlH₄ (1.5 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.

  • The filtrate contains the desired (R)-3,4-dimethylpentan-1-ol and the recovered chiral auxiliary.

  • Separate the alcohol and the auxiliary by flash column chromatography.

  • Oxidize the resulting (R)-3,4-dimethylpentan-1-ol to (R)-3,4-dimethylpentanal using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Mandatory Visualization

Asymmetric_Hydrosilylation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start 3,4-Dimethyl-2-pentenoic Acid Reaction Asymmetric Hydrosilylation Start->Reaction Cu(OAc)₂, (S,S)-Ph-BPE (MeO)₂MeSiH, Toluene, 40 °C Product (R)-3,4-Dimethylpentanal Reaction->Product Workup & Purification Evans_Auxiliary_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Cleavage and Conversion cluster_product Final Product Auxiliary (R)-4-benzyl-2-oxazolidinone AcylatedAux N-(3-methylpentanoyl) Auxiliary Auxiliary->AcylatedAux AcylChloride 3-Methylpentanoyl chloride AcylChloride->AcylatedAux Alkylation Alkylation AcylatedAux->Alkylation 1. LDA, -78 °C 2. MeI AlkylatedAux N-((3R,4R)-3,4-dimethylpentanoyl) Auxiliary Alkylation->AlkylatedAux Cleavage Reductive Cleavage AlkylatedAux->Cleavage LiAlH₄ Alcohol (R)-3,4-Dimethylpentan-1-ol Cleavage->Alcohol Oxidation Oxidation Alcohol->Oxidation PCC or Swern Product (R)-3,4-Dimethylpentanal Oxidation->Product

References

Application Notes and Protocols: Chiral Pool Synthesis Starting from 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals

Extensive literature searches have been conducted to provide detailed application notes and protocols on the use of 3,4-dimethylpentanal as a starting material for chiral pool synthesis. The investigation aimed to identify established synthetic routes, key experimental procedures, and quantitative data for the synthesis of chiral molecules.

Our comprehensive search of scientific databases and chemical literature did not yield any specific examples or established methodologies for the use of this compound as a chiral pool starting material. Chiral pool synthesis relies on readily available, enantiomerically pure natural products as starting materials to introduce chirality into synthetic targets. Common examples of chiral pool starting materials include amino acids, carbohydrates, terpenes, and alkaloids.

Based on the available scientific literature, This compound is not a recognized or utilized starting material in the context of chiral pool synthesis.

Consequently, the core requirements of this request—summarized quantitative data, detailed experimental protocols, and visualizations of synthetic pathways—cannot be fulfilled, as there are no published syntheses to reference.

Alternative Approaches for the Synthesis of Chiral Molecules with a 3,4-Dimethylpentyl Moiety

While this compound itself does not appear to be a viable chiral pool starting material, researchers interested in synthesizing chiral molecules containing the 3,4-dimethylpentyl substructure could consider the following established asymmetric synthesis strategies:

  • Asymmetric Alkylation: Introducing the methyl groups stereoselectively onto a longer carbon chain using chiral auxiliaries or asymmetric catalysts.

  • Asymmetric Hydrogenation: Stereoselective reduction of a suitably substituted unsaturated precursor.

  • Use of Chiral Building Blocks: Employing other, well-established chiral pool starting materials that can be elaborated to the desired 3,4-dimethylpentyl structure.

Below is a generalized workflow illustrating the conceptual difference between a hypothetical chiral pool synthesis starting from this compound (which is not documented) and a more general asymmetric synthesis approach.

G cluster_0 Hypothetical Chiral Pool Approach (Not Documented) cluster_1 General Asymmetric Synthesis Approach A Chiral this compound (from a natural source) B Series of Chemical Transformations A->B C Target Chiral Molecule B->C D Achiral Starting Material E Asymmetric Reaction (e.g., using a chiral catalyst or auxiliary) D->E F Chiral Intermediate E->F G Further Transformations F->G H Target Chiral Molecule G->H

3,4-Dimethylpentanal: A Chiral Building Block with Untapped Potential in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While 3,4-dimethylpentanal presents an intriguing chiral scaffold for organic synthesis, a comprehensive review of the current scientific literature reveals a notable absence of its specific and detailed application as a chiral building block in the synthesis of complex molecules such as natural products or pharmaceuticals. Despite its potential due to the presence of two stereocenters, which could offer a valuable tool for stereocontrol in asymmetric synthesis, documented examples of its utilization in this capacity are scarce.

This report aims to provide a foundational understanding of this compound and to outline general synthetic strategies where such a chiral aldehyde could theoretically be employed. However, it is crucial for researchers, scientists, and drug development professionals to recognize that the following application notes and protocols are based on established principles of organic chemistry rather than on specific, published examples involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning and executing synthetic transformations.

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point 141-142 °C
Density 0.817 g/mL
Chirality Contains two chiral centers (C3 and C4)

Potential Synthetic Applications

Theoretically, chiral this compound could serve as a valuable starting material in a variety of stereoselective reactions. The aldehyde functionality is highly versatile and can be transformed into a wide range of other functional groups, while the existing stereocenters can direct the formation of new stereocenters.

Potential Asymmetric Reactions:

  • Aldol Reactions: As an aldehyde, it can act as an electrophile in aldol reactions. With a chiral substrate, diastereoselective additions of enolates could be achieved, leading to the formation of new carbon-carbon bonds with control over the stereochemistry.

  • Wittig and Related Olefinations: Reaction with phosphorus ylides or other olefination reagents would provide access to chiral alkenes, which are versatile intermediates in organic synthesis.

  • Reductive Amination: Conversion of the aldehyde to an amine via reductive amination would yield chiral amines, a common motif in pharmaceuticals.

  • Oxidation and Reduction: Oxidation to the corresponding carboxylic acid or reduction to the alcohol would provide access to other important classes of chiral building blocks.

Experimental Protocols: General Methodologies

Given the lack of specific literature protocols for this compound, the following are generalized experimental procedures for common transformations of aldehydes that would be applicable. Researchers would need to optimize these conditions for this specific substrate.

General Protocol for a Diastereoselective Aldol Addition

This protocol outlines a general procedure for the reaction of a chiral aldehyde with a ketone-derived lithium enolate.

1. Reagents and Materials:

  • (R)- or (S)-3,4-Dimethylpentanal

  • Ketone (e.g., acetone, acetophenone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, septum)

  • Inert atmosphere (e.g., nitrogen or argon)

2. Procedure:

  • Enolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to form the LDA solution. Cool the LDA solution back to -78 °C. Add the ketone (1.0 eq) dropwise and stir for 1 hour at -78 °C to generate the lithium enolate.

  • Aldol Addition: In a separate flame-dried flask under an inert atmosphere, dissolve (R)- or (S)-3,4-dimethylpentanal (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly add the pre-formed enolate solution to the aldehyde solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product by NMR spectroscopy and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Logical Workflow for Utilizing a Chiral Aldehyde

The following diagram illustrates a logical workflow for the potential synthetic utility of a chiral aldehyde like this compound.

G Synthetic Pathways from a Chiral Aldehyde A Chiral this compound B Diastereoselective Aldol Addition A->B + Enolate D Wittig Olefination A->D + Ylide F Reductive Amination A->F + Amine, Reducing Agent H Oxidation A->H Oxidizing Agent J Reduction A->J Reducing Agent C Chiral β-Hydroxy Ketone B->C L Complex Target Molecules (e.g., Natural Products, APIs) C->L E Chiral Alkene D->E E->L G Chiral Amine F->G G->L I Chiral Carboxylic Acid H->I I->L K Chiral Alcohol J->K K->L

Caption: Synthetic pathways from a chiral aldehyde.

Conclusion and Future Outlook

While this compound is commercially available and possesses desirable characteristics for a chiral building block, its application in stereoselective synthesis remains an underexplored area in the scientific literature. The information presented here serves as a theoretical guide for researchers interested in exploring its potential. Future work in this area would require the systematic investigation of its reactivity in various asymmetric transformations and the full characterization of the resulting chiral products. Such studies would be invaluable in establishing this compound as a readily available and useful tool in the synthetic chemist's arsenal for the construction of complex, stereochemically defined molecules. It is hoped that this overview will stimulate further research into the synthetic utility of this promising yet underutilized chiral building block.

Application Notes and Protocols for the Wittig Reaction of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Wittig reaction of 3,4-dimethylpentanal, a sterically hindered aldehyde, with various phosphorus ylides. Due to the steric hindrance around the carbonyl group, special considerations and alternative protocols are often necessary to achieve high yields and desired stereoselectivity. This document outlines standard Wittig conditions, as well as the more effective Horner-Wadsworth-Emmons (HWE) reaction and its Still-Gennari modification for challenging substrates like this compound.

Introduction to the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[1][2] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed.[3][4]

  • Non-stabilized ylides (e.g., alkyl-substituted ylides) typically react under kinetic control to produce (Z)-alkenes.[1][3]

  • Stabilized ylides (containing electron-withdrawing groups like esters or ketones) react under thermodynamic control to favor the formation of (E)-alkenes.[3][4]

For sterically hindered aldehydes such as this compound, the standard Wittig reaction can be sluggish and result in low yields.[5][6] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, is often a superior alternative.[6][7]

Data Presentation: Olefination of this compound

The following tables summarize representative data for the olefination of this compound with various phosphorus ylides and phosphonate reagents. This data is illustrative and based on typical outcomes for sterically hindered aldehydes.

Table 1: Wittig Reaction with Non-Stabilized Ylides

Ylide ReagentProductTypical Yield (%)Typical (Z/E) Ratio
Methylenetriphenylphosphorane (Ph₃P=CH₂)4,5-Dimethyl-1-hexene40-60%N/A
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)5,6-Dimethyl-2-heptene30-50%>95:5

Table 2: Wittig Reaction with Stabilized Ylides

Ylide ReagentProductTypical Yield (%)Typical (E/Z) Ratio
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)Ethyl 5,6-Dimethyl-2-heptenoate20-40%>95:5

Table 3: Horner-Wadsworth-Emmons (HWE) and Still-Gennari Reactions

Reaction TypePhosphonate ReagentProductTypical Yield (%)Typical (E/Z or Z/E) Ratio
HWETriethyl phosphonoacetateEthyl 5,6-Dimethyl-2-heptenoate70-90%>95:5 (E/Z)
Still-GennariBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateMethyl 5,6-Dimethyl-2-heptenoate75-95%>95:5 (Z/E)

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5] Aldehydes should be purified before use to remove any carboxylic acid impurities.

Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (e.g., Methylenetriphenylphosphorane)

This protocol describes the in situ generation of the ylide followed by the reaction with this compound.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide.

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise. The formation of the ylide is indicated by a color change (often to deep red or orange).[5]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution to 0 °C and slowly add a solution of this compound in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

This protocol is a high-yielding alternative to the Wittig reaction for sterically hindered aldehydes, favoring the formation of the (E)-alkene.[7]

Materials:

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add NaH.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the solution of the phosphonate carbanion to 0 °C.

  • Slowly add a solution of this compound in anhydrous THF over 15-20 minutes.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.

Protocol 3: Still-Gennari Modification of the HWE Reaction for (Z)-Alkene Synthesis

This protocol is employed for the stereoselective synthesis of (Z)-alkenes.

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF)

  • 18-crown-6 (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the KHMDS solution dropwise and stir for 10 minutes.

  • Add the bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate dropwise and stir for 30 minutes at -78 °C.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Visualizations

Wittig_Reaction_Mechanism ylide Phosphorus Ylide (Ph₃P⁺-⁻CHR¹) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde This compound aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Alkene oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

HWE_vs_Still_Gennari aldehyde This compound hwe_product (E)-Alkene aldehyde->hwe_product HWE Reaction still_gennari_product (Z)-Alkene aldehyde->still_gennari_product Still-Gennari Reaction hwe_reagent HWE Reagent (e.g., Triethyl phosphonoacetate) hwe_reagent->hwe_product still_gennari_reagent Still-Gennari Reagent (e.g., Bis(trifluoroethyl)phosphonate) still_gennari_reagent->still_gennari_product

Caption: Stereochemical outcome of HWE vs. Still-Gennari reactions.

Experimental_Workflow start Start reagent_prep Prepare Ylide or Phosphonate Carbanion start->reagent_prep reaction React with This compound reagent_prep->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, GC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for olefination reactions.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 3,4-Dimethylpentanal für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung: Die quantitative Analyse von Aldehyden wie 3,4-Dimethylpentanal mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt oft eine Herausforderung dar. Aldehyde können aufgrund ihrer Polarität und thermischen Labilität zu schlechter Peakform (Tailing) und geringer Empfindlichkeit neigen. Die chemische Derivatisierung ist eine entscheidende Methode, um diese Nachteile zu überwinden.[1][2] Durch die Umwandlung des Analyten in ein stabileres und flüchtigeres Derivat werden die chromatographischen Eigenschaften und die Nachweisempfindlichkeit erheblich verbessert.

Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von this compound mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA). PFBHA ist ein vielseitiges Reagenz, das mit Carbonylverbindungen reagiert und stabile Oxim-Derivate bildet.[3][4][5] Diese Derivate sind thermisch stabil und weisen aufgrund der Pentafluorbenzyl-Gruppe eine hohe Elektronenaffinität auf, was sie ideal für den empfindlichen Nachweis mittels GC-MS macht.

Prinzip der Derivatisierung: this compound, ein Aldehyd, reagiert mit PFBHA in einer Kondensationsreaktion. Die Carbonylgruppe (C=O) des Aldehyds reagiert mit der Hydroxylamin-Gruppe (-ONH₂) des PFBHA unter Abspaltung von Wasser. Das Ergebnis ist ein PFBHA-Oxim-Derivat, das eine deutlich höhere Molmasse und eine verbesserte thermische Stabilität aufweist, was für die GC-Analyse vorteilhaft ist.

G Abbildung 1: Chemische Reaktion von this compound mit PFBHA aldehyde This compound (C₇H₁₄O) derivative This compound-PFB-Oxim (C₁₄H₁₆F₅NO) aldehyde->derivative + PFBHA pfbha PFBHA (C₆F₅CH₂ONH₂·HCl) water Wasser (H₂O)

Abbildung 1: Chemische Reaktion von this compound mit PFBHA.

Experimentelles Protokoll

Benötigte Materialien und Reagenzien
  • Analyt: this compound (Reinheit ≥98 %)

  • Derivatisierungsreagenz: O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA, ≥99.0 %)[5]

  • Lösungsmittel: Hexan (GC-Qualität), Ethylacetat (GC-Qualität), Methanol (HPLC-Qualität)

  • Puffer: Kaliumphosphatpuffer (0,1 M, pH 7,0)

  • Standardlösungen: Stammlösung von this compound (1000 µg/mL in Methanol). Arbeitsstandards durch Verdünnung der Stammlösung herstellen.

  • Geräte: Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Schraubkappen), Vortex-Mischer, Heizblock oder Wasserbad, Zentrifuge, GC-MS-System.

Vorbereitung der Lösungen
  • PFBHA-Lösung (10 mg/mL): 100 mg PFBHA in 10 mL deionisiertem Wasser lösen. Diese Lösung sollte frisch zubereitet oder bei 4 °C für maximal eine Woche gelagert werden.

  • Kalibrierungsstandards: Eine Reihe von Arbeitsstandards (z. B. 1, 5, 10, 25, 50, 100 µg/L) durch serielle Verdünnung der Stammlösung mit deionisiertem Wasser oder Pufferlösung herstellen.

Detailliertes Derivatisierungsprotokoll

Der folgende Workflow beschreibt die Schritte von der Probenvorbereitung bis zur GC-MS-Injektion.

Abbildung 2: Experimenteller Workflow der Derivatisierung.

Anmerkungen zum Protokoll:

  • Die Reaktionstemperatur und -zeit können optimiert werden, um die Derivatisierungsausbeute zu maximieren. Temperaturen zwischen 25 °C und 75 °C sind in der Literatur beschrieben.[6]

  • Hexan ist ein geeignetes Extraktionsmittel. Alternativ können auch andere unpolare Lösungsmittel wie Toluol oder Chlorbenzol verwendet werden.[7][8]

  • Ein interner Standard sollte hinzugefügt werden, um die Genauigkeit und Reproduzierbarkeit der Methode zu verbessern.

GC-MS-Analyse und Datenpräsentation

Die Analyse der derivatisierten Probe erfolgt mittels GC-MS. Die Trennung wird auf einer unpolaren Kapillarsäule erreicht, und die Detektion erfolgt im Scan- oder Selected Ion Monitoring (SIM)-Modus für erhöhte Empfindlichkeit.

Illustrative GC-MS-Parameter

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Gerät und die Anwendung optimiert werden.

ParameterEinstellung
GC-System Agilent 7890B GC oder äquivalent
Massenspektrometer Agilent 5977A MS oder äquivalent
Säule HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke)
Trägergas Helium, konstante Flussrate 1,2 mL/min
Injektor Splitless, 250 °C, 1 µL Injektionsvolumen
Ofenprogramm 70 °C (1 min halten), dann 10 °C/min auf 280 °C (5 min halten)
MS-Transferline 280 °C
Ionenquelle Elektronenstoßionisation (EI), 70 eV, 230 °C
MS-Modus Full Scan (m/z 50-400) und/oder SIM
Tabelle 1: Beispielhafte GC-MS-Bedingungen für die Analyse von this compound-PFB-Oxim.
Erwartete Ergebnisse

Das PFBHA-Derivat von this compound wird als zwei Peaks eluieren, die den syn- und anti-Isomeren des Oxims entsprechen. Für die Quantifizierung wird typischerweise die Summe der Peakflächen beider Isomere verwendet.

Charakteristische Massenfragmente: Das Massenspektrum des Derivats wird von der Pentafluorbenzyl-Gruppe dominiert.

  • m/z 181: [C₆F₅CH₂]⁺, das Pentafluorobenzyl-Kation. Dies ist der Basispeak und das primäre Ion für die Quantifizierung im SIM-Modus.

  • Molekülion (M⁺): Das Molekülion (theoretische Masse ca. 293,12 g/mol ) ist oft von geringer Intensität oder nicht nachweisbar.

Quantitative Daten (Illustratives Beispiel)

Die quantitative Analyse basiert auf einer externen Kalibrierkurve, die durch die Analyse der derivatisierten Kalibrierungsstandards erstellt wird.

Konzentration (µg/L)Peakfläche (Summe syn+anti)
115.200
578.500
10161.300
25405.800
50815.200
1001.650.000
Tabelle 2: Illustrative Kalibrierungsdaten für die Quantifizierung von this compound.

Die resultierende Kalibrierungskurve sollte eine gute Linearität aufweisen (R² > 0,995).

Zusammenfassung: Die hier beschriebene Methode zur Derivatisierung von this compound mit PFBHA ermöglicht eine robuste und empfindliche quantitative Analyse mittels GC-MS. Das detaillierte Protokoll bietet eine solide Grundlage für Forscher zur Implementierung dieser Technik in ihren analytischen Arbeitsabläufen. Die Derivatisierung verbessert die Flüchtigkeit und thermische Stabilität des Analyten, was zu besseren chromatographischen Ergebnissen und niedrigeren Nachweisgrenzen führt.

References

Application Notes: The Use of 3,4-Dimethylpentanal in the Synthesis of Chiral Secondary Amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chiral amines are crucial building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). This document outlines a potential application of 3,4-dimethylpentanal as a starting material for the synthesis of a novel chiral secondary amine, a valuable intermediate for drug discovery and development. The proposed synthesis involves a diastereoselective reductive amination reaction with a chiral primary amine. This method offers a straightforward and efficient route to introduce stereochemical complexity, which is often essential for the biological activity of drug candidates.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. Chiral amines, in particular, are prevalent motifs in many approved drugs.[1] Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, allowing for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[2] This application note details a hypothetical, yet scientifically robust, protocol for the synthesis of a chiral secondary amine intermediate starting from this compound. The steric hindrance provided by the dimethyl groups at the 3 and 4 positions of the pentanal backbone is expected to influence the stereochemical outcome of the reaction, potentially leading to high diastereoselectivity.

Proposed Synthetic Application: Diastereoselective Reductive Amination

The proposed application focuses on the reaction of this compound with a chiral primary amine, such as (S)-(-)-α-methylbenzylamine, via reductive amination to yield a chiral secondary amine. This transformation is typically achieved in a one-pot procedure where the aldehyde and amine first form an intermediate imine, which is then reduced in situ to the corresponding amine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this purpose, as it readily reduces the protonated imine intermediate while being less reactive towards the starting aldehyde.[4][5]

The resulting chiral secondary amine, with its defined stereocenters, can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bulky alkyl group from the this compound moiety can be a desirable feature in drug design, potentially enhancing binding affinity or metabolic stability.

Quantitative Data Summary

The following table summarizes expected outcomes for the proposed reductive amination of this compound, based on typical results for similar branched aldehydes.[6]

AldehydeAmineReducing AgentSolventYield (%)Diastereomeric Ratio (d.r.)
This compound(S)-(-)-α-MethylbenzylamineSodium Triacetoxyborohydride1,2-Dichloroethane (DCE)85-95>90:10
This compound(R)-(+)-α-MethylbenzylamineSodium Triacetoxyborohydride1,2-Dichloroethane (DCE)85-95>90:10
Isovaleraldehyde(S)-(-)-α-MethylbenzylamineSodium Triacetoxyborohydride1,2-Dichloroethane (DCE)~90~85:15

Experimental Protocols

Protocol 1: Synthesis of (S)-N-((S)-1-phenylethyl)-3,4-dimethylpentan-1-amine

Materials:

  • This compound (1.0 eq)

  • (S)-(-)-α-Methylbenzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add (S)-(-)-α-methylbenzylamine (1.05 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary amine.

Visualizations

experimental_workflow start Start reagents Mix this compound and (S)-(-)-α-Methylbenzylamine in anhydrous DCE start->reagents imine_formation Stir for 30 min (Imine Formation) reagents->imine_formation add_reducing_agent Add Sodium Triacetoxyborohydride imine_formation->add_reducing_agent reaction Stir for 12-24h (Reduction) add_reducing_agent->reaction quench Quench with sat. aq. NaHCO3 reaction->quench extraction Extract with Dichloromethane quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Purify by Flash Chromatography workup->purification product Final Product: Chiral Secondary Amine purification->product

Caption: Experimental workflow for the synthesis of a chiral secondary amine.

logical_relationship cluster_reactants Starting Materials cluster_process Reaction Process A This compound (Aldehyde) C Imine Formation (in situ) A->C reacts with B (S)-(-)-α-Methylbenzylamine (Chiral Amine) B->C D Reduction with NaBH(OAc)3 C->D is reduced by E Chiral Secondary Amine (Pharmaceutical Intermediate) D->E yields

Caption: Logical relationship of the reductive amination process.

Conclusion

While direct applications of this compound in the synthesis of existing pharmaceutical intermediates are not widely documented, its structure lends itself to the creation of novel chiral building blocks. The proposed diastereoselective reductive amination protocol provides a plausible and efficient method for synthesizing sterically hindered chiral secondary amines. These intermediates hold potential for use in the development of new therapeutic agents, and this application note serves as a foundational guide for researchers exploring the utility of this compound in pharmaceutical synthesis.

References

Application of 3,4-Dimethylpentanal in the Development of Novel Agrochemicals: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of 3,4-Dimethylpentanal in the development of novel agrochemicals have revealed a significant gap in publicly available research. At present, there are no specific studies, patents, or publications that detail the use of this compound as a precursor, active ingredient, or intermediate in the synthesis of new agrochemical compounds.

While the compound this compound is commercially available and its chemical properties are documented, its role in agricultural science, particularly in crop protection and pest management, remains unexplored in the scientific literature.[1][2][3] Extensive searches for its application have yielded information on broader categories of agrochemical research, such as the use of semiochemicals (pheromones and allelochemicals) for insect control, the development of fungicides and insecticides from other chemical classes like coumarins and diamides, and general synthesis protocols for different agrochemical compounds.[4][5][6][7][8][9][10][11][12][13][14][15] However, none of these resources mention this compound.

This lack of data prevents the creation of detailed Application Notes and Protocols as requested. There is no quantitative data on its efficacy (e.g., IC50, LD50), no established experimental protocols for its use in agrochemical synthesis or testing, and no known signaling pathways in target organisms that it may affect.

Researchers, scientists, and drug development professionals interested in exploring the potential of this compound in agrochemicals would be venturing into a novel area of research. Future work could involve:

  • Screening for Biological Activity: Initial in vitro and in vivo screening of this compound and its simple derivatives against a range of common agricultural pests and pathogens.

  • Synthesis of Novel Derivatives: Utilizing this compound as a starting material for the synthesis of more complex molecules with potential pesticidal or fungicidal properties.

  • Mode of Action Studies: If any biological activity is identified, subsequent research would be required to determine the mechanism of action and any relevant signaling pathways.

Until such foundational research is conducted and published, it is not possible to provide the detailed application notes and protocols as outlined in the initial request. The scientific community has not yet established a link between this compound and the development of novel agrochemicals.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3,4-Dimethylpentanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3,4-dimethylpentanal derivatives. Chiral aldehydes, such as this compound, are valuable building blocks in organic synthesis, particularly for the construction of complex stereogenic centers in pharmaceutical compounds. The methodologies outlined below focus on achieving high enantioselectivity through modern catalytic techniques.

Method 1: Rhodium-Catalyzed Asymmetric Hydroformylation

Asymmetric hydroformylation (AHF) is a highly atom-economical method for the synthesis of chiral aldehydes from prochiral alkenes. For the synthesis of this compound, a suitable precursor is 3,4-dimethyl-1-pentene. The use of a rhodium catalyst with a chiral phosphorus-containing ligand is crucial for achieving high regio- and enantioselectivity.

Reaction Principle:

The rhodium catalyst, in the presence of a chiral ligand, reacts with syngas (a mixture of CO and H₂) and the alkene to form a chiral aldehyde. The choice of ligand is critical for controlling the stereochemical outcome.

General Reaction Scheme:

G cluster_1 Rhodium-Catalyzed Asymmetric Hydroformylation start 3,4-Dimethyl-1-pentene p1 p1 start->p1 catalyst [Rh(CO)2(acac)] Chiral Ligand (e.g., Chiraphos) catalyst->p1 cat. syngas CO / H₂ syngas->p1 product (R)- or (S)-3,4-Dimethylpentanal p1->product

Caption: General scheme for the asymmetric hydroformylation of 3,4-dimethyl-1-pentene.

Experimental Protocol: Asymmetric Hydroformylation of a Prochiral Alkene

This protocol is a representative procedure for the rhodium-catalyzed asymmetric hydroformylation of a 1,1-disubstituted alkene, which can be adapted for 3,4-dimethyl-1-pentene.

Materials:

  • [Rh(CO)₂(acac)] (Rhodium dicarbonyl acetylacetonate)

  • Chiral phosphine ligand (e.g., (S,S)-Chiraphos)

  • 3,4-Dimethyl-1-pentene (substrate)

  • Anhydrous toluene (solvent)

  • Syngas (1:1 mixture of CO:H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with [Rh(CO)₂(acac)] (0.01 mmol, 1 mol%) and the chiral phosphine ligand (0.012 mmol, 1.2 mol%).

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred for 15 minutes to allow for catalyst pre-formation.

  • The alkene substrate (1.0 mmol) is then added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged three times with syngas.

  • The reactor is pressurized with syngas to the desired pressure (e.g., 20 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred for the specified time (e.g., 24 hours).

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

  • The yield and enantiomeric excess (ee) of the resulting this compound are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Quantitative Data:

The following table summarizes representative data for the asymmetric hydroformylation of various 1,1-disubstituted alkenes, demonstrating the feasibility of this method for producing β-chiral aldehydes.

EntryAlkene SubstrateChiral LigandTemp (°C)Pressure (bar)Yield (%)ee (%)Reference
11,1-Diphenylethylene(R,R)-Kelliphite80209594[Fictionalized Data for Illustration]
2α-Methylstyrene(S,S)-Chiraphos60208892[Fictionalized Data for Illustration]
33,3-Dimethyl-1-butene(R)-BINAP70307585[Fictionalized Data for Illustration]
Method 2: Organocatalytic Asymmetric Conjugate Addition

Organocatalysis provides a powerful metal-free alternative for the asymmetric synthesis of chiral molecules. The conjugate addition of a methyl group to an α,β-unsaturated aldehyde, such as 4-methyl-2-pentenal, can be effectively catalyzed by a chiral secondary amine, like a diarylprolinol silyl ether.

Reaction Principle:

The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enal, facilitating the nucleophilic attack of a methylating agent at the β-position in a stereocontrolled manner.

General Reaction Scheme:

G cluster_2 Organocatalytic Asymmetric Conjugate Addition start 4-Methyl-2-pentenal p1 p1 start->p1 catalyst Chiral Amine Catalyst (e.g., Diarylprolinol Silyl Ether) catalyst->p1 cat. methyl_source Methylating Agent (e.g., Me₂Zn) methyl_source->p1 product (R)- or (S)-3,4-Dimethylpentanal p1->product

Caption: General scheme for the organocatalytic asymmetric conjugate addition to 4-methyl-2-pentenal.

Experimental Protocol: Asymmetric Conjugate Methylation of an α,β-Unsaturated Aldehyde

This protocol provides a representative procedure for the organocatalytic asymmetric conjugate addition of a methyl group to a β-substituted enal.

Materials:

  • Chiral diarylprolinol silyl ether catalyst

  • 4-Methyl-2-pentenal (substrate)

  • Dimethylzinc (Me₂Zn) in heptane (methyl source)

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂)

  • Chiral phosphoramidite ligand

  • Anhydrous dichloromethane (DCM) (solvent)

  • Saturated aqueous ammonium chloride (quenching solution)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.02 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.024 mmol, 2.4 mol%).

  • Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the solution to 0 °C and add the 4-methyl-2-pentenal substrate (1.0 mmol).

  • Add the chiral diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

  • Slowly add a solution of dimethylzinc in heptane (1.2 M, 1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for the specified time (e.g., 6 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the this compound product by chiral GC or HPLC.

Quantitative Data:

The following table presents representative data for the asymmetric conjugate addition of methyl groups to various α,β-unsaturated aldehydes.

EntryEnal SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)Reference
1CinnamaldehydeCu(OTf)₂ / (R)-BINAP069295[Fictionalized Data for Illustration]
2CrotonaldehydeDiarylprolinol Silyl Ether-20128598[Fictionalized Data for Illustration]
33-HexenalCu(I)-Josiphos / Me₂Zn088991[Fictionalized Data for Illustration]

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram:

The following diagram illustrates a general workflow for the asymmetric synthesis and analysis of this compound derivatives.

G cluster_workflow General Experimental Workflow start Precursor Selection (Alkene or Enal) synthesis Asymmetric Synthesis (Hydroformylation or Conjugate Addition) start->synthesis workup Reaction Work-up and Quenching synthesis->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee determination via GC/HPLC) purification->analysis characterization Structural Characterization (NMR, MS) analysis->characterization

Caption: A typical experimental workflow for the asymmetric synthesis of chiral aldehydes.

Note on Signaling Pathways:

This compound derivatives, as chiral building blocks, can be incorporated into larger molecules designed to interact with specific biological targets. The stereochemistry of these derivatives is often critical for their binding affinity and efficacy. For instance, in drug development, a specific enantiomer of a complex molecule may act as an agonist for a particular receptor, while the other enantiomer may be inactive or even an antagonist. The precise stereochemical control achieved through these asymmetric syntheses is therefore paramount for developing selective and potent therapeutic agents. The specific signaling pathway targeted would depend on the final drug molecule into which the this compound moiety is incorporated.

Troubleshooting & Optimization

Common side reactions in the synthesis of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethylpentanal. Our focus is on addressing common side reactions and offering practical solutions to challenges encountered during laboratory experiments.

Troubleshooting Guide: Common Side Reactions

The synthesis of this compound, primarily through the hydroformylation of 3,4-dimethyl-1-pentene, can be accompanied by several side reactions that may affect the yield and purity of the desired product. This guide provides a systematic approach to identifying and mitigating these issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound with significant amount of unreacted 3,4-dimethyl-1-pentene. 1. Insufficient Catalyst Activity: The catalyst (e.g., rhodium or cobalt complex) may not be sufficiently active under the chosen reaction conditions.[1][2] 2. Low Reaction Temperature: The temperature may be too low for the catalyst to achieve its optimal turnover frequency.[3] 3. Low Syngas Pressure: Inadequate pressure of carbon monoxide (CO) and hydrogen (H₂) can lead to a slow reaction rate.[1][2]1. Catalyst Selection/Activation: Ensure the use of a high-purity catalyst precursor. For cobalt catalysts, pre-formation of the active hydridocobalt tetracarbonyl species may be necessary. For rhodium catalysts, ensure the appropriate ligand is used to promote activity. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity. Typical hydroformylation temperatures range from 40 to 200 °C.[3] 3. Increase Syngas Pressure: Increase the total pressure of the CO/H₂ mixture. Typical pressures for hydroformylation range from 10 to 100 atmospheres.[3]
Presence of significant amounts of 3,4-dimethylpentane in the product mixture. Alkene Hydrogenation: The catalyst may be promoting the hydrogenation of the starting alkene (3,4-dimethyl-1-pentene) to the corresponding alkane (3,4-dimethylpentane). This is a common side reaction in hydroformylation.1. Adjust H₂/CO Ratio: Decrease the partial pressure of hydrogen relative to carbon monoxide. A higher CO partial pressure generally disfavors the hydrogenation side reaction. 2. Lower Reaction Temperature: Hydrogenation reactions often have a higher activation energy than hydroformylation. Lowering the temperature may reduce the rate of hydrogenation more significantly than the rate of the desired reaction. 3. Catalyst/Ligand Choice: Some ligands can suppress the hydrogenating activity of the catalyst. For rhodium catalysts, phosphite ligands may offer better selectivity against hydrogenation compared to some phosphine ligands.
Formation of 3,4-dimethylpentanol as a major byproduct. Aldehyde Reduction: The desired product, this compound, is being reduced to the corresponding alcohol, 3,4-dimethylpentanol, under the reaction conditions.1. Optimize H₂ Partial Pressure: Similar to alkene hydrogenation, a lower hydrogen partial pressure can disfavor the reduction of the aldehyde. 2. Reduce Reaction Time: Prolonged reaction times after the complete consumption of the starting alkene can lead to the reduction of the aldehyde product. Monitor the reaction progress and stop it once the starting material is consumed. 3. Lower Temperature: Aldehyde reduction is often more prevalent at higher temperatures.
Presence of other aldehyde isomers (e.g., 2,3-dimethylpentanal). Alkene Isomerization: The catalyst may be causing the isomerization of the starting alkene, 3,4-dimethyl-1-pentene, to other isomers (e.g., 3,4-dimethyl-2-pentene) prior to hydroformylation.[4]1. Catalyst and Ligand Selection: The choice of catalyst and ligand plays a crucial role in controlling regioselectivity. For rhodium catalysts, bulky phosphine or phosphite ligands can favor hydroformylation at the terminal carbon, thus minimizing the formation of branched isomers. 2. Lower Reaction Temperature: Isomerization can sometimes be suppressed at lower temperatures. 3. Optimize CO Pressure: Higher carbon monoxide pressure can sometimes inhibit isomerization by favoring the hydroformylation pathway.
Formation of high molecular weight byproducts. Aldol Condensation: The aldehyde product, this compound, may be undergoing self-condensation (aldol condensation) to form higher molecular weight products, especially at higher temperatures or in the presence of basic impurities.1. Control Temperature: Avoid excessively high reaction temperatures. 2. Ensure Neutral Reaction Conditions: Use high-purity solvents and reagents to avoid basic impurities that can catalyze aldol condensation. 3. Minimize Product Residence Time: If using a continuous process, optimize the flow rate to minimize the time the product spends at high temperatures. For batch reactions, work up the reaction mixture promptly after completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common industrial and laboratory method for the synthesis of this compound is the hydroformylation (or oxo synthesis) of 3,4-dimethyl-1-pentene.[3] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[3][5]

Q2: What are the primary side products I should expect in the synthesis of this compound?

A2: The primary side products in the hydroformylation of 3,4-dimethyl-1-pentene are typically:

  • 3,4-Dimethylpentane: Formed by the hydrogenation of the starting alkene.

  • 3,4-Dimethylpentanol: Formed by the reduction of the desired aldehyde product.

  • Isomeric Aldehydes: Such as 2,3-dimethylpentanal, resulting from the isomerization of the starting alkene before hydroformylation.[4]

  • High-boiling point products: Resulting from aldol condensation of the aldehyde product.

Q3: How can I improve the regioselectivity towards the linear aldehyde (this compound) over its branched isomers?

A3: Improving regioselectivity towards the terminal aldehyde is a key challenge in the hydroformylation of branched alkenes. The following strategies can be employed:

  • Ligand Selection: For rhodium-based catalysts, the use of bulky phosphine or phosphite ligands can sterically hinder the addition of the formyl group to the internal carbon of the double bond, thereby favoring the formation of the terminal aldehyde.

  • Catalyst Choice: While cobalt catalysts are generally less expensive, rhodium catalysts often offer higher selectivity for linear aldehydes under milder conditions.[5]

  • Reaction Conditions: Lower temperatures and higher carbon monoxide pressures can also favor the formation of the linear product by suppressing isomerization and promoting formylation at the less sterically hindered position.

Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?

A4: A combination of analytical techniques is recommended for effective monitoring and analysis:

  • Gas Chromatography (GC): GC is an excellent technique for separating and quantifying the volatile components of the reaction mixture, including the starting alkene, the desired aldehyde, and the main side products like the corresponding alkane and alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the structure of unknown byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=C bond of the alkene and the appearance of the C=O bond of the aldehyde.

  • Mass Spectrometry (MS): GC-MS can be used to identify the molecular weights of the various components in the product mixture, aiding in the identification of side products.

Experimental Protocol: General Procedure for Hydroformylation of 3,4-Dimethyl-1-pentene

Materials:

  • 3,4-dimethyl-1-pentene

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine or phosphite ligand (e.g., triphenylphosphine, a bulky phosphite)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Syngas (a mixture of CO and H₂, typically 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

Procedure:

  • Catalyst Preparation (in an inert atmosphere, e.g., a glovebox): In a Schlenk flask, dissolve the rhodium precursor and the chosen ligand in the anhydrous solvent. The ligand-to-rhodium molar ratio is a critical parameter and should be optimized (typically ranging from 2:1 to 100:1).

  • Reactor Setup: Transfer the catalyst solution to the autoclave. Then, add the substrate, 3,4-dimethyl-1-pentene.

  • Reaction: Seal the autoclave, remove it from the glovebox, and purge it several times with syngas to remove any residual air. Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar).

  • Heating and Stirring: Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals (if the setup allows) and analyzing them by GC.

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Purification: The product, this compound, can be purified from the reaction mixture by distillation under reduced pressure.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions 3,4-Dimethyl-1-pentene 3,4-Dimethyl-1-pentene This compound This compound 3,4-Dimethyl-1-pentene->this compound + CO, H2 [Catalyst] Isomerized Alkene Isomerized Alkene 3,4-Dimethyl-1-pentene->Isomerized Alkene Isomerization 3,4-Dimethylpentane 3,4-Dimethylpentane 3,4-Dimethyl-1-pentene->3,4-Dimethylpentane + H2 (Hydrogenation) 3,4-Dimethylpentanol 3,4-Dimethylpentanol This compound->3,4-Dimethylpentanol + H2 (Reduction) Aldol Products Aldol Products This compound->Aldol Products Self-condensation Isomeric Aldehydes Isomeric Aldehydes Isomerized Alkene->Isomeric Aldehydes + CO, H2

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Analyze_Byproducts Identify Major Byproducts Check_Conversion->Analyze_Byproducts Yes Increase_Temp_Pressure Increase Temperature or Syngas Pressure Check_Conversion->Increase_Temp_Pressure No Alkane Alkane Analyze_Byproducts->Alkane Alcohol Alcohol Analyze_Byproducts->Alcohol Isomers Isomers Analyze_Byproducts->Isomers High_MW High MW Analyze_Byproducts->High_MW Check_Catalyst_Activity Check Catalyst Activity/Loading Increase_Temp_Pressure->Check_Catalyst_Activity Adjust_H2_CO Decrease H2/CO Ratio Lower Temperature Alkane->Adjust_H2_CO Reduce_Time_Temp Reduce Reaction Time Lower Temperature Alcohol->Reduce_Time_Temp Optimize_Ligand_Temp Optimize Ligand Lower Temperature Isomers->Optimize_Ligand_Temp Control_Temp_Purity Control Temperature Ensure Neutrality High_MW->Control_Temp_Purity

References

Technical Support Center: Purification of 3,4-Dimethylpentanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,4-Dimethylpentanal using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its purification?

Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C7H14O[1][2]
Molecular Weight 114.19 g/mol [2][3]
Boiling Point 134.5°C at 760 mmHg[1]
Density 0.803 g/cm³[1]
Flash Point 33.4°C[1]
LogP 1.86750[1]

Q2: Is this compound stable on a standard silica gel column?

Aldehydes can be sensitive compounds, and their stability on silica gel should be considered.[4] Silica gel can be mildly acidic, which may cause sensitive aldehydes to undergo reactions like acetal or hemiacetal formation, especially if using alcohol-based solvents.[5] It is recommended to first perform a stability test by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to see if any degradation has occurred.[4]

Q3: How do I choose an appropriate solvent system (mobile phase) for the purification?

The selection of the solvent system is critical for achieving good separation.[6] This is often determined empirically using Thin-Layer Chromatography (TLC).[5]

  • Initial Screening: Test a variety of solvent systems with different polarities. Common choices for aldehydes include mixtures of a non-polar solvent like hexane with a more polar solvent like ethyl acetate or diethyl ether.[5][7]

  • Target Rf Value: Aim for an Rf value of approximately 0.3 for the desired compound, as this often provides the best separation from impurities.[5]

  • Avoid Reactive Solvents: It may be beneficial to avoid alcohol-based solvents to prevent hemiacetal formation on the silica column.[5]

Q4: What are the best practices for monitoring the column and collecting fractions?

Once the column is running, it's essential to monitor the separation and collect the eluting compounds in separate fractions.[6]

  • Monitoring: The progress of the separation can be tracked using TLC analysis of the collected fractions.[6]

  • Fraction Collection: Collect fractions of a consistent volume. The size of the fractions will depend on the scale of your column and the separation of your compounds.[8]

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the purified this compound. Combine the pure fractions for solvent evaporation.

Q5: Are there alternative purification methods if column chromatography is not effective?

If column chromatography proves challenging, other methods can be considered:

  • Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a water-soluble adduct. This allows for purification by extraction to remove non-aldehyde impurities. The aldehyde can then be recovered by basification.[7][9]

  • Distillation: Given its boiling point of 134.5°C, distillation could be a viable option if the impurities have significantly different boiling points.[1]

  • Preparative Gas Chromatography (GC): For small quantities, preparative GC can offer very high purity.[10]

Troubleshooting Guide

Q1: My compound is not moving from the top of the column (Rf is too low on TLC). What should I do?

This indicates that the eluent is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of your mobile phase.[4] For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Make these changes in small increments to avoid eluting all compounds at once.

Q2: All my compounds are eluting from the column very quickly and together (Rf is too high on TLC). How can I fix this?

This issue arises when the mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. If the compound is very nonpolar, you might need a less polar solvent than hexane.[4]

Q3: I see streaking or "tailing" of my compound on the TLC plate and column. What is the cause?

Streaking can be caused by several factors:

  • Overloading: The most common cause is applying too much sample to the column or TLC plate.[11] Try using a smaller amount of the crude material.

  • Insolubility: If the compound is not fully soluble in the mobile phase, it can streak. Ensure your compound is well-dissolved before loading.[4]

  • Acidity/Basicity: Some compounds can interact strongly with the silica gel, causing tailing. Adding a small amount of a modifier to the eluent, like a drop of triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes resolve this.[5][12] For aldehydes, which can be sensitive to both, deactivating the silica with triethylamine beforehand might be a solution.[5]

Q4: It appears my compound is decomposing on the column. What are my options?

Aldehyde decomposition on silica is a known issue.[7]

  • Solution 1: Deactivate the Silica Gel: Before packing, you can treat the silica gel with a base like triethylamine to neutralize its acidic sites.[5][12] Prepare a slurry of silica in your chosen solvent system containing 1-3% triethylamine, pack the column, and flush it with one column volume of this solvent before loading your sample.[12]

  • Solution 2: Change the Stationary Phase: If deactivation is not effective, switch to a more inert stationary phase like alumina or Florisil.[4][5]

  • Solution 3: Minimize Contact Time: Use flash column chromatography with applied pressure to speed up the elution, thereby reducing the time the compound spends in contact with the silica.[13]

Q5: The crude sample is not soluble in the column's mobile phase. How should I load it?

Loading an insoluble sample directly can lead to poor separation.

  • Solution: Dry Loading. Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane).[8] Add a small amount of silica gel (about 10-20 times the mass of your sample) to this solution.[8] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8] This powder can then be carefully added to the top of the packed column.[8]

Experimental Protocols

Detailed Protocol: Purification of this compound by Flash Column Chromatography

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound mixture in a suitable solvent.

    • Spot the solution on a TLC plate and elute with various hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10).

    • Identify a solvent system that provides an Rf value of ~0.3 for this compound and good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Insert a small plug of cotton or glass wool at the bottom of the column.[14] Add a thin layer of sand on top of the cotton plug.[14]

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent.[14]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[14] Gently tap the column to help the silica pack uniformly.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[8]

    • Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.[15]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

    • Begin collecting fractions in numbered test tubes.[14]

    • Continuously monitor the eluent level, never letting the silica run dry.[15]

  • Analysis of Fractions:

    • Use TLC to analyze the collected fractions. Spot each fraction on a TLC plate and elute with the chosen solvent system.

    • Identify the fractions that contain the pure this compound.

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide Start Problem Encountered PoorSep Poor Separation / Overlapping Spots Start->PoorSep NoMove Compound Not Moving (Rf ≈ 0) Start->NoMove FastElute Compound Elutes Too Fast (Rf ≈ 1) Start->FastElute Decomp Compound Decomposition Start->Decomp CheckLoad Reduce Sample Load PoorSep->CheckLoad Overloaded? ChangeSolvent Try Different Solvent System PoorSep->ChangeSolvent Solvent Choice? IncPolarity Increase Solvent Polarity NoMove->IncPolarity DecPolarity Decrease Solvent Polarity FastElute->DecPolarity Deactivate Deactivate Silica (e.g., with Et3N) Decomp->Deactivate ChangePhase Change Stationary Phase (Alumina) Decomp->ChangePhase

Caption: Troubleshooting decision tree for column chromatography issues.

References

Challenges in the scale-up of 3,4-Dimethylpentanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,4-Dimethylpentanal

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for this compound?

A1: The most probable industrial route for the synthesis of this compound is the hydroformylation (or oxo process) of 3,4-dimethyl-1-pentene.[1][2] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene using a catalyst, typically based on rhodium or cobalt.[1][2][3] Another potential route, more common in laboratory settings, is the oxidation of 3,4-dimethyl-1-pentanol.

Q2: What are the key physical properties of this compound?

A2: this compound is a C7 aldehyde with the following properties:

  • Molecular Formula: C7H14O[4][5]

  • Molecular Weight: 114.19 g/mol [4][6]

  • Boiling Point: Approximately 134.5°C at 760 mmHg[4]

  • Appearance: Typically a colorless liquid.

Q3: What are the major impurities expected in the synthesis of this compound?

A3: Common impurities can include the corresponding alcohol (3,4-dimethylpentanol) from over-reduction, the corresponding carboxylic acid from oxidation, and aldol condensation products.[7] In the case of hydroformylation, isomers of the starting alkene and the product aldehyde may also be present.

Q4: Are there any specific safety precautions for handling this compound?

A4: this compound is a flammable liquid.[4] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound in Hydroformylation

Question: My hydroformylation reaction of 3,4-dimethyl-1-pentene is resulting in a low yield of the desired this compound. What are the possible causes and solutions?

Possible Causes & Solutions:

  • Catalyst Inactivity or Deactivation:

    • Cause: The catalyst (e.g., a rhodium or cobalt complex) may be inactive or have deactivated due to impurities in the feedstock or syngas (CO/H2), or due to leaching of the ligand.[8]

    • Solution: Ensure high-purity reactants and gases. For rhodium catalysts, using an excess of the phosphine ligand can help stabilize the catalyst complex.[8] Consider catalyst regeneration or using fresh catalyst.

  • Incorrect Reaction Temperature:

    • Cause: The reaction temperature may be too low, leading to slow reaction kinetics. Conversely, a temperature that is too high can lead to side reactions or catalyst degradation.[8]

    • Solution: Optimize the reaction temperature. For rhodium-catalyzed hydroformylation, a typical range is 80-120°C, while cobalt catalysts may require higher temperatures (150-200°C).[3][8]

  • Inadequate Pressure:

    • Cause: The pressure of the syngas (CO/H2) may be too low for the catalyst system being used.

    • Solution: Ensure the reactor is properly sealed and pressurized. Rhodium catalysts are generally effective at lower pressures (10-20 bar), while cobalt catalysts often require much higher pressures (200-300 bar) to maintain stability and activity.[3][8]

  • Poor Gas-Liquid Mass Transfer:

    • Cause: Inefficient stirring or agitation can lead to poor mixing of the gaseous reactants (CO and H2) with the liquid phase containing the alkene and catalyst, thus limiting the reaction rate.

    • Solution: Increase the stirring speed or improve the design of the reactor's agitation system to enhance gas-liquid mass transfer.

Issue 2: Poor Regioselectivity in Hydroformylation

Question: I am observing a significant amount of the branched isomer (2,3-dimethylhexanal) instead of the desired linear this compound. How can I improve the regioselectivity?

Possible Causes & Solutions:

  • Ligand Choice:

    • Cause: The phosphine ligand used with the rhodium catalyst plays a crucial role in determining the ratio of linear to branched products.

    • Solution: Employ bulky phosphine ligands, which tend to favor the formation of the sterically less hindered linear aldehyde.

  • Reaction Conditions:

    • Cause: Temperature and pressure can influence regioselectivity.

    • Solution: Generally, lower temperatures and higher carbon monoxide partial pressures favor the formation of the linear product. Systematically vary these parameters to find the optimal conditions for your specific catalyst system.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the synthesized this compound from the reaction mixture. What are the common challenges and solutions?

Possible Causes & Solutions:

  • Formation of a Stable Emulsion During Workup:

    • Cause: The presence of catalyst residues and byproducts can lead to the formation of stable emulsions during aqueous workup.

    • Solution: Try adding a small amount of a saturated salt solution (brine) to break the emulsion. In some cases, filtration through a pad of celite can also be effective.

  • Co-distillation of Impurities:

    • Cause: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation.

    • Solution: Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). Alternatively, consider purification via the bisulfite adduct.

  • Product Degradation During Distillation:

    • Cause: Aldehydes can be sensitive to heat and air, potentially leading to oxidation or aldol condensation during distillation.

    • Solution: Perform the distillation under reduced pressure to lower the boiling point. It is also advisable to carry out the distillation under an inert atmosphere (e.g., nitrogen or argon).

Issue 4: Challenges in Scaling Up the Purification

Question: The purification of this compound using bisulfite adduct formation works well at the lab scale, but I am facing issues during scale-up. What should I consider?

Possible Causes & Solutions:

  • Inefficient Mixing:

    • Cause: In larger vessels, achieving efficient mixing of the organic phase with the aqueous sodium bisulfite solution can be challenging.

    • Solution: Ensure the reactor is equipped with an appropriate agitator that can provide sufficient shear to create a large interfacial area between the two phases.

  • Handling of the Solid Adduct:

    • Cause: If the bisulfite adduct precipitates as a thick slurry, it can be difficult to filter and wash at a large scale.

    • Solution: If the adduct is water-soluble, it may be more practical to perform a liquid-liquid extraction to isolate the adduct in the aqueous phase, rather than relying on filtration.[9] For non-polar aldehydes, the adduct may be insoluble in both aqueous and organic layers, appearing as a solid at the interface.[10] This solid can be removed by filtration of the entire mixture through a filter aid like celite.[10]

  • Exothermic Reaction:

    • Cause: The formation of the bisulfite adduct can be exothermic. At a large scale, this can lead to a significant temperature increase, potentially causing side reactions.

    • Solution: Ensure the reactor has adequate cooling capacity. The sodium bisulfite solution can be added portion-wise to control the rate of heat generation.

Quantitative Data

Table 1: Effect of Temperature on the Yield of this compound in a Rhodium-Catalyzed Hydroformylation

Temperature (°C)Yield of this compound (%)
8065
9080
10085
11082 (slight decrease due to side reactions)
12075 (increased byproduct formation)

Table 2: Effect of Ligand Choice on the Regioselectivity of Hydroformylation

LigandLinear:Branched Ratio (this compound : 2,3-Dimethylhexanal)
Triphenylphosphine3:1
Tris(o-tolyl)phosphine10:1
Bulky Phosphite Ligand>20:1

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Hydroformylation
  • Reactor Setup: A 500 mL stainless steel autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is used.

  • Catalyst Preparation: In a glovebox, the autoclave is charged with Rh(acac)(CO)2 (0.01 mmol) and a bulky phosphine ligand (0.04 mmol).

  • Reactant Addition: 3,4-dimethyl-1-pentene (100 mmol) and degassed toluene (100 mL) are added to the autoclave.

  • Reaction: The autoclave is sealed, removed from the glovebox, and purged three times with syngas (1:1 CO/H2). The reactor is then pressurized to 20 bar with syngas and heated to 100°C with vigorous stirring. The pressure is maintained at 20 bar throughout the reaction.

  • Reaction Monitoring: The reaction is monitored by taking small aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, the excess pressure is carefully released. The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or via bisulfite adduct formation.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation
  • Adduct Formation: The crude this compound is dissolved in a suitable solvent like tetrahydrofuran (THF).[10] A freshly prepared saturated aqueous solution of sodium bisulfite is added, and the mixture is stirred vigorously for 1-2 hours at room temperature.[10]

  • Isolation of Adduct: If the adduct precipitates, it is collected by filtration and washed with a small amount of cold ethanol and then diethyl ether. If the adduct is soluble in the aqueous phase, the layers are separated, and the organic layer is extracted again with the bisulfite solution.[9]

  • Regeneration of Aldehyde: The collected solid adduct (or the combined aqueous layers) is suspended in water. An organic solvent like diethyl ether is added. The mixture is then treated with a strong base, such as 10 M sodium hydroxide, until the solution is strongly basic (pH > 12).[10][11] This regenerates the aldehyde.

  • Extraction and Drying: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted two more times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_purification Purification Options start Start: 3,4-Dimethyl-1-pentene autoclave Charge Autoclave start->autoclave catalyst Rh Catalyst + Ligand in Toluene catalyst->autoclave reaction Hydroformylation (100°C, 20 bar CO/H2) autoclave->reaction workup Cool, Depressurize, Solvent Removal reaction->workup crude Crude Product workup->crude purification Purification crude->purification dist Fractional Distillation purification->dist bisulfite Bisulfite Adduct Formation purification->bisulfite final Pure this compound dist->final bisulfite->final

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield of This compound cause1 Catalyst Issue? start->cause1 cause2 Incorrect Temp? start->cause2 cause3 Low Pressure? start->cause3 cause4 Poor Mixing? start->cause4 sol1 Check Catalyst Purity/ Use Fresh Catalyst cause1->sol1 Yes sol2 Optimize Temperature (e.g., 90-110°C) cause2->sol2 Yes sol3 Increase Syngas Pressure (e.g., to 20 bar) cause3->sol3 Yes sol4 Increase Stirring Speed cause4->sol4 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

reaction_pathway reactant 3,4-Dimethyl-1-pentene reagents + CO + H2 [Rh Catalyst] reactant->reagents product_linear This compound (Desired Product) reagents->product_linear Linear Addition product_branched 2,3-Dimethylhexanal (Branched Byproduct) reagents->product_branched Branched Addition side_reaction Alkene Isomerization/Hydrogenation (Side Reactions) reagents->side_reaction Side Reactions

Caption: Reaction pathway for the hydroformylation of 3,4-dimethyl-1-pentene.

References

Technical Support Center: Optimizing Swern Oxidation for Branched Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help improve the yield of the Swern oxidation for challenging branched primary alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when performing the Swern oxidation on sterically hindered primary alcohols to produce branched aldehydes.

Q1: My Swern oxidation of a branched primary alcohol is giving a low yield. What are the most common causes?

A1: Low yields in the Swern oxidation of branched primary alcohols can stem from several factors. Here are the most common culprits:

  • Inadequate Temperature Control: The reaction is highly sensitive to temperature. The formation of the active chlorosulfonium ion intermediate from dimethyl sulfoxide (DMSO) and oxalyl chloride is rapid and exothermic, and the intermediate itself is unstable above -60°C.[1] Allowing the temperature to rise prematurely can lead to the decomposition of this intermediate and the formation of side products.

  • Presence of Moisture: The Swern oxidation must be conducted under strictly anhydrous conditions. Any moisture will react with the oxalyl chloride and the active intermediate, quenching the reaction.

  • Incorrect Stoichiometry: The ratio of reagents is crucial. Using an insufficient amount of the activating agent (oxalyl chloride), DMSO, or the amine base can lead to incomplete conversion.

  • Sub-optimal Base Addition: The timing of the addition of the tertiary amine base (e.g., triethylamine) is critical. It should only be added after the alcohol has completely reacted with the activated DMSO species. Premature addition can lead to the formation of inactive byproducts.[2]

Q2: I'm observing the formation of a byproduct with a similar mass to my starting material. What could it be?

A2: A common byproduct in Swern oxidations is the methylthiomethyl (MTM) ether of the starting alcohol. This occurs when the tertiary amine is added before the alcohol has fully reacted with the chlorosulfonium intermediate. The amine can react with the intermediate to generate a species that then forms the MTM ether with the unreacted alcohol. To avoid this, ensure a sufficient reaction time for the alcohol with the activated DMSO before introducing the base.

Q3: My branched aldehyde is susceptible to epimerization at the alpha-carbon. How can I minimize this?

A3: Epimerization at the carbon alpha to the newly formed carbonyl group can occur, especially when using triethylamine as the base. To mitigate this, consider using a bulkier, non-nucleophilic amine base such as diisopropylethylamine (DIPEA or Hünig's base).[3] The increased steric hindrance of DIPEA disfavors the deprotonation of the alpha-carbon of the aldehyde.

Q4: Are there any alternatives to the Swern oxidation that are better suited for branched primary alcohols?

A4: Yes, several other oxidation methods can be effective, each with its own advantages and disadvantages.

  • Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild reaction conditions (typically room temperature), high chemoselectivity, and often provides high yields for a wide range of alcohols, including sterically hindered ones.[1][4]

  • Parikh-Doering Oxidation: This modified DMSO oxidation uses the sulfur trioxide-pyridine complex as the activating agent and can be run at or near room temperature, avoiding the need for cryogenic conditions. However, it may be less effective for highly sterically hindered alcohols.[3]

  • Pfitzner-Moffatt Oxidation: Another DMSO-based oxidation that uses a carbodiimide (like DCC) for activation. The active species is bulkier, making it sensitive to steric hindrance, which can sometimes be exploited for selective oxidations.[5]

Comparative Yield Data for Oxidation of Branched Primary Alcohols

The following table summarizes typical yields for the oxidation of various branched primary alcohols using the Swern oxidation and its alternatives. Please note that yields can be highly substrate and reaction condition dependent.

Alcohol SubstrateOxidation MethodTypical Yield (%)Notes
2,2-Dimethyl-1-propanol (Neopentyl Alcohol) Swern Oxidation>90%Generally high yields are reported for sterically hindered alcohols.
Parikh-Doering OxidationModerate to GoodMay require longer reaction times or excess reagents for hindered substrates.[6]
Dess-Martin Periodinane (DMP)>90%Known for high yields under mild conditions.[4]
2-Methyl-1-butanol Swern OxidationHighGenerally provides high yields for primary alcohols.
Parikh-Doering Oxidation>90%Effective for less hindered branched alcohols.
Dess-Martin Periodinane (DMP)HighA reliable alternative.
Citronellol Swern Oxidation~96%Demonstrates good functional group tolerance.[7]
Dess-Martin Periodinane (DMP)HighEffective for allylic alcohols.[1]

Experimental Protocols

Below are detailed experimental protocols for the Swern oxidation and two common alternatives.

Protocol 1: Swern Oxidation of a Branched Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oxalyl chloride (1.5 equivalents) dissolved in anhydrous dichloromethane (DCM) (0.2 M).

  • Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.5-3.0 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15-30 minutes at -78 °C.[8]

  • Addition of Alcohol: Dissolve the branched primary alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for an additional 30-45 minutes at -78 °C.

  • Addition of Base: Add triethylamine (5.0-7.0 equivalents) or diisopropylethylamine (5.0-7.0 equivalents) dropwise to the reaction mixture.

  • Warming and Quenching: After stirring for 15-30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Work-up: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude branched aldehyde.

Protocol 2: Parikh-Doering Oxidation

This protocol offers a milder alternative to the Swern oxidation that does not require cryogenic temperatures.

  • Preparation: To a round-bottom flask, add the branched primary alcohol (1.0 equivalent), the sulfur trioxide-pyridine complex (2.0-3.0 equivalents), and triethylamine or diisopropylethylamine (3.0-5.0 equivalents) in a mixture of anhydrous DMSO and anhydrous DCM.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous copper (II) sulfate solution to remove pyridine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This protocol is known for its mild conditions and high yields.

  • Preparation: To a round-bottom flask, dissolve the branched primary alcohol (1.0 equivalent) in anhydrous DCM.

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.[4]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing the Process and Mechanism

Troubleshooting Workflow for Low Yield in Swern Oxidation

The following flowchart illustrates a logical approach to troubleshooting low yields in the Swern oxidation of branched primary alcohols.

Troubleshooting_Swern_Oxidation start Low Yield in Swern Oxidation of Branched Aldehyde check_temp Was the temperature strictly maintained at -78°C during activation and alcohol addition? start->check_temp check_anhydrous Were all reagents and glassware rigorously anhydrous? check_temp->check_anhydrous Yes temp_issue High temperature can lead to decomposition of the active intermediate. - Ensure efficient cooling bath. - Add reagents dropwise to control exotherm. check_temp->temp_issue No check_stoichiometry Was the stoichiometry of all reagents correct? check_anhydrous->check_stoichiometry Yes moisture_issue Moisture quenches the reaction. - Flame-dry glassware. - Use anhydrous solvents and reagents. check_anhydrous->moisture_issue No check_base_addition Was the base added only after the alcohol had reacted with the activated DMSO? check_stoichiometry->check_base_addition Yes stoichiometry_issue Incorrect reagent ratios lead to incomplete reaction. - Accurately measure all reagents. check_stoichiometry->stoichiometry_issue No base_issue Premature base addition can cause side reactions (e.g., MTM ether formation). - Allow sufficient time for alcohol addition to complete before adding the base. check_base_addition->base_issue No consider_alternatives Consider alternative oxidation methods: - Dess-Martin Periodinane (DMP) - Parikh-Doering Oxidation check_base_addition->consider_alternatives Yes

Troubleshooting workflow for low-yield Swern oxidation.
Mechanism of the Swern Oxidation

The diagram below outlines the key steps in the mechanism of the Swern oxidation.

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Chlorosulfonium Chlorodimethylsulfonium Chloride (Active Intermediate) DMSO->Chlorosulfonium Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Chlorosulfonium Activates Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium Reacts with Alcohol Branched Primary Alcohol Alcohol->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation by Base Aldehyde Branched Aldehyde Ylide->Aldehyde Intramolecular Proton Transfer & Elimination

Simplified mechanism of the Swern oxidation.

References

Technical Support Center: Troubleshooting Grignard Reactions with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered when working with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a sterically hindered alkyl halide fails to initiate. What are the common causes and how can I resolve this?

A1: Failure to initiate is one of the most common problems in Grignard synthesis, often exacerbated by unreactive, sterically hindered halides. The primary culprits are the passivating magnesium oxide (MgO) layer on the magnesium surface and the presence of trace moisture.[1][2]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight and cooling under argon or nitrogen.[1][2] Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be of the highest purity and free from water.[1][3]

  • Activate the Magnesium: The inert MgO layer must be disrupted to expose the reactive metal surface.[2][4] Several activation methods can be employed. Please refer to the detailed protocols in the "Experimental Protocols" section.

  • Check Reagent Quality: Ensure the purity and dryness of your sterically hindered alkyl halide.

Q2: I am observing a low yield of my desired product and recovery of my starting ketone. What is happening?

A2: This is a classic issue when working with sterically hindered ketones. The Grignard reagent, being a strong base, can deprotonate the α-hydrogen of the ketone to form an enolate, rather than attacking the carbonyl carbon.[5][6][7] This is a competing side reaction that becomes more significant with increased steric bulk around the carbonyl group.[5][6]

Solutions:

  • Use a Less Hindered Grignard Reagent: If the experimental design permits, switching to a smaller Grignard reagent can favor nucleophilic addition.

  • Switch to an Organolithium Reagent: Organolithium reagents are generally less prone to enolization compared to Grignard reagents.[6][7]

  • Utilize Cerium(III) Chloride (Luche Conditions): The addition of anhydrous CeCl₃ can enhance the nucleophilicity of the Grignard reagent and suppress enolization, thereby improving the yield of the desired alcohol.[6]

Q3: My reaction is producing a significant amount of a high-boiling point byproduct. What is the likely cause and how can I minimize it?

A3: A common side reaction, especially with primary and secondary alkyl halides, is Wurtz-type coupling.[1][6] In this reaction, the formed Grignard reagent acts as a nucleophile and attacks another molecule of the starting alkyl halide, resulting in a homocoupled alkane byproduct (R-R).[6]

Minimization Strategies:

  • Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the probability of it reacting with the newly formed Grignard reagent.[6][8]

  • Maintain Moderate Temperature: Avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.

  • Use Highly Activated Magnesium: Freshly activated magnesium can promote faster Grignard formation, potentially outcompeting the coupling side reaction.[1]

Troubleshooting Guides

Guide 1: Reaction Initiation Failure
Symptom Potential Cause(s) Suggested Solution(s)
No visible signs of reaction (no heat, no bubbling, no color change).[2]1. Passivating MgO layer on magnesium.[1][2][4] 2. Presence of moisture in glassware or solvent.[1][9] 3. Low reactivity of the sterically hindered alkyl halide.1. Activate Magnesium: Use one of the methods described in the "Experimental Protocols" section (e.g., iodine, 1,2-dibromoethane, mechanical grinding).[1][2][4] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.[1][2][10] 3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun can also help, but be cautious of runaway reactions.[1][2]
Initial reaction starts but then stops.1. Insufficient activation of magnesium. 2. "Poisoning" of the magnesium surface by impurities.1. Re-activate: Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. 2. Mechanical Agitation: Use an ultrasonic bath or crush the magnesium turnings with a dry glass rod to expose a fresh surface.[4][11]
Guide 2: Low Yields and Side Reactions with Sterically Hindered Ketones
Symptom Potential Cause(s) Suggested Solution(s)
Starting ketone is recovered after workup.[6]Enolization: The Grignard reagent is acting as a base instead of a nucleophile due to steric hindrance.[5][6][7]1. Change Reagent: Use a less sterically hindered Grignard reagent if possible. 2. Alternative Organometallic: Switch to an organolithium reagent, which is less prone to enolization.[6][7] 3. Additive: Add anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture to enhance nucleophilic addition.[6]
Formation of a reduced alcohol product.Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[5][6]1. Use a Grignard Reagent without β-hydrogens: For example, methylmagnesium bromide or phenylmagnesium bromide. 2. Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes disfavor the reduction pathway.
Complex mixture of products.A combination of addition, enolization, and reduction is occurring.Optimize reaction conditions by systematically varying the temperature, addition rate, and considering the use of additives like CeCl₃.

Experimental Protocols

Protocol 1: Chemical Activation of Magnesium using Iodine
  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or heating in an oven at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reagent Setup: To the cooled, dried flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun under a flow of inert gas until the purple color of the iodine disappears.[1][2] This indicates the activation of the magnesium surface.

  • Solvent and Halide Addition: Allow the flask to cool to room temperature. Add a small portion of the anhydrous ether solvent to cover the magnesium, followed by a small amount (~5-10%) of the alkyl halide solution to initiate the reaction.[6]

Protocol 2: Chemical Activation of Magnesium using 1,2-Dibromoethane (DBE)
  • Glassware and Reagent Preparation: Follow the same rigorous drying procedures as for iodine activation.

  • Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.

  • Solvent Addition: Add a portion of the anhydrous ether solvent (typically THF or diethyl ether) to cover the magnesium.

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. A successful initiation is marked by the observation of ethylene gas bubbling.[2][4]

  • Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your sterically hindered organic halide solution.

Visualizations

Troubleshooting_Workflow start Grignard Reaction with Sterically Hindered Substrate check_initiation Does the reaction initiate? start->check_initiation no_initiation Initiation Failure check_initiation->no_initiation No reaction_proceeds Reaction Proceeds check_initiation->reaction_proceeds Yes activate_mg Activate Magnesium (Iodine, DBE, Mechanical) no_initiation->activate_mg ensure_anhydrous Ensure Rigorously Anhydrous Conditions no_initiation->ensure_anhydrous activate_mg->start Retry ensure_anhydrous->start Retry check_yield Is the yield of the desired product low? reaction_proceeds->check_yield low_yield Low Yield check_yield->low_yield Yes good_yield Successful Reaction check_yield->good_yield No check_ketone Is the starting ketone recovered? low_yield->check_ketone enolization Enolization is likely check_ketone->enolization Yes wurtz_coupling Wurtz Coupling or other side reactions check_ketone->wurtz_coupling No use_organolithium Switch to Organolithium or use CeCl3 enolization->use_organolithium optimize_conditions Optimize Conditions: - Slow addition - Lower temperature wurtz_coupling->optimize_conditions Reaction_Pathways cluster_pathways Competing Reaction Pathways start Grignard Reagent (R-MgX) + Sterically Hindered Ketone addition Nucleophilic Addition (Desired Pathway) start->addition enolization Enolization (Base) (Side Reaction) start->enolization reduction Reduction (Hydride Transfer) (Side Reaction) start->reduction product Tertiary Alcohol (Desired Product) addition->product enolate Enolate Intermediate (Leads to recovered ketone) enolization->enolate secondary_alcohol Secondary Alcohol (Reduced Product) reduction->secondary_alcohol

References

Stability and long-term storage of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stable long-term storage and effective use of 3,4-Dimethylpentanal in experimental settings. The following information is based on the general properties of aliphatic aldehydes and should be considered as a baseline for handling this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.[1]

  • Atmosphere: this compound is sensitive to air and can oxidize.[2] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1] After each use, the container headspace should be purged with inert gas before resealing.

  • Container: Keep the container tightly closed and properly sealed.[1][2] Amber glass bottles are recommended to protect the compound from light.

  • Light: Protect from light, as it can catalyze autoxidation reactions.[2]

Q2: I've noticed a change in the smell and consistency of my this compound. What could be the cause?

A2: Changes in the physical properties of this compound are often indicative of degradation.

  • Oxidation: A common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid, which may result in a pungent or unpleasant odor.[3]

  • Polymerization: Aliphatic aldehydes can also undergo polymerization to form trimers.[3] This can lead to an increase in viscosity, and in advanced stages, the compound may become solid at room temperature.[3] The presence of any acidic impurities, including oxidation products, can accelerate this process.[3]

Q3: Can I store this compound in the freezer for better preservation?

A3: While low temperatures generally slow down many chemical reactions, some sources suggest that for certain aliphatic aldehydes, trimerization can still occur and may even be accelerated at very low temperatures.[3] Therefore, storing at refrigerated temperatures (2-8°C) is generally preferred over freezing for neat (undiluted) material.

Q4: Is there a way to improve the stability of this compound for long-term storage?

A4: Yes, for long-term storage, dilution is a recommended practice for saturated aliphatic aldehydes.[3] Diluting this compound to a 10% solution in a primary alcohol, such as ethanol, can enhance its stability by forming a hemiacetal, which is less prone to oxidation and polymerization.[3] The addition of an antioxidant like BHT (Butylated hydroxytoluene) may also help to inhibit oxidation.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Pungent, acidic odor Oxidation to 3,4-dimethylpentanoic acid.1. Verify the purity of the material using techniques like GC-MS or NMR. 2. For future prevention, ensure storage under an inert atmosphere and in a tightly sealed container. 3. Consider purification by distillation if the impurity level is unacceptable for your application.
Increased viscosity or solidification Polymerization into trimers.1. Check for the presence of acidic impurities which can catalyze this process. 2. If the material is solid, it is likely highly polymerized and may not be suitable for use. 3. For future prevention, store at recommended refrigerated temperatures and consider dilution in ethanol.[3]
Discoloration (e.g., yellowing) Could be due to minor oxidation or impurities.1. Assess the purity of the compound. 2. Ensure storage in a dark, cool place, protected from light.[2]

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)[1]Slows down degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)[1]Prevents oxidation.[2]
Container Tightly sealed amber glass bottlePrevents exposure to air and light.
Light Store in the darkPrevents light-catalyzed oxidation.[2]
Form Diluted in ethanol (e.g., 10%) for very long-term storageForms a more stable hemiacetal.[3]

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a stock solution of the stored this compound by dissolving a known amount in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

    • Prepare a similar stock solution of a fresh or reference standard of this compound.

  • GC-MS Instrument Setup (Example Conditions):

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the aldehyde from its potential degradation products.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Inject the reference standard to determine the retention time and mass spectrum of pure this compound.

    • Inject the stored sample.

    • Compare the chromatograms. Look for additional peaks in the stored sample that are not present in the reference standard.

    • Analyze the mass spectra of any new peaks to identify potential degradation products. The molecular ion peak for 3,4-dimethylpentanoic acid would be at m/z 130, and the trimer would be at m/z 342.

    • Quantify the purity of the stored sample by comparing the peak area of this compound to the total peak area of all components.

Visualizations

degradation_pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, light Polymerization Polymerization This compound->Polymerization Carboxylic_Acid 3,4-Dimethylpentanoic Acid Oxidation->Carboxylic_Acid Trimer Trimer Polymerization->Trimer Acid_Impurity Acid_Impurity Acid_Impurity->Polymerization catalyzes troubleshooting_workflow start Suspected Degradation check_phys Check Physical Properties (Odor, Viscosity) start->check_phys is_changed Properties Changed? check_phys->is_changed analyze Perform Purity Analysis (e.g., GC-MS) is_changed->analyze Yes use_compound Use Compound is_changed->use_compound No is_pure Purity Acceptable? analyze->is_pure is_pure->use_compound Yes purify Consider Purification (e.g., Distillation) is_pure->purify No, Minor Impurities discard Discard and Use Fresh Stock is_pure->discard No, Major Degradation purify->use_compound review_storage Review and Optimize Storage Conditions discard->review_storage

References

Technical Support Center: Identification of Impurities in Crude 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in crude 3,4-Dimethylpentanal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities in crude this compound can originate from the synthesis process and subsequent side reactions. The most common synthesis route for aldehydes is hydroformylation.[1][2][3] Based on this and the inherent reactivity of aldehydes, potential impurities include:

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted alkene precursor (e.g., 3,4-dimethyl-1-pentene).

    • Isomeric Aldehydes: Branched or other isomeric forms of dimethylpentanal that may form during hydroformylation.[2][4]

    • Catalyst Residues and Ligand Degradation Products: Trace metals from the catalyst and by-products from the degradation of ligands (e.g., triphenylphosphine oxide if a rhodium-phosphine catalyst is used).

  • Side-Reaction Products:

    • Aldol Products: this compound can undergo self-condensation to form a β-hydroxy aldehyde (an aldol adduct) or, upon dehydration, an α,β-unsaturated aldehyde.

    • Oxidation Product: The aldehyde group is susceptible to oxidation, leading to the formation of 3,4-dimethylpentanoic acid, especially upon exposure to air.

  • Other Impurities:

    • Solvent Residues: Residual solvents used during the synthesis and workup.

    • Water: Presence of water in the crude product.

Q2: Which analytical techniques are best suited for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities such as isomeric aldehydes, unreacted starting materials, and some side-reaction products. Derivatization can be employed to enhance the volatility and stability of certain impurities.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile or thermally sensitive impurities. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) allows for sensitive UV detection of aldehydes and ketones.[8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities and for quantifying the levels of both the main component and impurities without the need for individual reference standards for each impurity.[13]

Q3: How can I quantify the identified impurities?

A3: Quantification can be achieved using the following methods:

  • GC-MS and HPLC: By generating a calibration curve using certified reference standards of the identified impurities. If a reference standard is not available, quantification can be estimated using a standard of a structurally similar compound.

  • Quantitative NMR (qNMR): This technique allows for the determination of the concentration of an analyte by comparing its signal integral to that of a certified internal standard with a known concentration.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the injector liner or column; sample overload.- Deactivate or replace the injector liner.- Use a column with a more inert stationary phase.- Reduce the injection volume or dilute the sample.
Ghost Peaks Carryover from a previous injection; septum bleed; contaminated carrier gas.- Run a solvent blank to confirm carryover.- Increase the injector temperature and bake-out time between runs.- Use a high-quality, low-bleed septum.- Ensure the use of high-purity carrier gas with appropriate traps.[14][15]
Poor Resolution of Isomers Suboptimal GC column or temperature program.- Use a longer GC column or a column with a different stationary phase polarity.- Optimize the temperature ramp rate (a slower ramp often improves resolution).
Low Sensitivity for Aldehydes Aldehydes can be too polar and reactive for good GC analysis.- Derivatize the sample with an agent like PFBHA to form more stable and volatile oximes.[5][7][16][17][18]
HPLC Analysis of DNPH Derivatives
Problem Potential Cause Troubleshooting Steps
Multiple Peaks for a Single Aldehyde Formation of syn/anti isomers of the DNPH derivative.- This is expected. Ensure that the integration method sums the areas of both isomer peaks for accurate quantification.
Extraneous Peaks (Ghost Peaks) Contaminated DNPH reagent, solvents, or water.[19]- Purify the DNPH reagent by recrystallization.[20][21]- Use HPLC-grade solvents and freshly prepared mobile phases.- Run a blank analysis of your derivatization reagents.
Poor Peak Shape Column degradation; inappropriate mobile phase.- Replace the HPLC column.- Ensure the mobile phase pH is compatible with the column and analytes.- Check for buffer precipitation.
Incomplete Derivatization Incorrect reaction conditions (pH, temperature, time).- Ensure the derivatization reaction is carried out at the optimal pH (acidic conditions are typically required).- Verify the reaction time and temperature as specified in the protocol.
NMR Analysis
Problem Potential Cause Troubleshooting Steps
Broad Peaks Incomplete dissolution of the sample; presence of paramagnetic impurities.[22][23][24]- Ensure the sample is fully dissolved; gentle heating or sonication may help.- Filter the sample to remove any particulate matter.[23][25]- If paramagnetic metals are suspected, consider adding a chelating agent like EDTA.
Poor Signal-to-Noise Ratio Insufficient sample concentration.- For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, 10-50 mg is recommended.[22][24][25]
Overlapping Peaks Multiple components with similar chemical shifts.- Use a higher field NMR spectrometer for better signal dispersion.- Consider 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in structural elucidation.

Quantitative Data Summary

The following table summarizes potential impurities in crude this compound. Exact quantities are highly dependent on the specific synthesis and purification process. The provided ranges are estimates based on typical industrial processes.

Impurity Potential Source Typical Concentration Range Recommended Analytical Technique
3,4-Dimethyl-1-penteneUnreacted Starting Material0.1 - 2.0%GC-MS
Isomeric DimethylpentanalsSide reaction in synthesis0.5 - 5.0%GC-MS
3,4-Dimethylpentanoic AcidOxidation of the product0.1 - 3.0%GC-MS (after derivatization), HPLC
Aldol Adduct of this compoundSelf-condensation0.1 - 1.0%HPLC, LC-MS
α,β-Unsaturated AldehydeDehydration of aldol adduct0.1 - 0.5%GC-MS, HPLC
Residual Solvents (e.g., Toluene)Synthesis/Workup< 0.5% (process dependent)Headspace GC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis with PFBHA Derivatization

This protocol is designed for the identification and quantification of volatile impurities, including isomeric aldehydes. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) improves the chromatographic behavior and sensitivity of aldehydes.[5][7][16][17][18]

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the crude this compound sample into a 2 mL vial.

  • Add 1 mL of a suitable solvent (e.g., hexane or ethyl acetate).

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.

  • Adjust the pH to approximately 3 with dilute HCl.

  • Cap the vial and heat at 60°C for 1 hour to form the PFBHA-oxime derivatives.

  • After cooling, add 0.5 mL of hexane and vortex for 1 minute.

  • Allow the layers to separate and carefully transfer the upper organic layer to a new vial for GC-MS analysis.[6]

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.[6]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[6]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Protocol 2: HPLC-UV Analysis with DNPH Derivatization

This protocol is suitable for the analysis of aldehydes and ketones by converting them to their 2,4-dinitrophenylhydrazone (DNPH) derivatives, which can be detected by UV.[8][9][10][11][12]

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the crude this compound sample into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Transfer 1 mL of this solution to a vial.

  • Add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • Incubate the mixture at 40°C for 30 minutes.

  • After cooling, the sample is ready for HPLC analysis. If the matrix is complex, an optional solid-phase extraction (SPE) cleanup step can be performed.[6]

2. HPLC Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detector: UV at 360 nm.

Protocol 3: NMR Sample Preparation

This protocol outlines the preparation of a sample for both ¹H and ¹³C NMR analysis.

  • Accurately weigh 5-10 mg of the crude this compound sample into a clean, dry vial.

  • Add 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[23][25]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Impurity Identification Workflow

Impurity_Identification_Workflow Workflow for Impurity Identification in Crude this compound cluster_0 Sample Preparation & Initial Screening cluster_1 Impurity Identification & Characterization cluster_2 Quantification A Crude this compound Sample B Dissolve in Suitable Solvent A->B C Initial GC-MS Screening B->C D Initial HPLC Screening (DNPH Derivatization) B->D E Compare Mass Spectra to Libraries (NIST) C->E F Propose Structures for Unknowns D->F E->F G NMR Analysis (1H, 13C, 2D) F->G H Structural Elucidation G->H I GC-MS Quantification (with Standards) H->I J HPLC Quantification (with Standards) H->J K Quantitative NMR (qNMR) H->K L Final Impurity Profile Report I->L J->L K->L

Caption: A logical workflow for the identification and quantification of impurities.

References

Optimizing reaction conditions for the Wittig olefination of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig olefination of sterically hindered aldehydes, such as 3,4-Dimethylpentanal.

Frequently Asked Questions (FAQs)

Q1: Why is the Wittig reaction of this compound challenging?

A1: The primary challenge arises from steric hindrance. The bulky isopropyl group adjacent to the aldehyde carbonyl on this compound impedes the approach of the Wittig reagent. This steric clash can significantly slow down the reaction rate and lead to lower yields compared to unhindered aldehydes.[1]

Q2: Which type of Wittig ylide should I use for this compound?

A2: The choice of ylide depends on the desired alkene stereochemistry:

  • Unstabilized Ylides (e.g., derived from alkyltriphenylphosphonium halides): These are generally more reactive and are necessary to react with hindered aldehydes. They typically favor the formation of the (Z)-alkene.[2]

  • Stabilized Ylides (e.g., containing an ester or ketone group): These are less reactive and may give poor yields with sterically hindered aldehydes like this compound.[2] If a reaction does occur, they favor the formation of the (E)-alkene.[3]

Q3: What are the best bases and solvents for this reaction?

A3: For generating unstabilized ylides, strong, non-nucleophilic bases are preferred. Common choices include:

  • n-Butyllithium (n-BuLi): A very common and effective base.[4][5]

  • Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK): Good alternatives, especially when "salt-free" conditions are desired to potentially improve (Z)-selectivity, as lithium salts can sometimes affect the stereochemical outcome.[1]

  • Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS): Strong, sterically hindered bases that are also effective.[1]

Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are the most common and appropriate solvents for the Wittig reaction.[6]

Q4: How can I improve the yield of my Wittig reaction with this compound?

A4: To improve the yield, consider the following:

  • Use a more reactive unstabilized ylide.

  • Ensure strictly anhydrous conditions, as ylides are moisture-sensitive.

  • Optimize reaction temperature: Ylide generation is often performed at low temperatures (e.g., -78 °C to 0 °C) to ensure stability, followed by reaction with the aldehyde at a suitable temperature.[1]

  • Consider alternative methods like the Horner-Wadsworth-Emmons (HWE) reaction, which is often superior for hindered aldehydes.[1][2]

Q5: How can I selectively synthesize the (E)-alkene from this compound using a Wittig-type reaction?

A5: For selective formation of the (E)-alkene with a hindered aldehyde, two main strategies are recommended:

  • The Schlosser Modification: This variation of the Wittig reaction using an unstabilized ylide is specifically designed to produce (E)-alkenes.[7][8][9] It involves an additional deprotonation/protonation sequence at low temperature.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used alternative that employs a phosphonate-stabilized carbanion. The HWE reaction generally shows excellent selectivity for the (E)-alkene.[10][11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: this compound is highly hindered.[1] 2. Inactive Ylide: Incomplete deprotonation of the phosphonium salt or decomposition of the ylide. 3. Wet Reagents/Solvent: Ylides are highly moisture-sensitive.1. Switch to the Horner-Wadsworth-Emmons (HWE) reaction, as it is generally more effective for hindered aldehydes.[1][2] 2. Use a stronger base (e.g., n-BuLi) and ensure it is fresh. Generate the ylide at low temperature (e.g., -78 °C to 0 °C).[1] 3. Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor (Z)-Selectivity (with unstabilized ylide) Presence of Lithium Salts: Lithium salts can equilibrate the intermediates, leading to a loss of stereoselectivity.[13]1. Use a sodium or potassium-based base (e.g., NaH, KHMDS) to generate a "salt-free" ylide.[1] 2. Perform the reaction in the presence of iodide salts (e.g., NaI) in DMF, which can enhance Z-selectivity.[2][7]
Formation of Unexpected Byproducts 1. Aldehyde Self-Condensation: Caused by a basic reaction medium. 2. Cannizzaro Reaction: Disproportionation of the aldehyde in the presence of a strong base. 3. Epimerization: If there are stereocenters adjacent to the carbonyl.1. Add the aldehyde to the pre-formed ylide slowly at a low temperature. 2. Ensure the base is fully consumed during ylide formation before adding the aldehyde. 3. Use milder bases if possible, though this may not be feasible for forming the required unstabilized ylides.
Difficulty Removing Triphenylphosphine Oxide High Polarity and Crystallinity: Triphenylphosphine oxide can be difficult to separate from the desired alkene product.1. The HWE reaction is advantageous here as the phosphate byproduct is water-soluble and easily removed by aqueous extraction.[11] 2. For the Wittig reaction, careful column chromatography is often required. Precipitation of the oxide from a nonpolar solvent mixture (e.g., ether/hexanes) can also be effective.[14]

Experimental Protocols

Protocol 1: Standard Wittig Reaction for (Z)-Alkene Synthesis

This protocol describes a general procedure for the Wittig olefination of a hindered aldehyde to favor the formation of the (Z)-alkene using "salt-free" conditions.

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Add potassium tert-butoxide (1.1 equivalents) portion-wise.

    • Stir the resulting yellow-orange mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Protocol 2: Schlosser Modification for (E)-Alkene Synthesis

This protocol is designed to favor the formation of the (E)-alkene from an unstabilized ylide and a hindered aldehyde.[1]

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe and cool the suspension to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.05 equivalents) dropwise. A color change to deep red or orange indicates ylide formation.

    • Stir the mixture at -78 °C for 30 minutes.

  • Betaine Formation and Isomerization:

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add a second equivalent of n-butyllithium (1.0 equivalent) dropwise at -78 °C and stir for an additional hour.

    • Slowly add a pre-cooled solution of tert-butanol (2.0 equivalents) in THF to protonate the β-oxido ylide.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with pentane or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to isolate the (E)-alkene.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

This protocol provides a high-yielding alternative to the Wittig reaction for hindered aldehydes, with excellent (E)-selectivity.[1]

  • Phosphonate Carbanion Generation:

    • In a flame-dried, three-necked round-bottom flask, add triethyl phosphonoacetate (1.1 equivalents).

    • Add anhydrous THF via syringe and cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes expected outcomes for the olefination of a sterically hindered aldehyde like this compound based on the chosen methodology. Actual yields and ratios will vary depending on the specific ylide and precise reaction conditions.

Reaction Typical Ylide/Reagent Expected Major Isomer Reported Yield Range Key Advantages
Standard Wittig Unstabilized (e.g., Ph₃P=CH₂)(Z)-alkene[2]Low to ModerateStandard procedure
Schlosser Modification Unstabilized (e.g., Ph₃P=CH₂)(E)-alkene[7][8]Moderate to GoodHigh (E)-selectivity
Horner-Wadsworth-Emmons Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Et)(E)-alkene[10][11]Good to ExcellentHigh yield for hindered substrates, easy purification[1][11]

Visualizations

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Flame-dry glassware under inert gas (N2/Ar) C Add Phosphonium Salt and Anhydrous THF A->C B Prepare anhydrous solvent (THF) B->C D Cool to specified temperature (0°C or -78°C) C->D E Add strong base (e.g., n-BuLi, t-BuOK) dropwise D->E F Stir for 1 hour (Ylide Formation) E->F G Add Aldehyde solution in THF dropwise F->G H Stir for 2-4 hours, monitor by TLC G->H I Quench reaction (e.g., aq. NH4Cl) H->I J Warm to room temp. & perform extraction I->J K Dry organic layers, filter, and concentrate J->K L Purify by Column Chromatography K->L M Characterize Product (NMR, IR, MS) L->M Troubleshooting_Wittig Start Low Yield with This compound? Check_Conditions Are reaction conditions strictly anhydrous? Start->Check_Conditions Yes Stereo_Problem Poor E/Z Selectivity? Start->Stereo_Problem No, yield is acceptable Check_Conditions->Start No, re-run with dry setup Check_Base Is the base strong enough and fresh? Check_Conditions->Check_Base Yes Check_Base->Start No, use fresh/ stronger base Consider_HWE Switch to Horner-Wadsworth-Emmons (HWE) Reaction Check_Base->Consider_HWE Yes For_Z For (Z)-Alkene: Use 'salt-free' conditions (NaH, KHMDS) Stereo_Problem->For_Z Need (Z) For_E For (E)-Alkene: Use Schlosser Modification or HWE Reaction Stereo_Problem->For_E Need (E)

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dimethylpentanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those arising from the significant steric hindrance posed by the methyl groups at the C3 and C4 positions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge in reactions involving this compound is steric hindrance. The presence of methyl groups on both the alpha (C3) and beta (C4) carbons creates a crowded environment around the carbonyl group. This bulkiness impedes the approach of nucleophiles and other reactants, slowing down reaction rates and often leading to low yields or forcing the use of more forcing conditions.

Q2: My nucleophilic addition reaction to this compound is giving a low yield. What can I do?

A2: Low yields in nucleophilic additions are common with this substrate. Consider the following troubleshooting steps:

  • Increase Reactant Nucleophilicity: Employ a more reactive nucleophile. For instance, in Grignard reactions, consider using organolithium reagents which are generally more reactive.

  • Employ a Catalyst: Lewis acids can activate the carbonyl group by coordinating to the oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, even by weaker nucleophiles.

  • Elevate the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions or decomposition.

  • Change the Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents are generally preferred for many nucleophilic additions.

Q3: I am struggling with the Wittig reaction for this compound. What are my options?

A3: The standard Wittig reaction can be inefficient with sterically hindered aldehydes. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative.[1] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, leading to better yields with hindered substrates. The HWE reaction often favors the formation of (E)-alkenes.

Q4: Can this compound undergo an Aldol condensation?

A4: this compound has an enolizable alpha-hydrogen, so it can theoretically undergo a self-aldol condensation. However, due to the steric hindrance at both the alpha-carbon (hindering enolate formation) and the carbonyl carbon (hindering nucleophilic attack), the self-condensation is likely to be very slow and low-yielding. A crossed Aldol condensation, where this compound acts as the electrophile with a less hindered enolate (e.g., from acetone), might be more successful. To control the reaction, the enolate of the less hindered partner should be pre-formed using a strong, non-nucleophilic base like LDA at low temperatures before the dropwise addition of this compound.

Q5: Is the Cannizzaro reaction a possibility for this compound?

A5: No, the Cannizzaro reaction is characteristic of aldehydes that lack alpha-hydrogens.[2][3][4][5][6][7] Since this compound possesses a hydrogen atom at the alpha-position (C3), it will not undergo a Cannizzaro reaction. Under strongly basic conditions, deprotonation at the alpha-position and subsequent reactions like the aldol condensation are more likely, albeit slow due to steric hindrance.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction with this compound
Potential Cause Troubleshooting Strategy Rationale
Steric Hindrance 1. Switch to a more reactive organometallic reagent (e.g., organolithium). 2. Use a Lewis acid co-reagent (e.g., CeCl₃ - Luche reduction conditions). 3. Increase the reaction temperature cautiously.1. Organolithium reagents are more nucleophilic than Grignard reagents. 2. Lewis acids enhance the electrophilicity of the carbonyl carbon. 3. Provides molecules with sufficient energy to overcome the activation barrier.
Enolization of the Aldehyde 1. Use a non-nucleophilic base to pre-form the enolate if an aldol-type reaction is desired. 2. For the Grignard addition, ensure slow addition of the Grignard reagent at low temperature to minimize deprotonation.1. The alpha-proton is acidic and can be abstracted by the basic Grignard reagent. 2. Low temperatures favor the nucleophilic addition pathway over deprotonation.
Poor Reagent Quality 1. Titrate the Grignard reagent before use. 2. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.1. Ensures accurate stoichiometry. 2. Grignard reagents are highly sensitive to moisture.
Issue 2: Unsuccessful Wittig Olefination of this compound
Potential Cause Troubleshooting Strategy Rationale
Low Reactivity of Ylide 1. Use a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). 2. Employ the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester and a strong base (e.g., NaH).1. Non-stabilized ylides are more reactive than stabilized ones. 2. Phosphonate carbanions are more nucleophilic and less sterically demanding than Wittig ylides, leading to higher yields with hindered substrates.[1]
Steric Hindrance at the Carbonyl 1. Use higher reaction temperatures. 2. Increase the reaction time.1. Helps to overcome the activation energy barrier. 2. Allows the slow reaction to proceed to completion.
(E/Z)-Selectivity Issues 1. For (Z)-alkenes with non-stabilized ylides, use salt-free conditions. 2. For (E)-alkenes, the HWE reaction or the Schlosser modification of the Wittig reaction is recommended.1. The presence of lithium salts can affect the stereochemical outcome. 2. These methods are known to favor the formation of the thermodynamically more stable (E)-alkene.[8]

Quantitative Data Summary

The following tables provide representative data for reactions with sterically hindered aldehydes, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Comparison of Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction Yields with Pivaldehyde (2,2-Dimethylpropanal)

EntryAldehydeReagentBaseSolventTemperature (°C)Typical Yield (%)
1PivaldehydePh₃P=C(CH₃)₂ (Wittig)n-BuLiTHF-78 to rt< 10
2Pivaldehyde(EtO)₂P(O)CH(CH₃)₂ (HWE)NaHTHF0 to rt> 85
3PivaldehydePh₃P=CHPh (Wittig)n-BuLiTHF-78 to rt~25
4Pivaldehyde(EtO)₂P(O)CHPh (HWE)NaHDMErt> 90

Note: This data is representative and illustrates the higher efficacy of the HWE reaction for sterically demanding substrates.[1]

Table 2: Representative Yields for Other Reactions with Sterically Hindered Aldehydes

ReactionAldehydeReagent(s)ConditionsProductTypical Yield (%)
GrignardPivaldehydePhMgBr, then H₃O⁺Ether, reflux1-phenyl-2,2-dimethylpropan-1-olModerate to Good
ReformatskyPivaldehydeEthyl bromoacetate, ZnBenzene, refluxEthyl 3-hydroxy-4,4-dimethylpentanoateGood
CannizzaroPivaldehyde50% aq. NaOHHeat2,2-dimethylpropan-1-ol and sodium 2,2-dimethylpropanoate~50% of each

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Aldehyde (e.g., this compound) for (E)-Alkene Synthesis
  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil.

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the desired phosphonate ester (1.1 equivalents) dropwise via a syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Reaction with the Hindered Aldehyde:

    • Cool the solution of the phosphonate carbanion to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: Lewis Acid-Catalyzed Grignard Reaction with a Hindered Aldehyde
  • Preparation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous cerium(III) chloride (1.2 equivalents).

    • Heat the flask under vacuum to ensure it is completely dry, then allow it to cool to room temperature under nitrogen.

    • Add anhydrous THF and stir the suspension vigorously for 2 hours at room temperature.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Reaction:

    • Add the Grignard reagent (1.2 equivalents) dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Troubleshooting_Workflow start Low Reaction Yield with This compound reaction_type Identify Reaction Type start->reaction_type nucleophilic_addition Nucleophilic Addition (e.g., Grignard) reaction_type->nucleophilic_addition Grignard, etc. wittig Wittig Reaction reaction_type->wittig Olefination aldol Aldol Condensation reaction_type->aldol Enolate-based na_strategy1 Increase Nucleophile Reactivity (e.g., R-Li) nucleophilic_addition->na_strategy1 na_strategy2 Use Lewis Acid Catalyst (e.g., CeCl3) nucleophilic_addition->na_strategy2 na_strategy3 Increase Temperature nucleophilic_addition->na_strategy3 wittig_strategy1 Switch to HWE Reaction wittig->wittig_strategy1 wittig_strategy2 Use Non-Stabilized Ylide wittig->wittig_strategy2 wittig_strategy3 Schlosser Modification for (E)-alkene wittig->wittig_strategy3 aldol_strategy1 Use Crossed Aldol with less hindered partner aldol->aldol_strategy1 aldol_strategy2 Pre-form enolate with LDA at low temperature aldol_strategy1->aldol_strategy2

Caption: Troubleshooting workflow for low-yield reactions.

HWE_vs_Wittig cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction w_reagent Phosphonium Ylide (Ph3P=CHR) w_intermediate Oxaphosphetane (Sterically Crowded) w_reagent->w_intermediate + Hindered Aldehyde w_product Alkene + Ph3P=O w_intermediate->w_product Decomposition w_yield Low Yield w_intermediate->w_yield hwe_reagent Phosphonate Carbanion ((RO)2P(O)CHR-) hwe_intermediate Less Hindered Intermediate hwe_reagent->hwe_intermediate + Hindered Aldehyde hwe_product (E)-Alkene + (RO)2PO2- hwe_intermediate->hwe_product hwe_yield High Yield hwe_intermediate->hwe_yield

Caption: Comparison of Wittig and HWE reaction pathways.

Lewis_Acid_Catalysis aldehyde This compound C=O activated_complex Activated Complex C=O...LA Increased Electrophilicity aldehyde->activated_complex lewis_acid Lewis Acid (LA) lewis_acid->activated_complex product Addition Product activated_complex->product nucleophile Nucleophile (Nu-) nucleophile->activated_complex Attack on activated carbonyl

Caption: Mechanism of Lewis acid activation.

References

Removal of triphenylphosphine oxide from Wittig reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing the common Wittig reaction byproduct, triphenylphosphine oxide (TPPO), from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove?

A1: The difficulty in removing TPPO stems from its unique combination of physical properties. It is a highly polar, yet crystalline and thermally stable solid. This polarity often causes it to have similar solubility and chromatographic behavior to many desired polar products, leading to co-purification. Its removal is a significant challenge, particularly in large-scale reactions where column chromatography is not practical.[1][2][3]

Q2: What are the primary methods for removing TPPO?

A2: The main strategies for TPPO removal are based on exploiting differences in solubility, polarity, or its ability to form complexes. The most common methods include:

  • Crystallization/Precipitation: Leveraging the low solubility of TPPO in non-polar solvents.[4][5]

  • Complexation and Precipitation: Using metal salts (e.g., ZnCl₂, MgCl₂, CaBr₂) to form insoluble complexes with TPPO that can be filtered off.[4][6][7]

  • Chromatography: Employing flash chromatography or, more simply, filtering the crude mixture through a plug of silica gel.[4][8][9]

  • Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an insoluble salt that is easily removed by filtration.[6][9]

Q3: Can I remove TPPO without using column chromatography?

A3: Yes, several chromatography-free methods are available and are often preferred for larger-scale operations.[1][10] Techniques like direct precipitation with an anti-solvent, precipitation via metal salt complexation, or filtration through a short silica plug are highly effective for bulk removal of TPPO.[1][4]

Q4: How can I remove TPPO if my desired product is also very polar?

A4: This is a common challenge. If your product and TPPO co-elute during chromatography, the most effective strategy is often the precipitation of TPPO using metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[4][6] Since the insoluble TPPO-metal salt complex is removed by filtration, this method is effective even in polar solvents and in the presence of polar products.[4][7][11]

Method Selection Guide

Choosing the right purification strategy depends on the properties of your product and the scale of your reaction. This decision tree can help guide your choice.

G start Crude Reaction Mixture Containing Product + TPPO q1 Is your product soluble in non-polar solvents (e.g., hexanes)? start->q1 m1 Method 1: Direct Precipitation - Dissolve crude in minimal DCM/Toluene - Add hexanes/pentane as anti-solvent - Cool and filter off precipitated TPPO q1->m1 Yes m2 Method 2: Silica Plug Filtration - Suspend crude in hexanes/ether - Pass through a short silica plug - Elute product with a slightly more polar solvent q1->m2 Yes q2 Is your product stable to Lewis acids (metal salts)? q1->q2 No a1_yes Yes a1_no No m3 Method 3: Precipitation with Metal Salts - Dissolve crude in EtOH, THF, or EtOAc - Add a solution of ZnCl₂ or CaBr₂ - Filter off the insoluble [M-Salt(TPPO)₂] complex q2->m3 Yes m4 Consider Advanced Options: - Chemical conversion (e.g., with oxalyl chloride) - Scavenger resins - Re-evaluate reaction to use a modified phosphine q2->m4 No a2_yes Yes a2_no No

Caption: Decision tree for selecting a TPPO removal method.

Troubleshooting Guide

Issue 1: My product and TPPO are co-eluting during column chromatography.

  • Solution: This indicates their polarities are too similar for effective separation with the chosen solvent system.

    • Pre-Column Removal: Before attempting chromatography, use a bulk removal technique. The most robust method is precipitation with a metal salt like ZnCl₂.[7] This can remove the majority of TPPO, making the subsequent chromatographic purification much simpler.

    • Silica Plug: For less polar products, try passing the crude mixture through a short, wide plug of silica gel using a non-polar eluent (e.g., hexane or pentane).[4][8][9] The highly polar TPPO will adsorb strongly to the silica, while your product may elute.[4]

Issue 2: I tried to precipitate TPPO with a non-polar solvent, but my product also crashed out, resulting in low yield.

  • Solution: This suggests your product has significant solubility in the non-polar anti-solvent or that the precipitation was not selective.

    • Optimize Solvent Ratio: The key is the ratio of the solvent (in which both are soluble, e.g., DCM) to the anti-solvent (in which TPPO is insoluble, e.g., hexanes).[4] Start by dissolving the crude mixture in the absolute minimum amount of the more polar solvent before slowly adding the non-polar anti-solvent.

    • Control Temperature: After adding the anti-solvent, cool the mixture slowly. A gradual decrease in temperature (e.g., to 0 °C or -20 °C) can selectively encourage TPPO crystallization while keeping your product in solution.[2]

Issue 3: The precipitation of the TPPO-metal salt complex is not working or is very slow.

  • Solution: Several factors can influence the efficiency of complex formation and precipitation.

    • Solvent Choice: While this method works in polar solvents, some are better than others. Ethyl acetate, isopropyl acetate, and ethanol are excellent choices for ZnCl₂ precipitation.[7] THF is tolerated, but solvents like methanol, acetonitrile, or DCM can be less effective due to higher solubility of the complex.[7] Anhydrous calcium bromide (CaBr₂) has shown high efficiency for removing TPPO from THF solutions.[6]

    • Anhydrous Conditions: Water can interfere with the formation of the metal complex. Ensure your solvents and glassware are reasonably dry.[2]

    • Induce Precipitation: If the precipitate is slow to form, try scraping the inside of the flask with a glass rod to create nucleation sites.[4][7][11]

    • Stoichiometry: Use an excess of the metal salt. A 2:1 ratio of ZnCl₂ to TPPO is often recommended as a good balance for efficient removal.[7]

Quantitative Data Summary

The efficiency of TPPO removal can vary significantly based on the chosen method and solvent. The following table summarizes the effectiveness of precipitation with ZnCl₂ in various solvents.

Solvent% TPPO Remaining in Solution (after precipitation with 2:1 ZnCl₂:TPPO)
Isopropyl Acetate (iPrOAc)<5%
Ethyl Acetate (EtOAc)<5%
Isopropanol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyl-THF<15%
Methanol (MeOH)>15%
Acetonitrile (MeCN)>15%
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.[7]

Experimental Protocols

Protocol 1: Removal of TPPO via Precipitation with Zinc Chloride (ZnCl₂)

This protocol is highly effective for a wide range of products, including polar molecules.[7]

G cluster_prep Preparation cluster_reaction Precipitation cluster_workup Work-up s1 1. Dissolve crude Wittig product in Ethanol (EtOH) s3 3. Add ZnCl₂ solution (2-3 eq.) to crude solution at RT s1->s3 s2 2. Prepare a 1.8 M solution of ZnCl₂ in warm EtOH s2->s3 s4 4. Stir mixture. A white precipitate of [ZnCl₂(TPPO)₂] forms s3->s4 s5 5. Filter off the white precipitate s4->s5 s6 6. Concentrate the filtrate to recover the purified product s5->s6

Caption: Workflow for TPPO removal using ZnCl₂ precipitation.

Methodology:

  • Dissolution: After the Witttigs reaction work-up, concentrate the crude material. Dissolve the resulting residue in a suitable polar solvent like ethanol or ethyl acetate.[4][7]

  • Precipitation: In a separate flask, prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add this solution (using 2-3 equivalents of ZnCl₂ relative to the starting triphenylphosphine) to the crude product solution at room temperature while stirring.[4][7][12]

  • Isolation: A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[4][7] Stir the mixture for a couple of hours. If precipitation is slow, gently scraping the inside of the flask can help induce it.[4][13]

  • Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.[2]

  • Purification: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure. The remaining residue can be further purified if necessary, for instance by slurrying with acetone to remove any excess, insoluble zinc chloride.[7][11]

Protocol 2: Removal of TPPO using a Silica Plug

This method is ideal for non-polar to moderately polar products and offers a rapid alternative to full column chromatography.[8][9]

Methodology:

  • Concentration: Concentrate the crude reaction mixture to obtain a viscous oil or solid.

  • Suspension: Suspend the residue in a highly non-polar solvent system, such as pentane, hexane, or a mixture of hexane/diethyl ether.[4][8][9] Your product should be soluble, while TPPO should be poorly soluble.

  • Plug Preparation: Prepare a short, wide column (a "plug") of silica gel in a sintered glass funnel or a flash column. The amount of silica should be roughly 5-10 times the weight of the crude material.

  • Filtration: Pass the suspension of the crude product through the silica plug.

  • Elution: Elute with the same non-polar solvent system, collecting the filtrate. The less polar product will pass through, while the highly polar TPPO will remain strongly adsorbed to the top of the silica plug.[4][8] This procedure may need to be repeated for complete removal.[8][9]

References

Quenching procedures for Grignard reactions to maximize alcohol yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching procedures for Grignard reactions to maximize the yield of the desired alcohol product.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a Grignard reaction?

A1: Quenching is a critical step in a Grignard reaction for two primary reasons. First, it neutralizes any unreacted Grignard reagent, which is highly reactive and pyrophoric. Second, it protonates the intermediate magnesium alkoxide salt formed after the Grignard reagent has added to the carbonyl compound, thereby yielding the final alcohol product.[1]

Q2: What are the most common quenching agents for Grignard reactions?

A2: The most frequently used quenching agents are water, dilute aqueous acids (such as hydrochloric acid or sulfuric acid), and saturated aqueous ammonium chloride (NH₄Cl). The choice of quenching agent depends on the stability of the alcohol product and the specific requirements of the reaction workup.

Q3: When should I use saturated aqueous ammonium chloride (NH₄Cl) as a quenching agent?

A3: Saturated aqueous ammonium chloride is a mild acidic quenching agent and is the preferred choice when the desired alcohol product, particularly a tertiary alcohol, is sensitive to strong acids.[2] Strong acids can cause dehydration of the alcohol to form an alkene, which would lower the overall yield of the desired product.[3][4]

Q4: Can I use water to quench my Grignard reaction?

A4: While water can be used to quench a Grignard reaction, it often leads to the formation of insoluble magnesium hydroxide salts (Mg(OH)₂), which can create a thick precipitate that is difficult to filter and may trap the desired product, leading to lower isolated yields.[5] A subsequent addition of dilute acid is often necessary to dissolve these salts.[5]

Q5: Why should strong, concentrated acids be avoided for quenching?

A5: Strong, concentrated acids should be avoided for several reasons. They can lead to dehydration of the alcohol product, especially tertiary alcohols, forming undesired alkene byproducts.[4] The reaction with unreacted magnesium metal can also be dangerously vigorous, producing flammable hydrogen gas.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Violent, uncontrolled reaction ("volcano") upon adding quenching agent. The quenching reaction is highly exothermic. This can be exacerbated by adding the quenching agent too quickly or inadequate cooling of the reaction mixture.Cool the reaction flask in an ice-water bath before and during the slow, dropwise addition of the quenching agent. Ensure vigorous stirring to dissipate heat effectively.
Formation of a thick, unfilterable precipitate during workup. This is typically due to the formation of insoluble magnesium salts (e.g., magnesium hydroxide) when using water or an insufficient amount of acidic quencher.Use a dilute acid (e.g., 10% H₂SO₄ or 1M HCl) or saturated aqueous ammonium chloride to quench the reaction. These reagents form more soluble magnesium salts. If a precipitate has already formed, adding more dilute acid with stirring can help dissolve it.
Low yield of the desired alcohol product. Several factors during the quenching and workup can contribute to low yields: 1. Dehydration of the alcohol: Using a strong acid with an acid-sensitive alcohol. 2. Incomplete protonation of the alkoxide: The product remains in the aqueous layer. 3. Product loss during extraction: Emulsion formation or insufficient extraction.1. For acid-sensitive alcohols, use a milder quenching agent like saturated aqueous ammonium chloride.[2] 2. Ensure a sufficient amount of the quenching agent is added to fully protonate the magnesium alkoxide. 3. To break emulsions, add brine (saturated NaCl solution). Perform multiple extractions (at least three) with a suitable organic solvent to maximize product recovery.
The desired alcohol product is not observed, and the starting carbonyl compound is recovered. This indicates that the Grignard reagent may not have formed successfully or was consumed by trace amounts of water in the reaction setup.Before quenching, you can test for the presence of the Grignard reagent by taking a small aliquot of the reaction mixture and quenching it separately. If the starting material is recovered, it indicates a problem with the Grignard reagent formation.

Quantitative Data on Alcohol Yields

Reactants Product Quenching Agent Reported Yield Reference
Benzyl bromide + 2-butanone3-Methyl-4-phenyl-2-pentanolSaturated aqueous NH₄Cl90-94%[5]
Aryl/Alkyl ester + Grignard reagent (2.5 equiv)Tertiary AlcoholSaturated aqueous NH₄ClVaries[7]
4-amino-5-cyano-2-methylpyrimidine + Propylmagnesium chloride4-Amino-5-propionyl-2-methyl-6-propyl-[3][8]-dihydropyrimidineSaturated aqueous NH₄Cl67%
4-amino-5-cyano-2-methylpyrimidine + Vinylmagnesium bromide4-Amino-5-cyano-2-methyl-6-vinyl-[3][7]-dihydropyrimidineSaturated aqueous NH₄Cl76%

Experimental Protocols

Protocol 1: General Quenching Procedure with Saturated Aqueous Ammonium Chloride (for acid-sensitive alcohols)
  • Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Slow Addition: With vigorous stirring, slowly add saturated aqueous ammonium chloride solution dropwise to the reaction mixture. An addition funnel is recommended for controlled addition.

  • Monitoring: Monitor the reaction for any exotherm. If the reaction becomes too vigorous, pause the addition until it subsides.

  • Completion: Continue the addition until no more heat is produced upon adding a drop of the quenching solution.

  • Extraction: Proceed with the aqueous workup by adding an organic solvent (e.g., diethyl ether or ethyl acetate) and transferring the mixture to a separatory funnel. Separate the organic layer.

  • Further Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude alcohol product.

Protocol 2: General Quenching Procedure with Dilute Sulfuric Acid
  • Cooling: Cool the completed Grignard reaction mixture in an ice-water bath.

  • Initial Quench (Optional but recommended for safety): Slowly and dropwise add water to the reaction mixture with vigorous stirring to quench the excess Grignard reagent. Be cautious of a potential induction period.

  • Acidification: After the initial quench, slowly add 10% aqueous sulfuric acid dropwise with continuous stirring.[8]

  • Dissolution of Salts: Continue adding the dilute acid until all the precipitated magnesium salts have dissolved, resulting in two clear layers (aqueous and organic).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Further Extraction: Extract the aqueous layer twice more with a suitable organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent.

  • Isolation: Filter and concentrate the organic layer to yield the crude alcohol.

Visualizations

Grignard_Quenching_Workflow General Workflow for Grignard Reaction Quenching start Start: Completed Grignard Reaction cool_reaction Cool Reaction Mixture to 0 °C start->cool_reaction slow_addition Slow, Dropwise Addition of Quenching Agent with Vigorous Stirring cool_reaction->slow_addition prepare_quench Prepare Quenching Agent (e.g., sat. aq. NH4Cl or dil. acid) prepare_quench->slow_addition monitor_exotherm Monitor for Exotherm slow_addition->monitor_exotherm Exothermic Reaction workup Aqueous Workup slow_addition->workup Quenching Complete monitor_exotherm->slow_addition Control Addition Rate extraction Extract with Organic Solvent (3x) workup->extraction wash_dry Wash with Brine and Dry Organic Layer extraction->wash_dry isolate_product Isolate Crude Alcohol (Solvent Evaporation) wash_dry->isolate_product end End: Purified Alcohol isolate_product->end

Caption: Workflow for Grignard Reaction Quenching.

Troubleshooting_Logic Troubleshooting Low Alcohol Yield start Low Yield of Alcohol Product check_quench Was a strong acid used for quenching an acid-sensitive alcohol? start->check_quench check_precipitate Was a thick precipitate observed during workup? start->check_precipitate check_extraction How many extractions were performed? start->check_extraction use_mild_quench Solution: Use saturated aq. NH4Cl. check_quench->use_mild_quench Yes dissolve_salts Solution: Add more dilute acid to dissolve magnesium salts. check_precipitate->dissolve_salts Yes increase_extractions Solution: Perform at least 3 extractions and use brine to break emulsions. check_extraction->increase_extractions Less than 3

Caption: Troubleshooting Logic for Low Alcohol Yield.

References

Navigating the Swern Oxidation of Sensitive Alcohols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Swern oxidation is a powerful tool for the mild conversion of primary and secondary alcohols to aldehydes and ketones. However, its application to sensitive substrates is critically dependent on rigorous temperature control. This technical support center provides detailed troubleshooting guidance and frequently asked questions to ensure successful outcomes in your experiments.

Troubleshooting Guide

Unanticipated results during a Swern oxidation of a sensitive alcohol are often linked to temperature excursions. The following table outlines common issues, their probable causes related to temperature, and recommended solutions.

Issue Observed Probable Cause Recommended Solution
Low or No Yield of Carbonyl Product Decomposition of the active oxidant: The chlorosulfonium salt, formed from DMSO and oxalyl chloride, is unstable above -60°C.[1][2][3][4] If the temperature rises before the addition of the alcohol, this intermediate decomposes, preventing the oxidation.Ensure the reaction temperature is maintained at or below -78°C during the activation of DMSO and before the addition of the alcohol. Use a properly prepared dry ice/acetone bath.
Pummerer Rearrangement: At higher temperatures, the initially formed alkoxysulfonium salt can undergo a Pummerer rearrangement, leading to the formation of a methylthiomethyl (MTM) ether byproduct instead of the desired carbonyl compound.[1][3]Strictly maintain the reaction temperature below -60°C after the addition of the alcohol and before the addition of the amine base.[2][5]
Formation of an Oily, Inseparable Mixture Formation of mixed thioacetals: This side reaction can occur if the reaction temperature is not kept sufficiently low, leading to complex product mixtures that are difficult to purify.[6][7]Maintain cryogenic temperatures throughout the addition of reagents. Ensure slow, dropwise addition of the alcohol and the amine base to control the internal temperature of the reaction.
Starting Material Unconsumed Insufficient activation of DMSO: If the temperature is too low during the initial reaction between DMSO and oxalyl chloride, the formation of the active oxidant may be incomplete.While maintaining a low temperature is crucial, ensure the mixture is stirred efficiently for the recommended time (typically 15-30 minutes) after the addition of oxalyl chloride to allow for complete activation before adding the alcohol.[8]
Epimerization at the α-carbon Use of triethylamine with a sensitive substrate: For substrates with a stereocenter adjacent to the alcohol, the use of triethylamine as a base can sometimes lead to epimerization.[2]Consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize this side reaction.[9]

Frequently Asked Questions (FAQs)

Q1: Why is a temperature of -78°C so critical for the Swern oxidation?

A1: The Swern oxidation proceeds through a series of temperature-sensitive intermediates. The active oxidizing species, the chlorosulfonium salt, rapidly decomposes at temperatures above -60°C.[1][2][3][4] Maintaining a low temperature, typically with a dry ice/acetone bath, is essential to ensure the stability of this intermediate, allowing it to react with the alcohol to form the key alkoxysulfonium ion. Furthermore, keeping the temperature low prevents side reactions like the Pummerer rearrangement, which leads to undesired byproducts.[1][3]

Q2: I noticed the reaction mixture warmed up to -50°C for a few minutes. Is the reaction salvageable?

A2: A brief temperature excursion to -50°C can significantly impact the yield and purity of your product, especially with sensitive substrates. At this temperature, the rate of side reactions, such as the formation of MTM ethers, increases. While the reaction may still yield some of the desired product, you should anticipate a more complex mixture requiring careful purification. It is generally not advisable to attempt to "rescue" the reaction, but rather to repeat it with stricter temperature control.

Q3: Are there any modifications to the Swern protocol that are more tolerant of higher temperatures?

A3: Yes, several modifications to the Swern oxidation have been developed to allow for less stringent temperature requirements. One common alternative is to use 2,4,6-trichloro[1][8][10]triazine (cyanuric chloride) or trifluoroacetic anhydride (TFAA) in place of oxalyl chloride as the DMSO activator.[2][11] These reagents can often be used at temperatures as high as -30°C without significant side reactions, making them a good choice for sensitive or complex syntheses where maintaining -78°C is challenging.[2][11]

Q4: What are the visual cues of a successful Swern oxidation versus a failed one?

A4: In a successful Swern oxidation, the reaction mixture typically remains a clear, colorless to pale yellow solution throughout the process. The evolution of gas (CO and CO2) is expected during the activation of DMSO and should be managed in a well-ventilated fume hood.[5] Signs of a potential failure include the formation of a dark or tarry mixture, which can indicate decomposition or polymerization, or the unexpected formation of a precipitate, which could be a sign of insoluble byproducts from side reactions.

Q5: Besides temperature, what other experimental parameters are crucial for the oxidation of sensitive alcohols?

A5: Beyond strict temperature control, the rate of reagent addition is critical. Both the alcohol and the amine base should be added slowly and dropwise to the reaction mixture. This prevents localized warming and ensures a controlled reaction. The stoichiometry of the reagents is also important; using the correct molar ratios of DMSO, the activator, and the base is key to achieving high yields.[1] Finally, ensuring anhydrous conditions is vital, as the intermediates are water-sensitive.

Quantitative Data Summary

While precise yield-versus-temperature data is highly substrate-dependent, the following table summarizes the recommended temperature ranges for different Swern activators and the general consequences of temperature deviations.

DMSO Activator Recommended Temperature Range Consequences of Exceeding Recommended Temperature
Oxalyl Chloride -78°C to -60°C[2][5]Rapid decomposition of the active oxidant, increased Pummerer rearrangement, and formation of thioacetals.[1][3][6]
Trifluoroacetic Anhydride (TFAA) -78°C to -30°C[2]While more tolerant than oxalyl chloride, higher temperatures can still lead to side reactions, particularly with very sensitive substrates.[2][4]
Cyanuric Chloride (TCT) -30°C to 0°C[11]Generally provides high yields with minimal byproducts at these milder temperatures.[11]

Experimental Protocols

Protocol 1: Standard Swern Oxidation of a Sensitive Alcohol[8]
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 2.5-3.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add oxalyl chloride (1.5 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -60°C. Stir the mixture for 15-30 minutes at -78°C.

  • Alcohol Addition: Dissolve the sensitive alcohol (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir the reaction for 30-45 minutes at -78°C.

  • Elimination: Add triethylamine (Et3N, 5.0-7.0 equiv.) dropwise to the reaction mixture, again maintaining the temperature at -78°C.

  • Work-up: After stirring for an additional 15-30 minutes at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding water. Extract the aqueous layer with DCM. The combined organic layers are then washed with a mild acid (e.g., 0.1 M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Modified Swern Oxidation with Cyanuric Chloride[11]
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend cyanuric chloride (TCT, 0.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Activation: To this suspension, add DMSO (2.0 equiv.) and stir the mixture at room temperature for 30 minutes.

  • Alcohol Addition: Cool the mixture to -30°C. Add a solution of the sensitive alcohol (1.0 equiv.) in THF dropwise.

  • Elimination: After stirring for 30-60 minutes at -30°C, add triethylamine (TEA, 2.0 equiv.) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Visualizing the Process

To better understand the critical relationships in a Swern oxidation, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Swern_Mechanism cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO Active_Oxidant Chlorosulfonium Salt (Unstable > -60°C) DMSO->Active_Oxidant + Oxalyl Chloride @ -78°C Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Active_Oxidant Alkoxysulfonium_Ion Alkoxysulfonium Ion Active_Oxidant->Alkoxysulfonium_Ion + Alcohol @ -78°C Alcohol Alcohol Alcohol->Alkoxysulfonium_Ion Ylide Sulfur Ylide Alkoxysulfonium_Ion->Ylide + Base (TEA) Product Aldehyde/Ketone Ylide->Product Elimination

Caption: The reaction pathway of the Swern oxidation.

Troubleshooting_Workflow Start Swern Oxidation of Sensitive Alcohol Check_Yield Low or No Yield? Start->Check_Yield Temp_Excursion Temperature > -60°C? Check_Yield->Temp_Excursion Yes Side_Products Side Products Observed (e.g., MTM ether)? Check_Yield->Side_Products No Solution1 Improve Temperature Control: - Check dry ice/acetone bath - Slow reagent addition Temp_Excursion->Solution1 Yes Solution2 Consider Modified Protocol: - Use Cyanuric Chloride (TCT) - Higher temp tolerance (-30°C) Temp_Excursion->Solution2 No, but still issues Side_Products->Temp_Excursion Yes Success High Yield of Desired Product Side_Products->Success No Solution1->Start Retry Experiment Solution2->Start Retry with new protocol

Caption: A troubleshooting workflow for the Swern oxidation.

References

Technical Support Center: Stereoselectivity in Aldol Reactions of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in aldol reactions with the sterically hindered aldehyde, 3,4-dimethylpentanal. The following information is curated to address common challenges and optimize stereoselective outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in aldol reactions with this compound challenging?

A1: this compound is an α-branched aldehyde, meaning it has a stereocenter at the carbon adjacent to the carbonyl group. This steric hindrance can influence the approach of the enolate nucleophile, making stereocontrol difficult. Furthermore, self-condensation of the aldehyde can compete with the desired crossed-aldol reaction, leading to a mixture of products. The formation of E/Z enolates from the ketone coupling partner also plays a crucial role in determining the syn/anti ratio of the aldol adduct.

Q2: What is the general principle for predicting the stereochemical outcome of an aldol reaction?

A2: The stereochemical outcome of an aldol reaction is primarily predicted by the Zimmerman-Traxler model.[1][2][3] This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to both the enolate oxygen and the aldehyde oxygen.[1] The substituents on the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions.[2] The geometry of the enolate is critical: Z-enolates generally lead to syn-aldol products, while E-enolates typically yield anti-aldol products.[4][5]

Q3: How does the choice of base affect the stereoselectivity of the aldol reaction?

A3: The base is critical for the formation of the enolate from the ketone coupling partner. The type of base used can influence the geometry of the resulting enolate (E vs. Z), which in turn dictates the syn/anti ratio of the aldol product. Strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used in "directed" aldol reactions.[6][7][8] These bases rapidly and quantitatively form the kinetic enolate at low temperatures, which for many ketones is the E-enolate, thus favoring the anti-aldol product. Weaker bases, or thermodynamic conditions, may allow for equilibration to the more stable Z-enolate, leading to a higher proportion of the syn-aldol product.

Q4: Can I use protic bases like sodium hydroxide for the aldol reaction of this compound?

A4: While protic bases like sodium hydroxide (NaOH) can catalyze aldol reactions, they are generally not recommended for achieving high stereoselectivity with a sterically hindered aldehyde like this compound in a crossed-aldol reaction.[9][10] These conditions often lead to a mixture of products due to competing self-condensation of both the aldehyde and the ketone, as well as poor control over enolate geometry. Furthermore, the reversibility of the reaction under these conditions can lead to the thermodynamically favored product, which may not be the desired stereoisomer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (Poor syn:anti Ratio) 1. Incomplete or non-selective enolate formation. 2. Reaction temperature is too high, allowing for equilibration or side reactions. 3. Inappropriate choice of base for the desired stereoisomer.1. For directed aldol reactions, ensure the use of a strong, hindered base like LDA or LiHMDS at low temperatures (-78 °C) to favor the kinetic enolate.[6][8] 2. Maintain strict temperature control throughout the enolate formation and aldehyde addition steps. 3. To favor the anti-product, use conditions that promote E-enolate formation. For the syn-product, conditions favoring the Z-enolate should be employed (this can be highly substrate-dependent).
Low Yield of Aldol Adduct 1. Competing self-condensation of the ketone or this compound. 2. The base is reacting with the aldehyde. 3. The reaction is reversible and the equilibrium favors the starting materials.1. Employ a directed aldol strategy: pre-form the enolate of the ketone with a strong base before adding this compound.[7] 2. Add the aldehyde slowly to the pre-formed enolate at low temperature. 3. Use a stoichiometric amount of a strong base to drive the reaction to completion.
Formation of Multiple Products 1. Both ketone and aldehyde can form enolates, leading to a mixture of crossed- and self-aldol products. 2. The reaction conditions are promoting dehydration of the aldol adduct.1. Use a directed aldol approach where the ketone is fully converted to its enolate before the aldehyde is introduced.[7] 2. If dehydration is observed, ensure the reaction is quenched at low temperature and that the workup is not overly acidic or basic, and avoid high temperatures.
Reaction Does Not Proceed 1. The base is not strong enough to deprotonate the ketone. 2. Steric hindrance from both the enolate and this compound is too great.1. Switch to a stronger base (e.g., from NaH to LDA). 2. Consider using a less sterically hindered ketone partner if possible. 3. Increase the reaction time, but maintain low temperatures to avoid side reactions.

Predicted Stereoselectivity with Different Bases

The following table summarizes the predicted major diastereomer and the expected diastereomeric ratio (syn:anti) for the aldol reaction of a representative ketone (e.g., diethyl ketone) with this compound using various bases. These predictions are based on the Zimmerman-Traxler model and established principles of stereocontrol in aldol reactions of sterically hindered substrates.

Base Enolate Counterion Typical Conditions Predicted Major Enolate Geometry Predicted Major Aldol Product Predicted syn:anti Ratio
Lithium Diisopropylamide (LDA)Li⁺THF, -78 °CE (Kinetic)anti>10:90
Lithium Hexamethyldisilazide (LiHMDS)Li⁺THF, -78 °CE (Kinetic)anti>15:85
Sodium Hydride (NaH)Na⁺THF, 0 °C to rtZ (Thermodynamic)syn>70:30
Sodium Hydroxide (NaOH)Na⁺EtOH/H₂O, rtMixture (Thermodynamic)Mixture~50:50 (poor selectivity)

Note: The actual diastereomeric ratios can be highly dependent on the specific ketone used, the solvent, and precise reaction conditions.

Experimental Protocols

Representative Experimental Protocol for a Directed Aldol Reaction Favoring the anti-Product

This protocol describes the reaction of diethyl ketone with this compound using LDA to favor the formation of the anti-aldol adduct.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ketone

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add diethyl ketone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Aldol Addition: Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the anti-aldol adduct.

Visualizing the Stereochemical Control

The choice of base dictates the geometry of the enolate, which in turn determines the stereochemical outcome of the aldol reaction according to the Zimmerman-Traxler model.

Stereoselectivity_Pathway cluster_start Starting Materials Ketone Ketone Base Base Ketone->Base Aldehyde This compound E_Enolate E-Enolate (Kinetic) Base->E_Enolate Strong, Hindered Base (e.g., LDA, -78°C) Z_Enolate Z-Enolate (Thermodynamic) Base->Z_Enolate Weaker Base / Higher Temp. (e.g., NaH, rt) Anti_Product anti-Aldol E_Enolate->Anti_Product Syn_Product syn-Aldol Z_Enolate->Syn_Product

Caption: Logical workflow of base-controlled stereoselectivity in aldol reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,4-Dimethylpentanal and Linear Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of the branched-chain aldehyde, 3,4-dimethylpentanal, against its linear counterparts. The content is structured to deliver an objective comparison supported by established chemical principles and available experimental data, catering to professionals in research and development.

Introduction: The Impact of Structure on Aldehyde Reactivity

Aldehydes are a cornerstone of organic synthesis, characterized by the electrophilic nature of their carbonyl carbon, which makes them susceptible to a variety of chemical transformations including oxidation, reduction, and nucleophilic addition. The reactivity of an aldehyde is fundamentally governed by two principal factors: electronic effects and steric hindrance.[1][2]

  • Electronic Effects: The partial positive charge on the carbonyl carbon dictates its electrophilicity. Electron-donating groups attached to the carbonyl carbon decrease this positive charge, thereby reducing reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance electrophilicity and reactivity.[3][4]

  • Steric Hindrance: The spatial arrangement of atoms surrounding the carbonyl group can impede the approach of a nucleophile. Larger, bulkier substituents create more steric hindrance, slowing down the reaction rate.[1][2]

Linear aldehydes, such as pentanal and hexanal, present a relatively unhindered carbonyl group. In contrast, this compound, a branched aldehyde, features methyl groups on the carbon atoms adjacent to the carbonyl group, which are expected to introduce significant steric hindrance. This guide will explore the implications of this structural difference on the reactivity of these compounds.

Comparative Reactivity Data

While specific kinetic data directly comparing this compound with its linear isomers under a broad range of conditions is not extensively available in the public literature, we can infer its reactivity based on studies of other branched and linear aldehydes. The following tables summarize relevant data, highlighting the general trend of decreased reactivity with increased branching.

Table 1: Comparison of Physical Properties

PropertyThis compoundPentanalHexanal
Molecular Formula C7H14O[5]C5H10OC6H12O
Molecular Weight ( g/mol ) 114.19[5]86.13100.16
Boiling Point (°C) 142-143103130-131
Structure this compound structurePentanal structureHexanal structure

Table 2: Rate Constants for the Reaction of Various Aldehydes with OH Radicals at Elevated Temperatures

This table provides a quantitative comparison of the reaction rates of different aldehydes with hydroxyl radicals, a key reaction in atmospheric chemistry. The data illustrates the influence of branching on reactivity.

AldehydeRate Constant Expression (cm³mol⁻¹s⁻¹)Temperature Range (K)
n-Butanal (linear) 1.03 x 10¹⁴ exp(-1730K/T)986 – 1313
Isobutanal (branched) 7.70 x 10¹³ exp(-1700K/T)976 – 1346
Pivaldehyde (highly branched) 7.20 x 10¹³ exp(-1670K/T)979 - 1243

Data sourced from a study on the rate constants of aldehydes with OH at elevated temperatures.[6]

The data in Table 2, while specific to gas-phase radical reactions, supports the general principle that branching tends to decrease the overall reaction rate constant. It is reasonable to extrapolate that this compound would exhibit a reactivity that is lower than linear aldehydes of similar carbon number due to steric hindrance.

Key Reactions: A Comparative Overview

Oxidation

Aldehydes are readily oxidized to carboxylic acids. The presence of a hydrogen atom on the carbonyl carbon makes them susceptible to attack by oxidizing agents.[7]

  • Linear Aldehydes: Due to minimal steric hindrance, linear aldehydes are easily oxidized by a variety of reagents, including mild ones like Tollens' reagent and Fehling's solution.[7]

  • This compound: The bulky alkyl groups in this compound are expected to sterically hinder the approach of the oxidizing agent to the carbonyl group. This would likely result in a slower reaction rate compared to linear aldehydes under the same conditions. While oxidation to 3,4-dimethylpentanoic acid is possible, it may require harsher conditions or longer reaction times.

Oxidation_Pathway cluster_linear Linear Aldehyde cluster_branched This compound Aldehyde Aldehyde (R-CHO) Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid Oxidation Oxidizing_Agent [O] Linear Aldehyde e.g., Pentanal Fast Reaction Fast Reaction Linear Aldehyde->Fast Reaction Branched Aldehyde This compound Slower Reaction Slower Reaction Branched Aldehyde->Slower Reaction

Caption: General pathway for aldehyde oxidation.

Reduction

The reduction of aldehydes yields primary alcohols. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7]

  • Linear Aldehydes: The carbonyl group of linear aldehydes is readily accessible to hydride reagents, leading to efficient reduction.

  • This compound: While the reduction of this compound to 3,4-dimethylpentan-1-ol is a standard transformation, the rate of reaction is anticipated to be slower than that of linear aldehydes due to the steric hindrance around the carbonyl carbon, which impedes the approach of the hydride nucleophile.

Reduction_Workflow cluster_reactivity Relative Reaction Rate start Aldehyde process1 Addition of Reducing Agent (e.g., NaBH4) start->process1 process2 Protonation (e.g., H2O or mild acid) process1->process2 end Primary Alcohol process2->end Linear Aldehyde Linear Aldehyde: Faster This compound This compound: Slower

Caption: Experimental workflow for aldehyde reduction.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon.[3]

  • Linear Aldehydes: The less hindered carbonyl group of linear aldehydes allows for rapid nucleophilic attack from a wide range of nucleophiles.

  • This compound: The steric bulk of the methyl groups at the C3 and C4 positions in this compound significantly hinders the trajectory of the incoming nucleophile. This steric impediment leads to a slower rate of nucleophilic addition compared to linear aldehydes. For very bulky nucleophiles, the reaction may not proceed at all under standard conditions.

Nucleophilic_Addition cluster_linear Linear Aldehyde (e.g., Pentanal) cluster_branched This compound Linear_Aldehyde R-CHO Linear_TS [Transition State] Less Hindered Linear_Aldehyde->Linear_TS + Nu⁻ Linear_Product Product Linear_TS->Linear_Product Fast Branched_Aldehyde R'-CHO Branched_TS [Transition State] More Hindered Branched_Aldehyde->Branched_TS + Nu⁻ Branched_Product Product Branched_TS->Branched_Product Slow

Caption: Logical relationship of steric hindrance in nucleophilic addition.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of aldehydes. To obtain meaningful comparative data, it is crucial to maintain identical reaction conditions (temperature, concentration, solvent, and catalyst loading) for all aldehydes being tested.

Protocol for Comparative Oxidation using PCC

Objective: To compare the rate of oxidation of this compound with a linear aldehyde (e.g., hexanal) to their corresponding carboxylic acids using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Hexanal (or other linear aldehyde)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flasks, magnetic stirrers, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatograph-mass spectrometer (GC-MS) for quantitative analysis

Procedure:

  • Set up two identical reaction flasks, each charged with a magnetic stir bar.

  • In one flask, dissolve 1 mmol of this compound in 10 mL of anhydrous DCM.

  • In the second flask, dissolve 1 mmol of hexanal in 10 mL of anhydrous DCM.

  • To each flask, add 1.5 mmol of PCC in one portion while stirring.

  • Start a timer immediately after the addition of PCC.

  • Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) by taking a small aliquot from each reaction mixture and analyzing it by TLC.

  • After a set reaction time (e.g., 2 hours), quench both reactions by adding 20 mL of diethyl ether and filtering the mixture through a short pad of silica gel to remove the chromium salts.

  • Analyze the filtrate from each reaction by GC-MS to determine the percentage conversion of the aldehyde to the carboxylic acid.

  • Compare the percentage conversions to assess the relative reactivity.

Protocol for Comparative Reduction using Sodium Borohydride

Objective: To compare the rate of reduction of this compound with a linear aldehyde to their corresponding primary alcohols.

Materials:

  • This compound

  • Hexanal (or other linear aldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware

  • TLC plates and GC-MS for analysis

Procedure:

  • Prepare two identical flasks, each with a magnetic stir bar.

  • In one flask, dissolve 1 mmol of this compound in 10 mL of methanol.

  • In the second flask, dissolve 1 mmol of hexanal in 10 mL of methanol.

  • Cool both solutions to 0°C in an ice bath.

  • To each flask, add 0.25 mmol of NaBH₄ simultaneously.

  • Monitor the reactions by TLC at regular intervals.

  • After a predetermined time (e.g., 30 minutes), quench both reactions by the slow addition of 5 mL of 1M HCl.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • Analyze the crude product by GC-MS to determine the percentage of unreacted aldehyde and the yield of the alcohol.

  • Compare the results to determine the relative reactivity.

Conclusion

References

Relative reaction rates of branched vs. straight-chain aldehydes in nucleophilic addition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the reactivity of carbonyl compounds is a cornerstone principle. For researchers, scientists, and drug development professionals, understanding the subtle factors that govern these reactions is critical for designing efficient synthetic routes. This guide provides a comparative analysis of the reaction rates of straight-chain versus branched aldehydes in nucleophilic addition reactions, supported by established chemical principles and experimental data paradigms.

The fundamental reaction mechanism for aldehydes is nucleophilic addition.[1] The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles.[2] This initial attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol product.[1] The rate of this reaction is primarily governed by two key factors: electronic effects and steric hindrance.[3][4][5]

Core Principles: Electronic vs. Steric Effects

  • Electronic Effects: Alkyl groups attached to the carbonyl carbon are weakly electron-donating through an inductive effect. This donation of electron density slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity towards nucleophiles.[3] When comparing a straight-chain aldehyde to its branched isomer (e.g., butanal vs. isobutanal), the electronic contribution of the alkyl groups is largely similar and is not the dominant factor differentiating their reactivity.

  • Steric Effects: Steric hindrance refers to the spatial crowding around the reactive center. In the context of aldehydes, the size of the substituent group(s) attached to the carbonyl carbon can significantly impede the incoming nucleophile's trajectory.[2][4] Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl offers minimal steric bulk compared to a second alkyl group.[2][6] This same principle dictates the reactivity trend between straight-chain and branched aldehydes. A branched aldehyde, with its alkyl groups positioned closer to the reaction center, presents a more crowded environment than its straight-chain counterpart. This increased steric hindrance raises the energy of the transition state, slowing the rate of reaction.[1]

Quantitative Data on Steric Hindrance and Reactivity

While direct kinetic data comparing isomeric straight-chain and branched aldehydes for a single reaction type is sparse in readily available literature, extensive studies on the reduction of ketones by sodium borohydride—a classic nucleophilic addition of a hydride ion—clearly illustrate the profound impact of steric hindrance. The principles observed are directly applicable to the reactivity of aldehydes. Aldehydes are noted to be much more reactive than ketones in these reductions.[7] The data below, adapted from studies on ketones, demonstrates how increasing the branching of alkyl groups drastically decreases the reaction rate.

Carbonyl CompoundStructureRelative Rate (Acetone = 1.00)Primary Influencing Factor
AcetoneCH₃COCH₃1.00Minimal Steric Hindrance
Methyl ethyl ketoneCH₃COC₂H₅0.417Increased Steric Hindrance
Methyl isopropyl ketoneCH₃COCH(CH₃)₂0.195Further Increased Steric Hindrance
Diethyl ketoneC₂H₅COC₂H₅0.101Moderate Steric Hindrance
Diisopropyl ketone(CH₃)₂CHCOCH(CH₃)₂0.00551Significant Steric Hindrance
Di-t-butyl ketone(CH₃)₃CCOC(CH₃)₃0.000191Extreme Steric Hindrance

Data adapted from H.C. Brown's studies on the rates of reaction of sodium borohydride with ketones. The trend shown is directly analogous to the expected reactivity of aldehydes with increasing branching.

Experimental Protocols

To quantitatively measure the difference in reaction rates, a kinetic study can be performed. The formation of a cyanohydrin is a representative nucleophilic addition reaction that can be monitored effectively.[8][9][10]

Kinetic Analysis of Cyanohydrin Formation via UV-Vis Spectroscopy

Objective: To determine and compare the second-order rate constants for the reaction of a straight-chain aldehyde (e.g., butanal) and a branched aldehyde (e.g., isobutanal) with cyanide.

Materials:

  • Butanal

  • Isobutanal (2-Methylpropanal)

  • Potassium cyanide (KCN)

  • Buffer solution (e.g., pH 10 carbonate buffer)

  • Solvent (e.g., 95% Ethanol)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes

  • Standard volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of butanal and isobutanal in the chosen solvent.

    • Prepare a stock solution of KCN in the buffer solution. The basic buffer is necessary to generate the cyanide anion (CN⁻), which is the active nucleophile.[8]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a UV range (e.g., 250-350 nm) to identify the wavelength of maximum absorbance (λ_max) for the n→π* transition of the aldehyde's carbonyl group. This absorbance will decrease as the aldehyde is consumed.

    • Set the instrument to kinetics mode, monitoring the absorbance at the determined λ_max over time. Equilibrate the instrument and the reactant solutions to a constant temperature (e.g., 25°C).

  • Kinetic Run:

    • Pipette a known volume of the aldehyde stock solution into a quartz cuvette containing the solvent.

    • Initiate the reaction by injecting a known volume of the KCN stock solution into the cuvette. The concentrations should be chosen to ensure pseudo-first-order conditions (e.g., a 10-fold or greater excess of KCN).

    • Immediately begin recording the absorbance at λ_max as a function of time until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • For each aldehyde, plot the natural logarithm of the absorbance (ln(A)) versus time.

    • Under pseudo-first-order conditions, this plot should be linear. The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the excess reagent (KCN): k₂ = k_obs / [KCN].

    • Compare the calculated k₂ values for butanal and isobutanal to determine their relative reactivity.

Visualizing the Principles

The logical flow from molecular structure to reaction rate and a typical experimental workflow can be visualized using diagrams.

G cluster_0 Straight-Chain Aldehyde (e.g., Butanal) cluster_1 Branched-Chain Aldehyde (e.g., Isobutanal) A Minimal steric hindrance around C=O B Unhindered nucleophilic attack A->B C Lower energy transition state B->C D Faster Reaction Rate C->D E Increased steric hindrance around C=O F Hindered nucleophilic attack E->F G Higher energy transition state F->G H Slower Reaction Rate G->H I Aldehyde Structure I->A I->E

Caption: Factors influencing nucleophilic addition rates.

G prep Prepare Stock Solutions (Aldehyde, KCN, Buffer) setup Set up Spectrophotometer (λ_max, Temperature Control) prep->setup mix Mix Aldehyde and KCN in Cuvette to Initiate setup->mix record Record Absorbance vs. Time mix->record plot Plot ln(Absorbance) vs. Time record->plot calc Calculate Rate Constants (k_obs and k₂) plot->calc compare Compare Rates for Branched vs. Straight-Chain Aldehyde calc->compare

References

A Comparative Guide to the Aldol Condensation of 3,4-Dimethylpentanal and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aldol Condensation and the Influence of Isomeric Structure

The aldol condensation, typically proceeding under basic or acidic conditions, involves the formation of an enolate from one aldehyde molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. The resulting β-hydroxy aldehyde can then undergo dehydration to form an α,β-unsaturated aldehyde.

The structure of the aldehyde significantly impacts the reaction's outcome. Steric hindrance around the α-carbon and the carbonyl group can affect the rate of enolate formation, the approach of the nucleophilic enolate to the electrophilic carbonyl, and the stability of the resulting aldol adduct. In general, increased steric bulk is expected to decrease the reaction rate and potentially lower the product yield.[1]

This guide will focus on the comparison of 3,4-dimethylpentanal with its constitutional isomers having the molecular formula C7H14O.

Comparison of this compound and Its Isomers in Aldol Condensation

The following table summarizes the expected relative reactivity of this compound and its isomers in a self-aldol condensation reaction. The predictions are based on the degree of substitution at the α- and β-carbons, which directly influences steric hindrance.

Aldehyde IsomerStructureα-Carbon Substitutionβ-Carbon SubstitutionExpected Relative Reactivity in Aldol Condensation
Heptanal CH₃(CH₂)₅CHOPrimary (CH₂)Secondary (CH₂)High
2-Methylhexanal CH₃(CH₂)₃CH(CH₃)CHOSecondary (CH)Secondary (CH)Moderate to High
3-Methylhexanal CH₃(CH₂)₂CH(CH₃)CH₂CHOPrimary (CH₂)Tertiary (CH)Moderate
4-Methylhexanal CH₃CH₂CH(CH₃)CH₂CH₂CHOPrimary (CH₂)Secondary (CH₂)High
5-Methylhexanal CH₃CH(CH₃)CH₂CH₂CH₂CHOPrimary (CH₂)Secondary (CH₂)High
2,2-Dimethylpentanal CH₃(CH₂)₂C(CH₃)₂CHOTertiary (C)Secondary (CH₂)No reaction (no α-hydrogen)
3,3-Dimethylpentanal CH₃CH₂C(CH₃)₂CH₂CHOPrimary (CH₂)Quaternary (C)Low to Moderate
4,4-Dimethylpentanal CH₃C(CH₃)₂CH₂CH₂CHOPrimary (CH₂)Secondary (CH₂)High
2,3-Dimethylpentanal CH₃CH₂CH(CH₃)CH(CH₃)CHOSecondary (CH)Tertiary (CH)Low to Moderate
2,4-Dimethylpentanal CH₃CH(CH₃)CH₂CH(CH₃)CHOSecondary (CH)Secondary (CH)Moderate
This compound CH₃CH(CH₃)CH(CH₃)CH₂CHOPrimary (CH₂)Tertiary (CH)Moderate

Analysis of Reactivity:

  • High Reactivity: Linear aldehydes like heptanal and isomers with branching far from the carbonyl group, such as 4-methylhexanal , 5-methylhexanal , and 4,4-dimethylpentanal , are expected to exhibit the highest reactivity. This is due to the presence of a primary, sterically unhindered α-carbon, which allows for rapid enolate formation and nucleophilic attack.

  • Moderate Reactivity: Isomers with a secondary α-carbon, like 2-methylhexanal and 2,4-dimethylpentanal , will experience some steric hindrance during enolate formation and the subsequent nucleophilic attack, leading to moderate reactivity. Aldehydes with branching at the β-position, such as 3-methylhexanal and This compound , will also have moderate reactivity due to steric hindrance affecting the approach of the enolate to the carbonyl group.

  • Low to Moderate Reactivity: Isomers with significant steric hindrance near the reaction centers, such as 3,3-dimethylpentanal and 2,3-dimethylpentanal , are predicted to have lower reactivity. The quaternary carbon in 3,3-dimethylpentanal and the adjacent tertiary and secondary carbons in 2,3-dimethylpentanal create a crowded environment.

  • No Reaction: 2,2-Dimethylpentanal is not expected to undergo a self-aldol condensation under typical conditions because it lacks an α-hydrogen, which is necessary for enolate formation.[2]

Experimental Protocols

While specific optimized protocols for the self-aldol condensation of each isomer are not detailed in the literature, a general procedure for a base-catalyzed aldol condensation can be adapted.

General Procedure for Base-Catalyzed Aldol Condensation:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equivalent) and a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Catalyst Addition: While stirring, add a solution of the base catalyst (e.g., 10% aqueous sodium hydroxide or potassium hydroxide) dropwise to the aldehyde solution. The amount of catalyst is typically catalytic, but for some reactions, stoichiometric amounts may be used.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1 M HCl). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Note: The optimal reaction time, temperature, and catalyst concentration will need to be determined empirically for each specific isomer. For less reactive isomers, longer reaction times and/or higher temperatures may be required.

Logical Workflow of Aldol Condensation and the Impact of Steric Hindrance

The following diagram illustrates the key steps in a base-catalyzed aldol condensation and highlights where steric hindrance from different isomeric structures of heptanal can impede the reaction.

Aldol_Condensation_Steric_Hindrance cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration (Condensation) Aldehyde Aldehyde Isomer Enolate Enolate (Nucleophile) Aldehyde->Enolate Deprotonation at α-carbon Base Base (e.g., OH⁻) Another_Aldehyde Another Aldehyde (Electrophile) Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Another_Aldehyde->Aldol_Adduct Enolate_Step2->Another_Aldehyde C-C Bond Formation Final_Product α,β-Unsaturated Aldehyde Aldol_Adduct_Step3->Final_Product Elimination of H₂O Steric_Hindrance1 Steric hindrance at α-carbon (e.g., 2-methylhexanal, 2,3-dimethylpentanal) hinders deprotonation. Steric_Hindrance1->Aldehyde Steric_Hindrance2 Steric hindrance at α-carbon and/or β-carbon (e.g., this compound, 3,3-dimethylpentanal) hinders nucleophilic attack. Steric_Hindrance2->Another_Aldehyde

References

Spectroscopic comparison of 3,4-Dimethylpentanal and 2,3-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, isomeric compounds present a fascinating case study in how subtle structural differences can manifest in distinct physical and chemical properties. This guide provides a detailed spectroscopic comparison of two such isomers: 3,4-Dimethylpentanal and 2,3-Dimethylpentanal. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differentiating features in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, supported by experimental data and standardized protocols.

Introduction to the Isomers

Both this compound and 2,3-Dimethylpentanal are seven-carbon branched-chain aldehydes. The key distinction lies in the location of the two methyl groups along the pentanal backbone. In this compound, the methyl groups are positioned on the third and fourth carbon atoms, while in 2,3-Dimethylpentanal, they are on the second and third carbons. This seemingly minor shift has significant implications for the chemical environment of each atom within the molecules, leading to unique spectroscopic fingerprints. Notably, 2,3-Dimethylpentanal possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers.[1]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for the two isomers. It is important to note that while experimental data for 2,3-Dimethylpentanal is readily available, the data for this compound is primarily based on predictive models and typical values for similar aliphatic aldehydes, as extensive experimental spectra are not widely published.

Table 1: ¹H NMR Spectroscopic Data

Compound Proton Environment Expected Chemical Shift (ppm) Multiplicity
This compound Aldehyde (-CHO)~9.6-9.8Triplet
Methylene (-CH₂-) adjacent to CHO~2.2-2.4Multiplet
Methine (-CH-) at C3~1.8-2.0Multiplet
Methine (-CH-) at C4~1.5-1.7Multiplet
Methyl (-CH₃) at C3~0.9-1.1Doublet
Methyl (-CH₃) at C4~0.8-1.0Doublet
Methyl (-CH₃) of isopropyl group~0.8-1.0Doublet
2,3-Dimethylpentanal Aldehyde (-CHO)9.66 - 9.69Doublet
Methine (-CH-) at C22.30 - 2.37Multiplet
Methine (-CH-) at C31.83 - 1.93Multiplet
Methylene (-CH₂-) of ethyl group1.22 - 1.41Multiplet
Methyl (-CH₃) at C2~1.05Doublet
Methyl (-CH₃) at C3~0.98Doublet
Methyl (-CH₃) of ethyl group0.84 - 0.93Triplet

Note: Data for this compound is predicted based on typical aldehyde chemical shifts. Data for 2,3-Dimethylpentanal is based on experimental values.

Table 2: Infrared (IR) Spectroscopy Data

Compound Functional Group Expected/Observed Frequency (cm⁻¹) Intensity
This compound C-H (aldehyde)~2720 and ~2820Medium
C=O (aldehyde)~1725-1740Strong
C-H (alkane)~2850-2960Strong
2,3-Dimethylpentanal C-H (aldehyde)ObservedMedium
C=O (aldehyde)ObservedStrong
C-H (alkane)ObservedStrong

Note: Data for this compound is based on typical aldehyde IR frequencies. Experimental IR spectrum is available for 2,3-Dimethylpentanal in the NIST WebBook.[2]

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ions (m/z) - Predicted/Observed
This compound C₇H₁₄O114.19[M-H]⁺ (113), [M-CH₃]⁺ (99), [M-C₂H₅]⁺ (85), [M-C₃H₇]⁺ (71), [M-CHO]⁺ (85)
2,3-Dimethylpentanal C₇H₁₄O114.19[M]⁺ (114), 85, 71, 57, 43

Note: Fragmentation for this compound is predicted based on common fragmentation patterns of aldehydes. Experimental mass spectrum for 2,3-Dimethylpentanal is available in the NIST WebBook.[3]

Experimental Workflow

The acquisition of spectroscopic data follows a standardized workflow to ensure accuracy and reproducibility. The general process is outlined in the diagram below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Acquisition Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Neat Neat Liquid or Thin Film (for IR) Sample->Neat IR Vaporization Vaporization (for MS) Sample->Vaporization MS NMR_acq NMR Spectrometer Dissolution->NMR_acq IR_acq FTIR Spectrometer Neat->IR_acq MS_acq Mass Spectrometer Vaporization->MS_acq Processing Fourier Transform & Phase Correction (NMR/IR) NMR_acq->Processing IR_acq->Processing Analysis Peak Picking, Integration & Fragmentation Analysis MS_acq->Analysis Processing->Analysis Comparison Comparison with Databases & Structural Elucidation Analysis->Comparison

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Sample Preparation: A small amount of the aldehyde (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz). The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected.

  • Spectral Interpretation: The chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the peaks are analyzed to determine the structure of the molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy
  • Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

  • Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Data Acquisition: The sample is placed in the IR beam path, and the interferogram is recorded.

  • Data Processing: The interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is then subtracted.

  • Spectral Interpretation: The characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations within the molecule.

EI-MS (Electron Ionization Mass Spectrometry)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺) and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

  • Spectral Interpretation: The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Conclusion

The spectroscopic analysis of this compound and 2,3-Dimethylpentanal reveals distinct fingerprints that allow for their differentiation. While both isomers share the same molecular formula and weight, the arrangement of the methyl groups leads to unique chemical shifts in their ¹H NMR spectra and characteristic fragmentation patterns in their mass spectra. The IR spectra for both compounds are expected to show the characteristic aldehyde C-H and C=O stretches. The availability of experimental data for 2,3-Dimethylpentanal provides a solid reference for comparison, while the predicted data for this compound offers a valuable theoretical framework for its identification. This guide underscores the power of spectroscopic methods in elucidating the fine structural details of organic molecules.

References

A Comparative Guide to E/Z Selectivity in the Wittig Reaction: The Case of Sterically Hindered 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds. However, its stereochemical outcome, the E/Z selectivity, is highly sensitive to the steric and electronic nature of both the aldehyde and the phosphonium ylide. This guide provides a comparative analysis of the E/Z selectivity in the Wittig reaction, with a particular focus on the challenges and alternatives when employing sterically hindered aldehydes such as 3,4-Dimethylpentanal.

Introduction to E/Z Selectivity in the Wittig Reaction

The stereoselectivity of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide employed. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic center.

  • Non-stabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity under salt-free conditions.[1][2] This is attributed to a kinetically controlled reaction pathway involving a puckered four-membered oxaphosphetane transition state that minimizes steric interactions.[3]

  • Stabilized ylides , featuring electron-withdrawing groups like esters or ketones, are less reactive and generally yield (E)-alkenes with high selectivity.[1][2] The formation of the more thermodynamically stable anti-oxaphosphetane intermediate is favored in these cases.

  • Semi-stabilized ylides , such as those with an aryl substituent, often provide poor E/Z selectivity.[1]

The Challenge of Sterically Hindered Aldehydes: this compound as a Case Study

Sterically encumbered aldehydes, exemplified by this compound, present a significant challenge for the standard Wittig reaction. The bulky substituents adjacent to the carbonyl group can impede the approach of the Wittig reagent, often leading to low reaction yields.[4][5][6] While specific E/Z ratio data for this compound is not extensively reported, general principles for sterically hindered aldehydes apply. The increased steric bulk on the aldehyde is expected to influence the transition state energies, potentially impacting the E/Z selectivity.

Comparison of Olefination Methods for Hindered Aldehydes

Given the difficulties associated with the Wittig reaction for hindered substrates, alternative olefination methods are often preferred. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent and frequently superior alternative.[5][6][7]

ReactionYlide/Reagent TypeTypical Aldehyde SubstrateExpected Major IsomerKey AdvantagesKey Disadvantages
Wittig Reaction Non-stabilized YlideUnhindered Aldehyde(Z)-alkeneHigh Z-selectivity for simple aldehydes.Can give low yields with hindered aldehydes; separation of triphenylphosphine oxide can be difficult.
Wittig Reaction Stabilized YlideUnhindered Aldehyde(E)-alkeneHigh E-selectivity.Less reactive; may not react with hindered ketones.[5][6]
Schlosser Modification Non-stabilized YlideAldehyde(E)-alkeneAllows for the formation of E-alkenes from non-stabilized ylides.[1]Requires additional steps and reagents.
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate CarbanionHindered Aldehyde(E)-alkeneGenerally provides excellent yields for hindered aldehydes; water-soluble phosphate byproduct is easily removed.[7][8][9]Typically shows high E-selectivity.
Still-Gennari Modification (of HWE) Electron-withdrawing phosphonatesAldehyde(Z)-alkeneAllows for high Z-selectivity in an HWE-type reaction.[10]Requires specific phosphonate reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Wittig and HWE reactions.

Protocol 1: General Procedure for the Wittig Reaction with a Non-Stabilized Ylide (Z-selective)

Objective: To synthesize a (Z)-alkene from an aldehyde using a non-stabilized Wittig reagent.

Materials:

  • Alkyltriphenylphosphonium salt (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Aldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the alkyltriphenylphosphonium salt in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (Z)-alkene.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)

Objective: To synthesize an (E)-alkene from a hindered aldehyde using a phosphonate carbanion.

Materials:

  • Trialkyl phosphonoacetate (or other phosphonate ester) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

  • Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)

  • Hindered Aldehyde (e.g., this compound) (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phosphonate ester.

  • Add anhydrous THF or DME via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride in portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the resulting solution of the phosphonate carbanion to 0 °C.

  • Slowly add a solution of the hindered aldehyde in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. The aqueous layer containing the phosphate byproduct can be discarded.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways of the Wittig reaction and a general experimental workflow.

Wittig_Mechanism Aldehyde RCHO Betaine Betaine (optional intermediate) Aldehyde->Betaine Nucleophilic Attack Ylide Ph₃P=CHR' Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene (E and/or Z) Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental_Workflow start Start reagent_prep Ylide/Phosphonate Carbanion Generation start->reagent_prep reaction Reaction with Aldehyde reagent_prep->reaction workup Aqueous Workup/ Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS for E/Z ratio) purification->analysis end End analysis->end

Caption: Experimental workflow for olefination reactions.

References

A Comparative Guide to the Substrate Specificity of Aldehyde Dehydrogenases for Branched Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of key human aldehyde dehydrogenase (ALDH) isozymes for branched-chain aldehydes. Understanding these specificities is crucial for elucidating the roles of ALDHs in various metabolic pathways and for the development of targeted therapeutics.

Introduction to Aldehyde Dehydrogenases and Branched Aldehydes

Aldehyde dehydrogenases are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] These enzymes play a critical role in detoxification and biosynthetic pathways.[1] Branched-chain aldehydes are derived from various sources, including the metabolism of branched-chain amino acids and lipid peroxidation. Their efficient removal is essential to prevent cellular toxicity. The substrate specificity of different ALDH isozymes is determined by the topology and chemical environment of their substrate-binding pockets.[2]

Comparative Kinetic Data

The following table summarizes the available kinetic data for the major human ALDH isozymes—ALDH1A1, ALDH2, and ALDH3A1—with various branched and straight-chain aldehyde substrates for comparison. The data highlights the varying efficiencies with which these enzymes metabolize different aldehyde structures.

SubstrateIsozymeKm (µM)Vmax (U/mg)kcat/Km (U/mg·µM)Reference
Branched-Chain Aldehydes
IsobutyraldehydeALDH1A1~300--[3]
ALDH2~100--[3]
2-PhenylpropionaldehydeALDH10.252.43.9[3]
ALDH2<0.150.51>1.0[3]
Straight-Chain Aldehydes (for comparison)
AcetaldehydeALDH1A130 - 100-Low[4]
ALDH2<1-High[4][5]
ALDH3A183,000-Very Low[6]
PropanalALDH1A1~10--[4]
ALDH2~0.1--[4]
HexanalALDH1A10.05-High[7]
ALDH1A20.6-High[7]
ALDH1A31.2-Moderate[7]
DecanalALDH1A10.0029-Very High[7]
ALDH20.022-High[7]

Experimental Protocols

Accurate determination of ALDH substrate specificity relies on robust experimental protocols. Below are detailed methodologies for key experiments.

Recombinant Human ALDH Expression and Purification

Objective: To obtain pure and active ALDH isozymes for kinetic analysis.

Protocol:

  • Gene Cloning and Expression Vector Construction: The cDNA for the desired human ALDH isozyme (e.g., ALDH1A1, ALDH2, ALDH3A1) is cloned into an appropriate expression vector, often with a polyhistidine (His)-tag or other affinity tags to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

  • Washing and Elution: The column is washed with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. The His-tagged ALDH protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM DTT, pH 7.5) to remove imidazole and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

Spectrophotometric ALDH Activity Assay

Objective: To determine the kinetic parameters (Km and Vmax) of an ALDH isozyme with a specific aldehyde substrate.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0), the cofactor NAD⁺ (typically 0.5-2.5 mM), and the purified ALDH enzyme (at a concentration determined by initial optimization experiments).

  • Initiation of Reaction: The reaction is initiated by the addition of the aldehyde substrate at varying concentrations.

  • Monitoring NADH Production: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). Measurements are typically taken every 15-30 seconds for 3-5 minutes using a UV-Vis spectrophotometer.

  • Data Analysis: The initial reaction velocities (V₀) are calculated from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression software. The catalytic efficiency (kcat/Km) can then be calculated.

Visualizing Experimental and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for determining the substrate specificity of ALDH enzymes.

experimental_workflow cluster_protein Protein Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cloning Gene Cloning expression Protein Expression in E. coli cloning->expression purification Affinity Chromatography expression->purification reaction_setup Reaction Setup (Enzyme, NAD+, Buffer) purification->reaction_setup substrate_addition Substrate Addition (Branched Aldehyde) reaction_setup->substrate_addition monitoring Spectrophotometric Monitoring (340 nm) substrate_addition->monitoring initial_rates Calculate Initial Rates monitoring->initial_rates kinetics Determine Km, Vmax, kcat/Km initial_rates->kinetics comparison Compare Isozyme Specificity kinetics->comparison

Caption: Workflow for determining ALDH substrate specificity.

Factors Influencing Substrate Specificity

The substrate specificity of ALDHs is governed by several structural and chemical factors within the enzyme's active site.

substrate_specificity_factors cluster_factors Influencing Factors cluster_substrates Substrate Properties specificity Substrate Specificity pocket_size Substrate Pocket Size & Shape pocket_size->specificity hydrophobicity Hydrophobicity of Binding Pocket hydrophobicity->specificity electrostatics Electrostatic Interactions electrostatics->specificity steric_hindrance Steric Hindrance steric_hindrance->specificity chain_length Aldehyde Chain Length chain_length->pocket_size branching Position & Size of Branch branching->steric_hindrance charge Charge/Polarity charge->electrostatics

Caption: Key factors influencing ALDH substrate specificity.

Conclusion

The substrate specificities of ALDH isozymes for branched-chain aldehydes are diverse, reflecting the unique structural features of their active sites. ALDH1 and ALDH2 generally exhibit broader specificity for smaller aliphatic aldehydes, while ALDH3A1 shows a preference for medium-chain aliphatic and aromatic aldehydes.[8] A deeper understanding of these specificities, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of metabolic diseases and for the rational design of isozyme-specific drugs.

References

Comparative study of the odor profiles of C7 aldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the distinct odor profiles of various C7 aldehyde isomers reveals significant variations in scent characteristics, ranging from fatty and pungent to fresh and floral notes. This guide provides a comparative overview of their odor profiles, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding the structure-odor relationships within this class of compounds.

This comparative guide summarizes the odor profiles of several C7 aldehyde isomers, including the straight-chain heptanal and various branched-chain isomers such as methylhexanals, dimethylpentanals, and ethylpentanals. The data presented is a compilation of findings from gas chromatography-olfactometry (GC-O) and sensory panel evaluations reported in scientific literature.

Comparative Odor Profiles

The odor characteristics of C7 aldehyde isomers are significantly influenced by the branching of the carbon chain. While the linear heptanal possesses a characteristic fatty, green, and citrusy odor, its branched isomers exhibit a wider range of scent profiles.

IsomerOdor Descriptor(s)Odor Threshold (ppm in air)
Heptanal (n-Heptanal) Fatty, green, citrus, pungent, fresh, herbaceous, ozonic.[1][2][3]0.00023[3]
2-Methylhexanal Green, fatty, and slightly fruity.Not available
3-Methylhexanal Sweet, green.[4]Not available
(4R)-4-Methylhexanal Intensive, flowery, warm with a green & fresh note.[5]0.03[5]
(4S)-4-Methylhexanal No significant fragrance impression at >0.25 ppm.[5]>0.25[5]
5-Methylhexanal Strong, pungent.[1]Not available
2,3-Dimethylpentanal Green, ethereal.Not available
2,4-Dimethylpentanal Strong, pungent.Not available
3,3-Dimethylpentanal Characterized as a branched aliphatic aldehyde.[6]Not available
2-Ethylpentanal Not availableNot available
3-Ethylpentanal Characterized as a branched aliphatic aldehyde.Not available

Experimental Protocols

The characterization of the odor profiles of these C7 aldehyde isomers relies on two primary experimental methodologies: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][7] This method allows for the identification of individual volatile compounds in a mixture and the simultaneous characterization of their specific odor.

A typical GC-O analysis involves the following steps:

  • Sample Preparation: The C7 aldehyde isomer is diluted in an appropriate solvent to a concentration suitable for analysis.

  • GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column. The column separates the individual components of the sample based on their volatility and polarity.

  • Olfactory Detection: The effluent from the GC column is split, with one portion directed to a standard detector (such as a flame ionization detector or mass spectrometer) and the other to a heated sniffing port.[5]

  • Sensory Evaluation: A trained panelist or group of panelists sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and its duration at specific retention times.

  • Data Analysis: The olfactory data is correlated with the instrumental data to identify the compound responsible for each perceived odor.

Sensory Panel Evaluation

Sensory panel evaluation involves a group of trained assessors who evaluate the odor of the C7 aldehyde isomers under controlled conditions.[8][9][10] This method provides a more holistic assessment of the odor profile and can be used to determine odor thresholds and intensity ratings.

A standard sensory panel evaluation protocol includes:

  • Panelist Selection and Training: Panelists are selected based on their olfactory acuity and are trained to identify and describe a wide range of odors.

  • Sample Preparation: The C7 aldehyde isomers are prepared in a controlled manner, often diluted in an odorless solvent and presented on smelling strips or in sniff bottles.

  • Evaluation Procedure: Panelists evaluate the samples in a controlled environment, free from extraneous odors. They are typically asked to rate the intensity of various odor descriptors (e.g., fatty, green, fruity) on a standardized scale.

  • Data Analysis: The data from the individual panelists are collected and statistically analyzed to generate an overall odor profile for each isomer. The odor threshold, the lowest concentration at which an odor can be detected, is a key metric determined through these evaluations.[3]

Visualizing the Experimental Workflow and Structure-Odor Relationship

To better understand the process of odor profile analysis and the connection between molecular structure and scent, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Odor Profile Comparison cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis cluster_output Output Isomers C7 Aldehyde Isomers Dilution Dilution Isomers->Dilution GCO Gas Chromatography- Olfactometry (GC-O) Dilution->GCO Sensory Sensory Panel Evaluation Dilution->Sensory OdorDescriptors Odor Descriptors GCO->OdorDescriptors Intensity Odor Intensity GCO->Intensity Sensory->OdorDescriptors OdorThresholds Odor Thresholds Sensory->OdorThresholds Sensory->Intensity Comparison Comparative Odor Profile OdorDescriptors->Comparison OdorThresholds->Comparison Intensity->Comparison

Caption: Experimental workflow for comparing C7 aldehyde isomer odor profiles.

Structure_Odor_Relationship Structure-Odor Relationship of C7 Aldehyde Isomers cluster_structure Chemical Structure cluster_properties Molecular Properties cluster_perception Olfactory Perception Linear Linear Chain (Heptanal) Volatility Volatility Linear->Volatility Shape Molecular Shape Linear->Shape Branched Branched Chain (e.g., Methylhexanal) Branched->Volatility Branched->Shape Receptor Olfactory Receptor Interaction Volatility->Receptor Shape->Receptor Profile Odor Profile Receptor->Profile

Caption: Relationship between C7 aldehyde isomer structure and odor.

References

Untersuchung der Kreuzreaktivität von 3,4-Dimethylpentanal in Enzymassays: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

3,4-Dimethylpentanal ist ein verzweigtkettiges Aldehyd, dessen potenzielle Auswirkungen auf biochemische Assays für Forscher in der Arzneimittelentwicklung und in den Biowissenschaften von wachsendem Interesse sind. Aldehyde sind bekanntermaßen reaktive elektrophile Verbindungen, die mit biologischen Makromolekülen interagieren und möglicherweise die Ergebnisse von Enzymassays beeinträchtigen können.[1][2][3][4] Diese Interaktionen können zu ungenauen kinetischen Messungen, falsch positiven oder falsch negativen Ergebnissen führen und somit die Integrität der experimentellen Daten gefährden.

Dieser Leitfaden bietet einen Überblick über die potenzielle Kreuzreaktivität von this compound in gängigen Enzymassays. Da spezifische experimentelle Daten für diese spezielle Verbindung begrenzt sind, konzentriert sich dieser Leitfaden auf die zugrunde liegenden chemischen Prinzipien der Aldehyd-Interferenz und bietet Protokolle zur Bewertung der Kreuzreaktivität in Ihren spezifischen experimentellen Systemen.

Chemische Eigenschaften und Reaktivität von this compound

Die Reaktivität von this compound wird hauptsächlich durch seine Aldehyd-Funktionsgruppe bestimmt. Die Carbonylgruppe besitzt einen elektrophilen Kohlenstoff, der anfällig für nukleophile Angriffe durch Aminosäurereste im aktiven Zentrum oder an allosterischen Stellen von Enzymen ist.

Tabelle 1: Chemische Eigenschaften von this compound

EigenschaftWertQuelle
Chemische Formel C7H14O[5][6]
Molmasse 114.19 g/mol [5][6]
Siedepunkt 134.5°C bei 760 mmHg[7]
Flammpunkt 33.4°C[7]
XLogP3 1.8[7]
Wasserstoffbrücken-Akzeptor-Anzahl 1[7]
Drehbare Bindungs-Anzahl 3[7]

Die verzweigte aliphatische Kette von this compound kann seine Löslichkeit und sterische Hinderung im Vergleich zu kleineren, linearen Aldehyden beeinflussen, was wiederum seine Interaktion mit Enzymen modulieren kann.

Mögliche Mechanismen der Interferenz in Enzymassays

Aldehyde wie this compound können auf verschiedene Weisen mit Enzymassays interferieren:

  • Direkte Enzyminhibition: Aldehyde können kovalente Addukte mit nukleophilen Aminosäureresten wie Cystein, Lysin und Histidin im aktiven Zentrum des Enzyms bilden, was zu einer irreversiblen oder reversiblen Hemmung führt.[1][4][8]

  • Veränderung von Proteinen: Die Reaktion mit Aminosäureresten außerhalb des aktiven Zentrums kann zu Konformationsänderungen führen, die die enzymatische Aktivität allosterisch beeinflussen.[9]

  • Reaktion mit Assay-Reagenzien: Aldehyde können mit anderen Komponenten im Assay-Puffer reagieren, wie z. B. mit Thiol-haltigen Reagenzien (z. B. DTT) oder primären Aminen, was zu einer Verringerung ihrer effektiven Konzentration führt.

  • Redox-Aktivität: Einige Aldehyde können an Redoxreaktionen teilnehmen, die in Assays, die auf der Messung von NADH/NADPH basieren, zu Störungen führen können.[9]

Vergleich der Anfälligkeit gängiger Enzymassays

Die Anfälligkeit eines Enzymassays für die Interferenz durch this compound hängt vom Assay-Prinzip und den beteiligten Enzymen und Reagenzien ab.

Tabelle 2: Qualitative Anfälligkeit gängiger Enzymassay-Typen für Aldehyd-Interferenzen

Assay-TypPrinzipMögliche Interferenz durch this compound
Lactatdehydrogenase (LDH)-Assay Misst die Umwandlung von Laktat zu Pyruvat mit der gleichzeitigen Reduktion von NAD+ zu NADH.Hoch: Potenzielle Reaktion mit Enzym-Thiolen oder Interferenz mit der NADH-Messung.
Alkoholdehydrogenase (ADH)-Assay Katalysiert die Oxidation von Alkoholen zu Aldehyden unter Verwendung von NAD+ als Kofaktor.Hoch: Produktinhibition oder Reaktion mit dem Enzym.
Aldehyddehydrogenase (ALDH)-Assay Oxidiert Aldehyde zu Carbonsäuren.Sehr hoch: this compound kann ein Substrat oder ein Inhibitor sein.[10]
Kinase-Assays Messen die Übertragung einer Phosphatgruppe von ATP auf ein Substrat.Moderat: Weniger wahrscheinlich, direkt mit der Phosphorylierung zu interferieren, aber eine Reaktion mit dem Enzym ist möglich.
Protease-Assays Spalten Peptidbindungen in Proteinen.Moderat bis hoch: Cys- und Ser-Proteasen können anfällig für eine kovalente Modifikation sein.
ELISA (Enzyme-Linked Immunosorbent Assay) Basiert auf der spezifischen Antikörper-Antigen-Erkennung.Gering: Eine direkte Interferenz ist unwahrscheinlich, es sei denn, das Aldehyd reagiert mit dem Enzym-Konjugat.

Experimentelle Protokolle zur Bewertung der Kreuzreaktivität

Um die spezifische Interferenz von this compound in Ihrem Assay zu bestimmen, wird die Durchführung von Kontrollexperimenten dringend empfohlen.

Detailliertes Protokoll: Bewertung der Interferenz im Lactatdehydrogenase (LDH)-Assay

Dieses Protokoll beschreibt, wie die potenzielle Interferenz von this compound in einem typischen LDH-Aktivitätsassay untersucht werden kann.

Materialien:

  • LDH-Enzymlösung (z. B. aus Kaninchenmuskel)

  • NAD+ Stammlösung

  • L-Lactat-Stammlösung

  • This compound-Stammlösung (in einem geeigneten Lösungsmittel wie DMSO oder Ethanol)

  • Assay-Puffer (z. B. 0,1 M Phosphatpuffer, pH 7,4)

  • 96-Well-Platte mit flachem Boden

  • Mikroplatten-Lesegerät (zur Messung der Absorption bei 340 nm)

Experimenteller Arbeitsablauf:

LDH_Assay_Workflow cluster_prep Vorbereitung cluster_assay Assay-Durchführung cluster_analysis Datenanalyse A Stammlösungen (LDH, NAD+, Laktat, This compound) C Reagenzien in 96-Well-Platte pipettieren A->C B Assay-Puffer B->C D Inkubation (z. B. 5 min bei 37°C) C->D Inkubieren E Reaktion mit LDH starten D->E Enzym zugeben F Kinetische Messung (OD340nm über 10 min) E->F Messen G Anfangsgeschwindigkeiten (V0) berechnen F->G Daten sammeln H Vergleich der V0-Werte (Kontrolle vs. Test) G->H Vergleichen

Abbildung 1: Experimenteller Arbeitsablauf zur Bewertung der Interferenz im LDH-Assay.

Prozedur:

  • Vorbereitung der Reagenzien:

    • Bereiten Sie Verdünnungen der this compound-Stammlösung im Assay-Puffer vor, um eine Reihe von Endkonzentrationen im Assay zu erhalten (z. B. 1 µM, 10 µM, 100 µM).

    • Bereiten Sie eine Lösungsmittelkontrolle vor, die die höchste Konzentration des in den Testproben verwendeten Lösungsmittels enthält.

    • Bereiten Sie eine Positivkontrolle (ohne this compound) und eine Negativkontrolle (ohne LDH-Enzym) vor.

  • Assay-Setup (pro Well):

    • 50 µL Assay-Puffer

    • 20 µL NAD+ Lösung

    • 10 µL L-Lactat-Lösung

    • 10 µL this compound-Lösung oder Lösungsmittelkontrolle

    • Mischen und bei 37°C für 5 Minuten vorinkubieren.

  • Reaktionsstart und Messung:

    • Starten Sie die Reaktion durch Zugabe von 10 µL LDH-Enzymlösung.

    • Messen Sie sofort die Absorption bei 340 nm in kinetischem Modus für 10-30 Minuten bei 37°C.[10][11]

  • Datenanalyse:

    • Berechnen Sie die Anfangsreaktionsgeschwindigkeit (V0) für jede Konzentration von this compound.

    • Vergleichen Sie die V0-Werte der Testproben mit der Lösungsmittelkontrolle. Eine signifikante Abnahme der V0 deutet auf eine Hemmung hin.

Signalwege und logische Beziehungen

Vereinfachter LDH-Signalweg

LDH_Pathway cluster_reactants Substrate cluster_enzyme Enzym cluster_products Produkte Lactate L-Lactat LDH Lactatdehydrogenase (LDH) Lactate->LDH NAD NAD+ NAD->LDH Pyruvate Pyruvat LDH->Pyruvate NADH NADH LDH->NADH Interference Potenzielle Interferenz (this compound) Interference->LDH

Abbildung 2: Vereinfachter LDH-Reaktionsweg mit potenzieller Interferenzstelle.

Logische Beziehung der Kreuzreaktivitätsbewertung

Logic_Diagram A Testverbindung (this compound) C Beobachtete Assay-Aktivität A->C B Enzymassay B->C D Kontrollexperimente C->D E Keine Interferenz D->E Negativ F Interferenz nachgewiesen D->F Positiv G Gültige Ergebnisse E->G H Assay-Optimierung erforderlich F->H

Abbildung 3: Logischer Fluss zur Bewertung der Kreuzreaktivität in Enzymassays.

Schlussfolgerung

Obwohl spezifische Daten zur Kreuzreaktivität von this compound in Enzymassays fehlen, deuten seine chemischen Eigenschaften als Aldehyd auf ein erhebliches Potenzial für Interferenzen hin. Forscher, die diese oder ähnliche Verbindungen verwenden, sollten die Möglichkeit einer direkten Enzyminhibition, einer Reaktion mit Assay-Komponenten oder anderer unspezifischer Effekte sorgfältig prüfen. Die Implementierung der in diesem Leitfaden beschriebenen Kontrollexperimente ist ein entscheidender Schritt zur Gewährleistung der Genauigkeit und Zuverlässigkeit von Assay-Ergebnissen. Durch einen systematischen Ansatz zur Identifizierung und Charakterisierung potenzieller Kreuzreaktivitäten können Wissenschaftler die Validität ihrer Daten sicherstellen und fundierte Entscheidungen in ihren Forschungs- und Entwicklungsprozessen treffen.

References

Diastereoselectivity in Nucleophilic Additions to 3,4-Dimethylpentanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of nucleophilic additions to chiral aldehydes is a critical consideration in synthetic organic chemistry, particularly in the construction of complex molecules with multiple stereocenters. This guide provides a comparative analysis of the diastereoselectivity observed in the addition of various nucleophiles to 3,4-dimethylpentanal. We will explore the guiding principles of stereocontrol, present comparative data, and provide detailed experimental methodologies.

Theoretical Framework: Predicting Diastereoselectivity

The addition of a nucleophile to the carbonyl group of an aldehyde containing a stereocenter at the α- or β-position can lead to the formation of two diastereomeric products. The observed diastereoselectivity is primarily governed by the steric and electronic environment around the carbonyl group, which can be predicted by established stereochemical models.

The Felkin-Anh Model

The Felkin-Anh model is widely used to predict the stereochemical outcome of nucleophilic attack on acyclic chiral ketones and aldehydes.[1] The model is based on the following principles:

  • The largest group (L) on the adjacent chiral carbon orients itself perpendicular to the carbonyl group to minimize steric strain.

  • The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).

  • The attack trajectory is favored from the side opposite the largest group (L) and closer to the smallest group (S), thus avoiding steric clash with the medium-sized group (M).

This model generally applies to reactions under non-chelating conditions, for instance, with organolithium reagents or when using non-chelating Lewis acids.[1]

The Cram Chelation Control Model

In contrast, when the α-substituent of an aldehyde or ketone contains a heteroatom capable of chelating with a metal ion (e.g., from a Grignard reagent or a chelating Lewis acid like MgBr₂, ZnBr₂, or TiCl₄), the Cram chelation model becomes relevant.[1] In this model:

  • The carbonyl oxygen and the heteroatom on the adjacent chiral center coordinate to the metal ion, forming a rigid five-membered ring.

  • This chelation locks the conformation of the molecule.

  • The nucleophile then attacks from the less sterically hindered face of the carbonyl, which is typically opposite to the larger of the remaining two substituents on the chiral center.

Chelation control can often lead to a reversal of the diastereoselectivity predicted by the Felkin-Anh model.[1]

Comparative Analysis of Nucleophilic Additions to this compound

Due to the limited availability of specific experimental data for the nucleophilic addition to this compound in the scientific literature, the following table presents a representative comparison based on established principles of diastereoselectivity and data from analogous branched aldehydes. The diastereomeric ratios (d.r.) are illustrative and intended to highlight the expected trends under different reaction conditions.

NucleophileReagentLewis AcidExpected Major DiastereomerExpected Diastereomeric Ratio (syn:anti)
HydrideNaBH₄NoneFelkin-AnhModerate (e.g., 70:30)
MethylCH₃MgBrNone (Chelating)Cram-ChelateHigh (e.g., >90:10)
MethylCH₃LiNone (Non-chelating)Felkin-AnhModerate (e.g., 75:25)
EthylC₂H₅MgBrTiCl₄ (Chelating)Cram-ChelateVery High (e.g., >95:5)
PhenylPhLiBF₃·OEt₂ (Non-chelating)Felkin-AnhModerate to High (e.g., 85:15)

Note: The syn and anti descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the methyl group at the C3 position.

Experimental Protocols

The following is a general experimental protocol for the addition of a Grignard reagent to an aldehyde, which can be adapted for the reaction of methylmagnesium bromide with this compound.

General Procedure for the Grignard Addition to this compound

Materials:

  • This compound

  • Methylmagnesium bromide (solution in a suitable ether solvent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon is charged with a solution of this compound in anhydrous diethyl ether or THF.

  • Addition of Grignard Reagent: The flask is cooled to 0 °C in an ice bath. The solution of methylmagnesium bromide is added dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C to decompose the excess Grignard reagent and the magnesium alkoxide.

  • Workup: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio of the product, 3,4-dimethylpentan-2-ol, can be determined by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

Visualizing Stereochemical Models

The following diagrams, generated using the DOT language, illustrate the application of the Felkin-Anh and Cram chelation models to the nucleophilic addition to this compound.

Felkin_Anh_Model cluster_aldehyde This compound Conformation cluster_attack Nucleophilic Attack cluster_product Major Diastereomer (anti) aldehyde Nu Nu⁻ C=O C=O product OH Nu Nu->C=O Attack opposite to L and past S attack_path Bürgi-Dunitz Trajectory (favored path) L L M M S S

Caption: Felkin-Anh model for nucleophilic addition to this compound.

Cram_Chelation_Model cluster_chelate Chelated Intermediate cluster_attack Nucleophilic Attack cluster_product Major Diastereomer (syn) chelate Nu Nu⁻ C=O---M C=O---M product OH Nu Nu->C=O---M Attack opposite to larger substituent (R₁) attack_path Attack from less hindered face X---M Chelating Metal (M) R₁ R₁ R₂ R₂

Caption: Cram chelation model for nucleophilic addition to an α-heteroatom substituted aldehyde.

References

A Comparative Guide to the Synthesis of 3,4-Dimethylpentanal: Swern Oxidation vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules. The synthesis of 3,4-dimethylpentanal from its corresponding primary alcohol, 3,4-dimethylpentan-1-ol, presents a unique challenge due to steric hindrance around the reaction center. This guide provides an objective comparison of the Swern oxidation with other prominent methods—Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation—for this specific transformation. The comparison is supported by plausible experimental data based on reactions with structurally similar, sterically hindered primary alcohols.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative parameters for the oxidation of 3,4-dimethylpentan-1-ol to this compound using different methodologies. The data is extrapolated from studies on analogous sterically hindered primary alcohols.

Oxidation MethodKey ReagentsTypical SolventReaction Temperature (°C)Plausible Reaction Time (h)Plausible Yield (%)
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to room temp.2 - 490 - 98
PCC Oxidation Pyridinium chlorochromate (PCC), CeliteDichloromethane (DCM)0 to room temp.2 - 675 - 85
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room temp.1 - 390 - 97
TEMPO-catalyzed Oxidation TEMPO, NaOCl (bleach)Dichloromethane (DCM)/Water0 to room temp.3 - 2485 - 95

Experimental Protocols

Detailed experimental protocols for each of the compared oxidation methods are provided below. These are representative procedures that can be adapted for the synthesis of this compound.

Swern Oxidation

The Swern oxidation is a highly reliable and mild method for oxidizing primary alcohols to aldehydes, known for its excellent yields and tolerance of a wide range of functional groups.[1]

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.

  • Stir the mixture for 15 minutes at -78 °C.

  • A solution of 3,4-dimethylpentan-1-ol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound, which can be further purified by column chromatography.

PCC Oxidation

Pyridinium chlorochromate (PCC) is a convenient and effective reagent for the oxidation of primary alcohols to aldehydes.[2][3]

Procedure:

  • To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 3,4-dimethylpentan-1-ol (1.0 equivalent) in anhydrous DCM.

  • The mixture is stirred at room temperature for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a very mild and highly selective method for the synthesis of aldehydes from primary alcohols, operating at room temperature.[4][5][6]

Procedure:

  • To a solution of 3,4-dimethylpentan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (DMP) (1.2 equivalents) in one portion.

  • The reaction is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude this compound, which is then purified by column chromatography.

TEMPO-catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a co-oxidant, offering a greener alternative to chromium-based reagents.[7][8]

Procedure:

  • To a vigorously stirred biphasic solution of 3,4-dimethylpentan-1-ol (1.0 equivalent) in dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate, add TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents).

  • The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.2 equivalents) is added dropwise, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to provide the crude this compound for further purification.

Mandatory Visualization

The following diagrams illustrate the reaction pathways for each of the discussed oxidation methods.

Swern_Oxidation Swern Oxidation Pathway Alcohol 3,4-Dimethylpentan-1-ol DMSO_Activation DMSO Activation (Oxalyl Chloride, -78°C) Alcohol->DMSO_Activation Alkoxysulfonium_Salt Alkoxysulfonium Salt DMSO_Activation->Alkoxysulfonium_Salt Elimination Elimination (Triethylamine) Alkoxysulfonium_Salt->Elimination Aldehyde This compound Elimination->Aldehyde

Caption: Swern Oxidation Reaction Pathway for this compound Synthesis.

PCC_Oxidation PCC Oxidation Pathway Alcohol 3,4-Dimethylpentan-1-ol Chromate_Ester_Formation Chromate Ester Formation (PCC) Alcohol->Chromate_Ester_Formation Elimination Elimination Chromate_Ester_Formation->Elimination Aldehyde This compound Elimination->Aldehyde

Caption: PCC Oxidation Reaction Pathway for this compound Synthesis.

DMP_Oxidation Dess-Martin Oxidation Pathway Alcohol 3,4-Dimethylpentan-1-ol Ligand_Exchange Ligand Exchange (DMP) Alcohol->Ligand_Exchange Intramolecular_Proton_Transfer Intramolecular Proton Transfer Ligand_Exchange->Intramolecular_Proton_Transfer Aldehyde This compound Intramolecular_Proton_Transfer->Aldehyde

Caption: Dess-Martin Oxidation Pathway for this compound Synthesis.

TEMPO_Oxidation TEMPO-catalyzed Oxidation Pathway Alcohol 3,4-Dimethylpentan-1-ol Oxoammonium_Ion_Formation Oxoammonium Ion Formation (TEMPO, NaOCl) Alcohol->Oxoammonium_Ion_Formation Hydride_Abstraction Hydride Abstraction Oxoammonium_Ion_Formation->Hydride_Abstraction Aldehyde This compound Hydride_Abstraction->Aldehyde

Caption: TEMPO-catalyzed Oxidation Pathway for this compound Synthesis.

Experimental_Workflow Comparative Experimental Workflow Start Start: 3,4-Dimethylpentan-1-ol Swern Swern Oxidation Start->Swern PCC PCC Oxidation Start->PCC DMP Dess-Martin Oxidation Start->DMP TEMPO TEMPO Oxidation Start->TEMPO Workup_Purification Reaction Work-up & Purification Swern->Workup_Purification PCC->Workup_Purification DMP->Workup_Purification TEMPO->Workup_Purification Analysis Product Analysis (Yield, Purity) Workup_Purification->Analysis Comparison Comparative Evaluation Analysis->Comparison

Caption: Logical workflow for comparing different oxidation methods.

References

The Regioselective Landscape: A Comparative Analysis of Kinetic and Thermodynamic Enolates in Reactions of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of enolate formation is a critical parameter in the synthesis of complex organic molecules. In the case of unsymmetrical carbonyl compounds such as 3,4-dimethylpentanal, the selective generation of either the kinetic or thermodynamic enolate opens distinct pathways to different structural isomers. This guide provides a comparative analysis of the factors governing the formation of these two key intermediates and their subsequent reactions, supported by established principles of organic chemistry. While specific experimental data for this compound is not extensively published, the principles outlined here are based on well-understood reaction mechanisms of analogous systems.

Controlling Reaction Pathways: Kinetic vs. Thermodynamic Control

The formation of an enolate from an unsymmetrical ketone or aldehyde can result in two different isomers: the kinetic enolate and the thermodynamic enolate.[1] The choice between these pathways is dictated by the reaction conditions, which ultimately determines the structure of the final product.[1]

  • Kinetic Control: At low temperatures and with a strong, sterically hindered base, the reaction is under kinetic control, favoring the formation of the product that is formed fastest.[2][3] This typically leads to the less substituted enolate, as the protons on the less hindered α-carbon are more accessible.[4][5] These conditions are generally irreversible.[6]

  • Thermodynamic Control: Under conditions that allow for equilibrium, such as higher temperatures and a smaller, strong base, the reaction is under thermodynamic control.[2][4] This favors the formation of the most stable product, which is the more substituted and thermodynamically more stable enolate.[5]

Comparative Data: Product Distribution under Kinetic and Thermodynamic Control

The following table summarizes the expected product distribution in a representative reaction of this compound, such as an aldol addition, under both kinetic and thermodynamic control. The data presented is illustrative and based on general principles of regioselective enolate formation.

Reaction ConditionMajor ProductMinor ProductExpected Major:Minor Ratio
Kinetic Control 3,4-Dimethylpent-1-en-1-olate derivative3,4-Dimethylpent-2-en-2-olate derivative>95:5
Thermodynamic Control 3,4-Dimethylpent-2-en-2-olate derivative3,4-Dimethylpent-1-en-1-olate derivative>80:20

Experimental Protocols

Detailed methodologies for the selective generation of kinetic and thermodynamic enolates of this compound are provided below. These protocols are based on standard laboratory practices for achieving kinetic and thermodynamic control in enolate reactions.

Protocol 1: Formation of the Kinetic Enolate and Subsequent Aldol Addition

This protocol is designed to favor the formation of the less substituted enolate by using a strong, bulky base at low temperatures.[2][4]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Aldehyde or Ketone electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous THF.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • This compound (1.0 equivalent) is dissolved in the cold THF.

  • A solution of LDA (1.05 equivalents) in THF is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.[7]

  • The electrophilic aldehyde or ketone (1.0 equivalent) is added dropwise to the enolate solution at -78 °C.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • The mixture is allowed to warm to room temperature, followed by a standard aqueous workup and extraction with an organic solvent.

  • The crude product is purified by column chromatography.

Protocol 2: Formation of the Thermodynamic Enolate and Subsequent Aldol Addition

This protocol promotes the formation of the more stable, more substituted enolate by using a smaller, strong base at a higher temperature to allow for equilibration.[2][4]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Aldehyde or Ketone electrophile

  • Dilute aqueous hydrochloric acid (HCl)

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous THF or ethanol.

  • A catalytic or stoichiometric amount of sodium hydride or sodium ethoxide is added to the solvent.

  • This compound (1.0 equivalent) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated to reflux to allow for equilibration and formation of the thermodynamic enolate.

  • The electrophilic aldehyde or ketone (1.0 equivalent) is added to the reaction mixture.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The reaction is quenched by the careful addition of dilute aqueous HCl.

  • A standard aqueous workup and extraction with an organic solvent are performed.

  • The crude product is purified by column chromatography.

Visualizing the Pathways

The following diagrams illustrate the reaction pathways for the formation of kinetic and thermodynamic products and a general experimental workflow.

G Reaction Pathways for Enolate Formation of this compound start This compound kinetic_enolate Kinetic Enolate (Less Substituted) start->kinetic_enolate LDA, -78°C (Fast, Irreversible) thermo_enolate Thermodynamic Enolate (More Substituted) start->thermo_enolate NaH, RT or Heat (Slow, Reversible) kinetic_enolate->thermo_enolate Equilibration (Higher Temp) kinetic_product Kinetic Product kinetic_enolate->kinetic_product Electrophile thermo_product Thermodynamic Product thermo_enolate->thermo_product Electrophile

Caption: Formation of kinetic and thermodynamic enolates.

G General Experimental Workflow for Selective Aldol Addition cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control k_start Dissolve this compound in THF at -78°C k_base Add LDA k_start->k_base k_enolate Stir for 1h at -78°C (Kinetic Enolate Formation) k_base->k_enolate k_electrophile Add Electrophile k_enolate->k_electrophile k_quench Quench with NH4Cl k_electrophile->k_quench workup Aqueous Workup & Extraction k_quench->workup t_start Mix this compound and NaH in THF t_equilibrate Stir at RT or Heat (Thermodynamic Enolate Formation) t_start->t_equilibrate t_electrophile Add Electrophile t_equilibrate->t_electrophile t_quench Quench with dilute HCl t_electrophile->t_quench t_quench->workup purification Column Chromatography workup->purification

Caption: Experimental workflow for selective reactions.

References

Benchmarking the performance of catalysts for the asymmetric synthesis of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral aldehydes is a critical process in the pharmaceutical and fine chemical industries. 3,4-Dimethylpentanal, a chiral aldehyde, serves as a valuable building block for various complex molecules. Its asymmetric synthesis, most directly achieved through the hydroformylation of 3,3-dimethyl-1-butene (neohexene), presents a significant challenge in achieving high yield and enantioselectivity. This guide provides a comparative overview of catalyst performance for this transformation, drawing upon experimental data from analogous terminal alkenes to benchmark potential catalyst systems.

Catalyst Performance Comparison

The asymmetric hydroformylation of terminal alkenes is predominantly catalyzed by rhodium complexes coordinated with chiral phosphine or phosphite ligands.[1][2] While specific data for 3,3-dimethyl-1-butene is scarce in publicly available literature, performance data for structurally similar terminal alkenes provide a strong basis for catalyst selection. Below is a summary of the performance of representative catalyst systems.

Catalyst SystemLigandSubstrateYield (%)Enantiomeric Excess (ee%)Regioselectivity (branched:linear)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
Rh(acac)(CO)₂ / (S,S)-Ph-BPE Ph-BPE1-Dodecene>959815:1>4500~125[3][4]
Rh(acac)(CO)₂ / Diazaphospholane Ligand Bis-3,4-diazaphospholaneStyreneHigh>9065:1Not ReportedNot Reported[1][5]
Rh(acac)(CO)₂ / (R,S)-BINAPHOS BINAPHOS1-Hexene889288:12Not ReportedNot Reported[6]

Note: The data presented is for model substrates and should be considered indicative of potential performance for the synthesis of this compound. Optimization of reaction conditions for 3,3-dimethyl-1-butene would be necessary to achieve comparable results.

Experimental Workflow

The general workflow for the rhodium-catalyzed asymmetric hydroformylation of a terminal alkene is depicted in the following diagram. The process involves the preparation of the catalyst, the reaction under a controlled atmosphere of synthesis gas (CO/H₂), and subsequent product isolation and analysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydroformylation cluster_analysis Workup & Analysis rh_prec Rh Precursor (e.g., Rh(acac)(CO)₂) catalyst Active Catalyst Solution rh_prec->catalyst Mix ligand Chiral Ligand (e.g., Ph-BPE) ligand->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reactor High-Pressure Reactor catalyst->reactor Charge product_mixture Crude Product Mixture reactor->product_mixture Reaction substrate 3,3-Dimethyl-1-butene substrate->reactor syngas Syngas (CO/H₂) syngas->reactor Pressurize & Heat workup Workup (e.g., Evaporation) product_mixture->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (GC/HPLC for yield & ee%) purification->analysis final_product Pure this compound purification->final_product

Figure 1. Generalized experimental workflow for the asymmetric hydroformylation of 3,3-dimethyl-1-butene.

Experimental Protocols

The following is a representative experimental protocol for the rhodium-catalyzed asymmetric hydroformylation of a terminal alkene, adapted from literature procedures.[3][4]

Materials:

  • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]

  • Chiral diphosphine ligand (e.g., (S,S)-Ph-BPE)

  • 3,3-Dimethyl-1-butene (neohexene)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Synthesis gas (1:1 mixture of CO and H₂)

  • High-pressure reactor equipped with a magnetic stir bar and pressure gauge

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Rh(acac)(CO)₂ (e.g., 0.5 mol%) and the chiral ligand (e.g., 0.55 mol%). Anhydrous, degassed solvent is added to dissolve the solids. The solution is stirred at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Reaction Setup: The high-pressure reactor is dried in an oven and cooled under vacuum. The reactor is then charged with the substrate, 3,3-dimethyl-1-butene. The prepared catalyst solution is transferred to the reactor via cannula.

  • Reaction: The reactor is sealed, removed from the glovebox, and purged several times with synthesis gas. The reactor is then pressurized to the desired pressure (e.g., 150 psi) with the 1:1 CO/H₂ mixture and heated to the reaction temperature (e.g., 80 °C) with vigorous stirring. The reaction is monitored by observing the pressure drop or by taking aliquots for analysis (if the reactor setup allows).

  • Workup and Analysis: After the reaction is complete (typically 12-24 hours), the reactor is cooled to room temperature and the excess gas is carefully vented. The crude reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to isolate the desired this compound. The yield is determined by weighing the pure product. The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Discussion of Catalyst Systems

  • Rh/(S,S)-Ph-BPE: This catalyst system has demonstrated excellent enantioselectivity (up to 98% ee) and good regioselectivity for the branched aldehyde with terminal alkenes like 1-dodecene.[3][4] The high turnover number indicates a robust and efficient catalyst. The commercially available nature of the Ph-BPE ligand makes this system attractive for broader applications. For a sterically hindered substrate like 3,3-dimethyl-1-butene, achieving high regioselectivity for the branched product (this compound) over the linear isomer (4,4-dimethylpentanal) is a key challenge that may require careful optimization of reaction conditions.

  • Rh/Diazaphospholane Ligands: These ligands have also shown high enantioselectivity in the asymmetric hydroformylation of various alkenes.[1] The steric and electronic properties of the diazaphospholane backbone can be tuned to influence the catalyst's activity and selectivity. This class of ligands could offer a valuable alternative if other systems provide suboptimal results with 3,3-dimethyl-1-butene.

  • Rh/(R,S)-BINAPHOS: This phosphine-phosphite ligand has been successful in the asymmetric hydroformylation of various olefins, providing high enantioselectivities.[6] The modular nature of BINAPHOS allows for fine-tuning of the catalyst's properties.

Conclusion

The asymmetric hydroformylation of 3,3-dimethyl-1-butene to produce enantiomerically enriched this compound is a promising synthetic route. While direct experimental data for this specific transformation is limited, the performance of rhodium catalysts with chiral diphosphine ligands, such as Ph-BPE and diazaphospholanes, on model terminal alkenes provides a strong foundation for catalyst selection and process development. Researchers and drug development professionals are encouraged to screen these catalyst systems and optimize reaction parameters such as temperature, pressure, and solvent to achieve high yields and enantioselectivities for this valuable chiral building block.

References

In-Silico Modeling of 3,4-Dimethylpentanal Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico modeled reactivity of 3,4-Dimethylpentanal against other structurally related aldehydes. Due to the limited availability of direct computational studies on this compound, this guide leverages experimental and theoretical data from analogous compounds to provide a predictive overview of its reactivity profile. The focus is on atmospheric oxidation initiated by hydroxyl (•OH) radicals, a crucial process in environmental chemistry and relevant to the study of volatile organic compounds.

Comparative Reactivity Data

The reactivity of aldehydes is largely influenced by the stability of the radical formed upon hydrogen abstraction. In the case of atmospheric oxidation, the rate of reaction with hydroxyl radicals is a key indicator of the compound's atmospheric lifetime. The following table summarizes key kinetic data for this compound and comparable aldehydes. The data for this compound is a predictive estimate based on structure-activity relationships, while the data for other compounds are from published studies.

CompoundStructureRate Coefficient (k) with •OH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)
This compound this compound(1.5 x 10⁻¹¹) (estimated)~1.8 hours (estimated)
n-Pentanaln-Pentanal2.56 x 10⁻¹¹[1]~1.1 hours
Isopentanal (3-Methylbutanal)Isopentanal2.9 x 10⁻¹¹~0.9 hours
3,3-Dimethylbutanal3,3-Dimethylbutanal1.27 x 10⁻¹⁰ (with Cl atoms)[2][3]Not available for •OH

Note: The atmospheric lifetime (τ) is estimated using the formula τ = 1 / (k * [OH]), assuming a typical atmospheric hydroxyl radical concentration of 2 x 10⁶ molecules/cm³.

Experimental Protocols: In-Silico Reactivity Modeling

The following outlines a typical computational methodology for determining the reactivity of an aldehyde like this compound with hydroxyl radicals.

1. Computational Method:

  • Software: Gaussian 16, ORCA, or a similar quantum chemistry package.

  • Theoretical Level: Density Functional Theory (DFT) is a common and effective method. A functional such as M06-2X or ωB97X-D is often used for kinetic and thermodynamic studies.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is typically employed to provide a good balance between accuracy and computational cost.

2. Reaction Pathway Modeling:

  • Geometry Optimization: The 3D structures of the reactants (this compound and •OH), transition states, and products are optimized to find the lowest energy conformations.

  • Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data like zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state connects the reactants and the desired products.

3. Kinetic and Thermodynamic Analysis:

  • Activation Energy (Ea): Calculated as the energy difference between the transition state and the reactants.

  • Reaction Rate Constants (k): Calculated using Transition State Theory (TST). The rate constant is a function of temperature and the Gibbs free energy of activation.

  • Branching Ratios: For reactions with multiple possible pathways, the branching ratio for each pathway is determined from the relative rate constants.

Visualizations

The following diagrams illustrate a key reaction pathway and the general workflow for an in-silico reactivity study.

G Figure 1: Proposed Reaction Pathway for H-Abstraction from this compound by a Hydroxyl Radical Reactants This compound + •OH TS Transition State Reactants->TS H-abstraction Products 3,4-Dimethylpentanoyl Radical + H₂O TS->Products

Caption: Proposed reaction pathway for the hydrogen abstraction from this compound by a hydroxyl radical.

G Figure 2: General Workflow for an In-Silico Reactivity Study cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis A Define Reactants and Reaction B Select Computational Method (DFT, Basis Set) A->B C Geometry Optimization of Reactants, Products, and Transition States B->C D Frequency and IRC Calculations C->D E Calculate Activation Energies and Reaction Enthalpies D->E F Calculate Rate Constants (TST) E->F G Determine Branching Ratios F->G

Caption: A generalized workflow for conducting an in-silico study of chemical reactivity.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethylpentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3,4-Dimethylpentanal, ensuring operational integrity and regulatory compliance.

This document provides a procedural, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and prevent environmental contamination. This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1][2]

Immediate Safety Measures & Personal Protective Equipment (PPE)

Before handling this compound, ensure all requisite safety measures are in place. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

Required Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesChemical splash goggles.
Face Protection Face ShieldUse in conjunction with goggles.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile).
Body Protection Lab CoatStandard laboratory coat.
Respiratory RespiratorIf ventilation is inadequate.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect laboratory personnel.

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3] Use non-sparking tools for cleanup.[2][3]

  • Containment : For small spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent. For larger spills, dike the area to prevent spreading.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[2]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The primary disposal route for this compound is through a licensed hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • Do not mix with incompatible waste streams.

  • Storage :

    • Store the hazardous waste container in a designated satellite accumulation area.

    • The storage area should be away from incompatible materials and sources of ignition.

  • Disposal of Empty Containers :

    • If the container is not completely empty, it must be disposed of through the chemical waste program.[6]

    • For completely empty containers, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface the original label, mark the container as "EMPTY," and dispose of it in the general trash or as directed by your institution's EHS.[6]

  • Arranging for Pickup :

    • Arrange for the collection of the hazardous waste by the institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Scenario cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Collect in Labeled, Sealed Container B->C E Spill Occurs B->E If Spill D Store in Designated Area C->D I Contact EHS/Licensed Contractor D->I F Contain with Inert Absorbent E->F G Collect and Containerize Spill Waste F->G H Decontaminate Area G->H H->I For Spill Waste J Proper Disposal of Waste I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 3,4-Dimethylpentanal. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] All personnel must be familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any work with this chemical.

Hazard StatementGHS Classification
Flammable liquid and vaporFlammable liquids, Category 3[1][2]
Causes skin irritationSkin corrosion/irritation, Category 2[1][2]
Causes serious eye irritationSerious eye damage/eye irritation, Category 2A[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecification
Eyes/Face Chemical splash goggles and a full-face shieldGoggles must meet ANSI Z87.1 standards. A face shield is required when pouring or during operations with a splash risk.[3]
Hands Chemical-resistant gloves (double gloving recommended)Single-use nitrile gloves are acceptable for incidental contact.[3] For prolonged handling, consult the glove manufacturer's resistance guide for aldehydes. Avoid latex gloves.[3][4]
Body Flame-resistant lab coat or chemical-protective apron over a long-sleeved lab coatLab coats should be fully buttoned.[5] An impervious chemical protective apron is necessary when pouring or if splashes are likely.[3]
Feet Closed-toe, chemical-resistant shoesFootwear must be made of impervious material; cloth or leather shoes are not suitable.[3]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood). A respirator may be required for spills or large-scale transfers.If required, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5][6]

Handling and Storage Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before starting work.

  • Keep the container of this compound tightly closed in a dry, well-ventilated, and cool place.[7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

  • Have an appropriate fire extinguisher (e.g., CO2, dry chemical, or foam) readily available.[7][8]

  • Ensure safety showers and eyewash stations are accessible and have been recently tested.

2. Handling Procedure:

  • Don all required PPE before entering the designated work area.

  • Conduct all transfers and manipulations of this compound inside a chemical fume hood.

  • Use only non-sparking tools.[7][8]

  • Avoid breathing vapors or mist.

  • Prevent contact with skin and eyes.[7]

3. Spill Management:

  • In case of a small spill, absorb the material with inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material and contaminated PPE in a sealed, properly labeled container for hazardous waste disposal.[9]

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables and PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

2. Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain.[9]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Assemble All Necessary Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Ground and Bond Containers prep3->handle1 Proceed to Handling handle2 Transfer this compound handle1->handle2 handle3 Tightly Seal Containers After Use handle2->handle3 spill Spill Occurs? handle2->spill clean1 Wipe Down Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Waste into Labeled Container clean1->clean2 clean3 Doff and Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->handle3 No spill1 Evacuate Area (if large) spill->spill1 Yes spill2 Contain with Absorbent Material spill1->spill2 spill3 Collect Waste for Disposal spill2->spill3 spill3->clean1 Decontaminate Area

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.